molecular formula C8H10O2 B606190 Bis-propargyl-PEG1 CAS No. 124238-56-8

Bis-propargyl-PEG1

Cat. No.: B606190
CAS No.: 124238-56-8
M. Wt: 138.16 g/mol
InChI Key: RNHWCSPBGKGOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-propargyl-PEG18 is a crosslinker containing two propargyl groups at each terminal end. The propargyl groups can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield stable triazole linkages. PEG Linkers are useful in the development of antibody drug conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-prop-2-ynoxyethoxy)prop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-5-9-7-8-10-6-4-2/h1-2H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHWCSPBGKGOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

124238-56-8
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124238-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID501174405
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124238-56-8, 40842-04-4
Record name Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-(2-propyn-1-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene Glycol 1,2-Bis(2-propynyl) Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Bis-propargyl-PEG1: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Bis-propargyl-PEG1, a homobifunctional linker critical to advancements in bioconjugation, materials science, and targeted protein degradation. We will delve into its core structure, physicochemical properties, and detailed experimental protocols for its synthesis and application, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Properties

This compound, systematically known as 1-(2-(prop-2-yn-1-yloxy)ethoxy)prop-2-yne, is a small molecule featuring a single polyethylene glycol (PEG) unit flanked by two terminal propargyl groups. This structure provides a flexible, hydrophilic spacer with reactive alkyne ends, making it an ideal tool for crosslinking molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

Chemical Structure

The fundamental structure of this compound consists of a central diethylene glycol core, providing solubility and appropriate spacing, with propargyl ethers at both termini.

G Chemical Structure of this compound cluster_0 C1 HC≡C-CH₂-O- PEG CH₂-CH₂-O- C2 CH₂-C≡CH

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

The properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, calculating molar equivalents, and ensuring proper storage and handling.

PropertyValueReference
IUPAC Name 1-(2-(prop-2-yn-1-yloxy)ethoxy)prop-2-yneN/A
Synonyms This compound[1][2]
CAS Number 40842-04-4[1]
Molecular Formula C₈H₁₀O₂N/A
Molecular Weight 138.16 g/mol N/A
Appearance Liquid or solidN/A
Purity Typically ≥95%N/A
Solubility Soluble in DMSO (≥100 mg/mL), DMF, DCM.[1]
Storage (Neat) 4°C, stored under nitrogenN/A
Storage (In Solvent) -20°C for 1 month; -80°C for 6 months (under nitrogen)[1]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its application in a typical bioconjugation reaction.

Synthesis of this compound

This protocol describes a general method for the synthesis of bis-propargyl ethers from the corresponding diol, adapted from a similar synthesis.

Materials:

  • Diethylene glycol

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Ethanol or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Magnetic stirrer and heating mantle

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in anhydrous ethanol or DMF.

  • Add potassium carbonate (3 equivalents) or sodium hydride (2.2 equivalents) portion-wise to the solution while stirring. If using NaH, allow the mixture to stir for 30 minutes at room temperature to form the dialkoxide.

  • Cool the mixture in an ice bath and add propargyl bromide (2.5-3 equivalents) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., to 60-80°C) for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add deionized water to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a bioconjugation reaction using this compound to crosslink two azide-containing molecules (Molecule A-Azide and Molecule B-Azide).

Materials:

  • This compound

  • Molecule A-Azide and Molecule B-Azide

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or another suitable aqueous buffer

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to a concentration of 10 mM.

    • Dissolve Molecule A-Azide and Molecule B-Azide in a suitable buffer or DMSO to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare this solution fresh).

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add Molecule A-Azide (1 equivalent) and Molecule B-Azide (1 equivalent) to the reaction buffer.

    • Add this compound (0.5 equivalents for a 1:2:1 molar ratio of A:linker:B).

    • In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA ligand solution (0.5 equivalents). Let it stand for 2-3 minutes.

    • Add the CuSO₄/THPTA complex to the main reaction tube.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).

  • Reaction and Purification:

    • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

    • Once the reaction is complete, the resulting conjugate can be purified using methods appropriate for the conjugated molecules, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography.

Signaling Pathways and Experimental Workflows

This compound is a foundational component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

The PROTAC Mechanism

The workflow below illustrates the catalytic mechanism of a PROTAC molecule. The linker, often synthesized using components like this compound, is crucial for orienting the POI and E3 ligase to form a stable ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Ub Transfer Recycle PROTAC Recycling Ternary->Recycle Dissociation Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycle->POI

Caption: The catalytic cycle of a PROTAC for targeted protein degradation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process. When using a homobifunctional linker like this compound, a sequential click chemistry approach is employed.

PROTAC_Synthesis Sequential PROTAC Synthesis Workflow POI_ligand POI Ligand with Azide Intermediate Intermediate (POI-Linker) POI_ligand->Intermediate Step 1: CuAAC (Sub-stoichiometric Linker) Linker This compound Linker->Intermediate Purify1 Purification Intermediate->Purify1 E3_ligand E3 Ligase Ligand with Azide Final_PROTAC Final PROTAC Molecule E3_ligand->Final_PROTAC Purify2 Purification Final_PROTAC->Purify2 Purify1->Final_PROTAC Step 2: CuAAC

Caption: Workflow for PROTAC synthesis using a homobifunctional alkyne linker.

This guide provides the fundamental knowledge required for the effective use of this compound in research and development. Its simple structure, combined with the efficiency of click chemistry, ensures its continued relevance in the creation of complex molecular architectures.

References

Bis-propargyl-PEG1: A Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG1, a short-chain polyethylene glycol (PEG) derivative, is a bifunctional linker molecule that has gained significant traction in the fields of bioconjugation, materials science, and drug development. Its defining feature is the presence of two terminal alkyne groups, which serve as reactive handles for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This high efficiency, specificity, and biocompatibility of the CuAAC reaction make this compound an invaluable tool for covalently linking molecules.

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its application in forming stable triazole linkages. Detailed experimental protocols and structured data are presented to assist researchers in effectively utilizing this versatile linker.

Chemical and Physical Properties

This compound is a clear, colorless to yellow-brown liquid at room temperature. Its properties are summarized in the table below.

PropertyValue
Chemical Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
CAS Number 40842-04-4
Appearance Liquid
Density ~0.95 g/cm³
Purity Typically >98%
Solubility Soluble in DMSO, DCM, DMF
Storage (Neat) Store at 4°C under an inert atmosphere (e.g., nitrogen) for short-term storage. For long-term storage, -20°C is recommended.
Storage (In Solution) Stock solutions in dry solvents can be stored at -20°C for up to one month, or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Acetylenic protons (-C≡CH )~2.4 - 2.8Triplet
Methylene protons adjacent to alkyne (-O-CH₂ -C≡CH)~4.2Doublet
Methylene protons of PEG linker (-O-CH₂ -CH₂ -O-)~3.6 - 3.7Singlet

Reactivity and Applications

The primary utility of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction forms a stable, five-membered triazole ring, covalently linking two molecules that have been functionalized with an azide and an alkyne, respectively. The bifunctional nature of this compound allows it to act as a homobifunctional crosslinker, connecting two azide-containing molecules.

A key application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC Molecule Target Ligand Target Ligand Linker This compound derived linker Target Ligand->Linker Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligand E3 Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligand->E3 Ubiquitin Ligase Binds Linker->E3 Ligand Proteasome Proteasome Target Protein->Proteasome Degraded by Ubiquitin Ubiquitin E3 Ubiquitin Ligase->Ubiquitin Recruits Ubiquitin->Target Protein Tags for Degradation

PROTAC Mechanism of Action

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general procedure for the reaction of this compound with an azide-containing molecule in a 1:2 molar ratio. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

  • Reaction vessel (e.g., Schlenk flask or vial with a septum)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen anhydrous, degassed solvent.

    • Prepare a 25 mM stock solution of the azide-containing molecule in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each reaction.

    • Prepare a 50 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

  • Reaction Setup:

    • To the reaction vessel, add 1 equivalent of the this compound stock solution.

    • Add 2.2 equivalents of the azide-containing molecule stock solution. A slight excess of the azide is used to ensure complete consumption of the bis-alkyne.

    • Add the chosen solvent to achieve the desired final reaction concentration (typically 1-10 mM).

    • Add 0.1 equivalents of the CuSO₄ stock solution.

    • Add 0.5 equivalents of the ligand (THPTA or TBTA) stock solution. The ligand helps to stabilize the Cu(I) catalyst and increase the reaction rate.

    • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 1 equivalent of the freshly prepared sodium ascorbate stock solution.

    • Stir the reaction mixture at room temperature.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up and Purification:

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent such as ethyl acetate or dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

    • To remove residual copper, the purified product can be washed with a solution of EDTA.

CuAAC_Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions (this compound, Azide, CuSO4, Sodium Ascorbate, Ligand) Start->Prepare Stock Solutions Reaction Setup Combine Reactants in Vessel (this compound, Azide, Solvent, CuSO4, Ligand) Prepare Stock Solutions->Reaction Setup Degas Degas with Inert Gas Reaction Setup->Degas Initiate Reaction Add Sodium Ascorbate Degas->Initiate Reaction Monitor Progress Monitor by TLC or LC-MS Initiate Reaction->Monitor Progress Work-up Dilute, Extract, and Dry Monitor Progress->Work-up Reaction Complete Purification Column Chromatography Work-up->Purification End End Purification->End

CuAAC Experimental Workflow

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for more detailed safety information.

Conclusion

This compound is a highly valuable and versatile homobifunctional linker for researchers in chemistry, biology, and materials science. Its well-defined structure and the robust reactivity of its terminal alkyne groups in CuAAC reactions enable the precise and efficient construction of complex molecular architectures, including PROTACs and other advanced bioconjugates. The information and protocols provided in this guide are intended to facilitate the successful application of this compound in a variety of research and development endeavors.

The Terminal Alkyne Group: A Versatile Tool in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The terminal alkyne, a seemingly simple functional group characterized by a carbon-carbon triple bond at the end of a molecular structure, has emerged as a powerhouse in modern chemical and biological sciences. Its unique combination of reactivity, stability, and bioorthogonality has made it an indispensable tool for researchers in fields ranging from organic synthesis and materials science to drug discovery and chemical biology. This technical guide provides a comprehensive overview of the core functions of terminal alkyne groups, with a focus on their applications in a research and drug development context.

Physicochemical Properties of the Terminal Alkyne Group

The utility of the terminal alkyne in various applications stems from its distinct physicochemical properties. The sp-hybridized carbon atoms of the alkyne impart a linear geometry and a region of high electron density. A key characteristic is the notable acidity of the terminal proton (pKa ≈ 25), which is significantly more acidic than protons on alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[1][2] This acidity allows for the ready formation of metal acetylides, which are potent nucleophiles crucial for carbon-carbon bond formation.[2]

Incorporating an alkynyl group into a molecule can also influence its broader physicochemical properties, such as metabolic stability and pharmacokinetics, making it a valuable moiety in drug design.[3][4]

Key Chemical Transformations of Terminal Alkynes

The reactivity of the terminal alkyne is central to its widespread use. Two of the most significant transformations are the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5] This reaction is widely employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[5][6]

Experimental Protocol: A General Procedure for Sonogashira Coupling

The following protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Base: Add a suitable anhydrous solvent (e.g., THF, DMF, or an amine solvent like triethylamine which can also act as the base).

  • Addition of Alkyne: Add the terminal alkyne (1.0-1.5 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-70 °C) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then purified, commonly by column chromatography.

Quantitative Data for Sonogashira Coupling:

The yield of Sonogashira coupling reactions is highly dependent on the specific substrates, catalyst system, and reaction conditions. However, a selection of reported yields is presented in Table 1 to provide an indication of the reaction's efficiency.

Aryl HalideTerminal AlkyneCatalyst SystemSolventYield (%)Reference
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine>95[5]
4-Iodoanisole1-HexynePd(PPh₃)₄ / CuITHF/Triethylamine91[6]
1-Bromo-4-nitrobenzeneTrimethylsilylacetylenePdCl₂(dppf) / CuIDMF85[6]
o-IodoanilinesVarious terminal alkynes(PPh₃)₂CuBH₄DBU>99[7]
Aryl iodidesPhenylacetylenePdCl₂ (5 ppm) / L₂K₂CO₃ / EtOH73-83[8]

Table 1: Representative yields for Sonogashira coupling reactions.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Pd Catalyst, CuI solvent Add Anhydrous Solvent and Base reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter monitor->filter Reaction Complete concentrate Concentrate filter->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Figure 1: Generalized experimental workflow for a Sonogashira coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential "click" reaction, forming a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[9] Its high efficiency, mild reaction conditions, and bioorthogonality have led to its widespread use in bioconjugation, drug discovery, and materials science.[10][11]

Experimental Protocol: A General Procedure for CuAAC

The following is a representative protocol for a CuAAC reaction.

  • Preparation of Reagents: Prepare stock solutions of the terminal alkyne, the azide, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr), and a copper-chelating ligand (e.g., TBTA or THPTA) in a suitable solvent (e.g., water, t-BuOH, DMSO, or mixtures thereof).

  • Reaction Mixture: In a reaction vessel, combine the azide and the terminal alkyne.

  • Initiation: Add the copper source and the reducing agent (if using a Cu(II) source) to initiate the reaction. The use of a ligand can accelerate the reaction and protect the copper catalyst.

  • Reaction Conditions: Allow the reaction to proceed at room temperature. The reaction is typically rapid, often reaching completion within minutes to a few hours.

  • Analysis and Purification: The reaction progress can be monitored by LC-MS. The product can often be isolated by simple precipitation and filtration or extraction, although chromatographic purification may sometimes be necessary.

Quantitative Data for CuAAC Reactions:

The kinetics of CuAAC reactions are generally very favorable. The rate of the copper-catalyzed reaction is accelerated by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal cycloaddition.[11]

Alkyne TypeAzideCatalyst SystemConditionsTime to 90% ConversionReference
Secondary PropiolamideCoumarin Azide100 µM Cu⁺, THPTARoom Temp< 30 min[10]
Tertiary PropiolamideCoumarin Azide5 µM Cu⁺, THPTARoom Temp~ 60 min[10]
Propargyl EtherCoumarin Azide10 µM Cu⁺, THPTARoom Temp< 30 min[10]
PhenylacetyleneBenzyl AzideCu(I) sourceIonic Liquid, Room Temp< 5 min (with amine-bearing IL)[12]

Table 2: Kinetic data for representative CuAAC reactions.

CuAAC_Mechanism cluster_catalyst Catalyst Formation & Activation cluster_cycloaddition Cycloaddition cluster_product Product Formation CuI Cu(I) Source Acetylide Copper(I) Acetylide CuI->Acetylide Alkyne Terminal Alkyne Alkyne->Acetylide Complex Intermediate Complex Acetylide->Complex Azide Azide Azide->Complex Cycloadduct Copper Triazolide Complex->Cycloadduct Protonation Protonation Cycloadduct->Protonation Product 1,2,3-Triazole Protonation->Product Catalyst_regen Regenerated Cu(I) Protonation->Catalyst_regen Catalyst_regen->Acetylide

Figure 2: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications in Drug Discovery and Development

The terminal alkyne is a privileged functional group in medicinal chemistry.[13] It is present in a number of approved drugs and is frequently incorporated into drug candidates to enhance their properties.[3]

Impact on Pharmacokinetics and Pharmacodynamics:

The introduction of a terminal alkyne can influence a drug's pharmacokinetic profile by altering its metabolic stability.[3][4] The rigid, linear nature of the alkyne can also be used to probe and optimize the binding of a drug to its target protein, potentially increasing binding affinity and selectivity.[14][15]

Drug NameTherapeutic AreaRole of the Terminal Alkyne
EfavirenzAntiretroviralPart of the core structure, contributing to binding to HIV-1 reverse transcriptase.[13]
TerbinafineAntifungalA key structural element for its antifungal activity.
SelegilineAnti-Parkinson'sIrreversible inhibitor of monoamine oxidase B (MAO-B).
ErlotinibAnticancerBinds to the ATP binding site of the epidermal growth factor receptor (EGFR).

Table 3: Examples of approved drugs containing a terminal alkyne group.

Drug_Action_Logic cluster_drug Alkyne-Containing Drug cluster_target Biological Target cluster_interaction Molecular Interaction cluster_effect Cellular Effect Drug Drug Molecule with Terminal Alkyne Binding Binding to Active Site or Allosteric Site Drug->Binding Target Target Protein (e.g., Enzyme, Receptor) Target->Binding Modulation Modulation of Signaling Pathway Binding->Modulation Response Therapeutic Response Modulation->Response

Figure 3: Logical relationship of a terminal alkyne-containing drug's mechanism of action.

Terminal Alkynes as Probes in Chemical Biology

The bioorthogonality of the terminal alkyne makes it an ideal chemical reporter for studying biological processes in living systems.

Metabolic Labeling

In metabolic labeling, cells are fed with a precursor molecule containing a terminal alkyne. This "tagged" precursor is then incorporated into biomolecules such as proteins, glycans, or lipids through the cell's natural metabolic pathways. The alkyne-labeled biomolecules can then be visualized or isolated through a subsequent CuAAC reaction with an azide-functionalized probe (e.g., a fluorophore or a biotin tag).

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful technique for identifying and characterizing enzyme function in complex biological samples.[16][17] In this approach, an "activity-based probe" (ABP) is used, which typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag. Terminal alkynes are frequently used as the reporter tag, allowing for the subsequent attachment of a visualization or enrichment handle via click chemistry.[16][18]

Experimental Protocol: A General Workflow for Activity-Based Protein Profiling (ABPP)

  • Probe Incubation: A biological sample (e.g., cell lysate, live cells, or tissues) is incubated with an alkyne-containing ABP. The ABP will selectively and covalently bind to its target enzymes.

  • Click Chemistry: The sample is then treated with an azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin) under CuAAC conditions.

  • Analysis:

    • In-gel fluorescence scanning: If a fluorescent reporter was used, the labeled proteins can be separated by SDS-PAGE and visualized.

    • Affinity purification and proteomics: If a biotin reporter was used, the labeled proteins can be enriched using streptavidin beads, followed by digestion and identification by mass spectrometry.

ABPP_Workflow cluster_labeling Labeling cluster_click Click Reaction cluster_analysis Analysis Sample Biological Sample (e.g., Cell Lysate) Incubate Incubate Sample->Incubate ABP Alkyne-ABP ABP->Incubate CuAAC CuAAC Incubate->CuAAC Azide_Tag Azide-Reporter (Fluorophore/Biotin) Azide_Tag->CuAAC SDS_PAGE SDS-PAGE CuAAC->SDS_PAGE Enrichment Affinity Enrichment (Biotin) CuAAC->Enrichment Fluorescence In-gel Fluorescence Scanning SDS_PAGE->Fluorescence MS LC-MS/MS Proteomics Enrichment->MS

Figure 4: Experimental workflow for Activity-Based Protein Profiling (ABPP).

Biosynthesis of Terminal Alkynes

While long considered a purely synthetic functional group in many biological contexts, recent research has uncovered natural biosynthetic pathways for the production of terminal alkyne-containing amino acids in bacteria.[19][20] For instance, in Streptomyces cattleya, a pathway has been identified that converts L-lysine into β-ethynylserine. This discovery opens up exciting possibilities for the in vivo, genetically encoded production of alkyne-modified proteins and natural products.[20]

Biosynthesis_Pathway Lysine L-Lysine Halogenation Halogenation Lysine->Halogenation Cleavage Oxidative C-C Bond Cleavage Halogenation->Cleavage Triple_Bond_Formation Triple Bond Formation (via Allene Intermediate) Cleavage->Triple_Bond_Formation Propargylglycine L-Propargylglycine Triple_Bond_Formation->Propargylglycine Conversion Enzymatic Conversion Propargylglycine->Conversion Ethynylserine β-Ethynylserine Conversion->Ethynylserine

Figure 5: Simplified biosynthetic pathway of a terminal alkyne-containing amino acid.

Conclusion

The terminal alkyne group has transitioned from a fundamental entity in organic chemistry to a versatile and powerful tool in the hands of researchers in drug discovery and chemical biology. Its unique reactivity in cornerstone reactions like the Sonogashira coupling and CuAAC, coupled with its utility as a bioorthogonal probe, has solidified its importance. The ongoing discovery of natural biosynthetic pathways for terminal alkynes promises to further expand the horizon of its applications, enabling the development of novel therapeutics and a deeper understanding of complex biological systems.

References

solubility of Bis-propargyl-PEG1 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis-propargyl-PEG1, a bifunctional PEG linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. Understanding the solubility of this linker in various solvents is paramount for its effective use in synthesis, purification, and formulation.

Introduction to this compound

This compound, with the chemical structure 1,2-Bis(prop-2-yn-1-yloxy)ethane (CAS No: 40842-04-4), is a short-chain polyethylene glycol (PEG) derivative functionalized with a propargyl group at each terminus. These terminal alkyne groups are readily available for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the efficient conjugation of molecules. Its hydrophilic PEG core is intended to enhance the solubility of the resulting conjugates.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide array of common laboratory solvents is not extensively documented in publicly available literature. However, data from supplier technical documents provide key solubility points, particularly in Dimethyl Sulfoxide (DMSO) and specialized formulations for in vivo use.

Solvent/FormulationConcentrationMolarity (approx.)Notes
Dimethyl Sulfoxide (DMSO)100 mg/mL723.80 mMMay require ultrasonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL≥ 18.09 mMA common vehicle for in vivo administration. The solution is reported to be clear.
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL≥ 18.09 mMAn alternative vehicle for in vivo studies, also resulting in a clear solution.

Qualitative Solubility Profile

Based on the general characteristics of short-chain PEG derivatives and data from structurally similar molecules (e.g., Bis-amino-PEG1, Bis-azido-PEG1), a qualitative solubility profile for this compound can be inferred. Researchers should treat this as a general guideline and confirm solubility for their specific application and solvent grade.

SolventExpected SolubilityRationale / Comments
Polar Aprotic Solvents
Dimethylformamide (DMF)SolubleHigh polarity, commonly used for PEG derivatives.
Acetonitrile (ACN)SolubleGood solvent for many polar organic molecules.
Tetrahydrofuran (THF)SolubleOften a good solvent for PEG and its derivatives.
Chlorinated Solvents
Dichloromethane (DCM)SolubleGood solvent for a wide range of organic compounds.
Chloroform (CHCl₃)SolubleSimilar to DCM, expected to be a good solvent.
Aqueous Solvents
WaterSolubleThe hydrophilic PEG backbone suggests good water solubility.
Phosphate-Buffered Saline (PBS)SolubleExpected to be soluble, relevant for biological applications.
Alcohols
Methanol (MeOH)SolubleGenerally good solvents for smaller PEG molecules.
Ethanol (EtOH)SolubleSolubility may be slightly lower than in methanol.
Non-Polar Solvents
TolueneSparingly Soluble / InsolubleLower polarity makes it a poorer solvent for PEGs.
Hexanes / HeptaneInsolubleNon-polar nature is incompatible with the polar PEG chain.
Diethyl EtherInsolubleGeneral characteristic of PEG derivatives.

Experimental Protocol for Solubility Determination

For precise solubility measurement in a solvent of interest, the following experimental protocol, based on the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis, is recommended.

Principle

An excess amount of this compound is agitated in the solvent of choice at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is quantified, typically by HPLC against a standard curve.

Materials and Equipment
  • This compound

  • Solvent of interest (HPLC grade)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Thermostatic shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Syringes

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV or ELSD/CAD)

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound of a known high concentration (e.g., 10 mg/mL) in a solvent in which it is freely soluble (e.g., DMSO or Acetonitrile).

    • Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.

  • Sample Preparation (Equilibration):

    • Add an excess amount of this compound (e.g., 5-10 mg) to a pre-weighed vial. The exact mass should be recorded.

    • Add a known volume of the test solvent (e.g., 1 mL) to the vial.

    • Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove all undissolved particles.

    • If necessary, dilute the filtered, saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the prepared calibration standards and the sample solutions by HPLC.

    • Generate a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

    • Determine the concentration of this compound in the sample solution using the calibration curve.

  • Calculation:

    • Calculate the solubility by multiplying the determined concentration by any dilution factor used during sample processing. The result is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Known Concentration) B Create Calibration Standards (Serial Dilution) A->B H Analyze Standards & Sample by HPLC B->H C Add Excess Solute to Vial D Add Known Volume of Test Solvent C->D E Equilibrate in Shaker (e.g., 24h, 25°C) D->E F Filter Supernatant (0.22 µm filter) E->F G Dilute Sample if Needed F->G G->H I Generate Calibration Curve H->I J Calculate Solubility I->J

Caption: Experimental workflow for solubility determination.

G cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Determination start Add small amount of This compound to solvent observe Vortex and visually inspect start->observe dissolved Completely Dissolved? observe->dissolved soluble Soluble dissolved->soluble Yes insoluble Insoluble / Partially Soluble dissolved->insoluble No proceed Proceed with Shake-Flask Method (see protocol) insoluble->proceed

Caption: Logical steps for solubility screening.

An In-Depth Technical Guide to Bis-propargyl-PEG1: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-propargyl-PEG1, a homobifunctional linker critical in the fields of bioconjugation, materials science, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its core physicochemical properties, detailed experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and a workflow for its use in PROTAC synthesis.

Core Properties of this compound

This compound is a valuable chemical tool characterized by a single polyethylene glycol (PEG) unit flanked by two propargyl groups. These terminal alkyne functionalities are key for "click chemistry," a class of rapid, specific, and high-yield chemical reactions.

Below is a summary of the key quantitative data for this compound:

PropertyValueReference
Molecular Weight 138.16 g/mol [1]
Chemical Formula C₈H₁₀O[2]
Structure 1,2-bis(prop-2-yn-1-yloxy)ethane
PEG Spacer Unit 1 ethylene glycol unit[3]
Estimated PEG Spacer Length ~3.5 - 4.0 Å

The estimated spacer length is based on the typical bond lengths within an ethylene glycol monomer.

Application in PROTAC Synthesis: A Logical Workflow

This compound is frequently employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The PEG linker in this construct enhances solubility and provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates the logical workflow of utilizing this compound in the synthesis and mechanism of action of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_moa Mechanism of Action Target_Ligand Target Protein Ligand (Azide-functionalized) PROTAC Synthesized PROTAC Target_Ligand->PROTAC CuAAC Click Chemistry E3_Ligand E3 Ligase Ligand (Azide-functionalized) E3_Ligand->PROTAC CuAAC Click Chemistry Linker This compound Linker->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

PROTAC Synthesis and Mechanism of Action Workflow.

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for performing this reaction, which can be adapted for specific research needs.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis

This protocol outlines a general procedure for the click chemistry reaction between an azide-functionalized molecule and this compound.

Materials:

  • Azide-functionalized molecule of interest

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of DMF and water (e.g., 4:1 v/v) or other suitable solvents like t-BuOH/H₂O.[4]

  • Nitrogen or Argon source for degassing

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized molecule and this compound in the chosen solvent system in a reaction vessel. A typical starting point is to use a 1:1 to 1.2:1 molar ratio of the azide to the alkyne groups on this compound.

    • Prepare fresh stock solutions of copper(II) sulfate (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup:

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Catalyst Addition and Reaction Initiation:

    • Add sodium ascorbate to the reaction mixture. A typical concentration is 5-10 mol% relative to the limiting reagent.

    • Add copper(II) sulfate to the reaction mixture. A typical concentration is 1-5 mol% relative to the limiting reagent. The solution will often turn a yellow-orange color upon addition of the copper catalyst.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. The reaction is typically complete within 1-24 hours.[5]

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by exposing it to air or by adding a chelating agent like EDTA to remove the copper catalyst.

    • Dilute the reaction mixture with an appropriate organic solvent and wash with water or brine.

    • Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired triazole-linked product.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol is adapted for the conjugation of this compound to azide-modified biomolecules, such as proteins or peptides, in an aqueous environment. The use of a copper-stabilizing ligand is crucial to prevent damage to the biomolecule.

Materials:

  • Azide-modified biomolecule (e.g., protein, peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[6][7]

  • Degassed buffer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in degassed buffer or water.

    • Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

    • Prepare a stock solution of this compound in a compatible solvent like DMSO or DMF, which will be added to the aqueous reaction mixture.

    • Prepare a premixed solution of CuSO₄ and the stabilizing ligand (e.g., a 1:2 to 1:5 molar ratio of Cu:ligand).[6]

  • Reaction Setup:

    • In a reaction tube, combine the solution of the azide-modified biomolecule and the desired molar excess of the this compound solution.

    • Add the premixed copper/ligand solution to the reaction mixture.

  • Reaction Initiation:

    • Initiate the reaction by adding a fresh solution of sodium ascorbate. A final concentration of 1-5 mM sodium ascorbate is typically sufficient.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature or 37°C. The reaction time can vary from 30 minutes to a few hours. Protect the reaction from light if using light-sensitive molecules.[7]

  • Purification:

    • Remove unreacted small molecules and the copper catalyst from the labeled biomolecule using a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or affinity purification.

  • Analysis:

    • Analyze the purified bioconjugate using techniques like SDS-PAGE, mass spectrometry (e.g., MALDI-TOF or ESI-MS), or HPLC to confirm successful conjugation and to assess the purity of the product.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry and biology. Its well-defined structure and reactivity make it an ideal component for constructing complex molecular architectures, particularly in the rapidly advancing field of targeted protein degradation with PROTACs. The protocols provided in this guide offer a solid foundation for the successful application of this compound in various experimental settings. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the best results for specific substrates and applications.

References

A Technical Guide to Bis-propargyl-PEG1: A Versatile Linker for Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis-propargyl-PEG1, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, supplier information, and provides experimental protocols for its application in the synthesis of PROTACs, a promising modality for targeted protein degradation.

Core Properties and Supplier Information

This compound is a chemical tool featuring a single polyethylene glycol (PEG) unit flanked by two propargyl groups. The terminal alkyne functionalities make it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This allows for the efficient and specific conjugation of two different molecular entities, typically a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 40842-04-4[1][2][3][4]
Molecular Formula C₈H₁₀O₂[4]
Molecular Weight 138.16 g/mol [4]
Appearance Liquid[1]
Purity Typically ≥98%[1][3]
Solubility Soluble in DMSO[1][3]
Storage Conditions 4°C, stored under nitrogen. For long-term storage in solvent: -80°C (6 months) or -20°C (1 month) under nitrogen.[1]

Table 2: Prominent Suppliers of this compound

SupplierWebsite
MedchemExpress--INVALID-LINK--
TargetMol--INVALID-LINK--
AxisPharm--INVALID-LINK--
Ambeed--INVALID-LINK--
MedKoo Biosciences--INVALID-LINK--

Role in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the two ligands is a critical component that influences the efficacy of the PROTAC. This compound serves as a versatile linker, with its PEG component often enhancing the solubility and cell permeability of the resulting PROTAC molecule.

The general workflow for developing a PROTAC involves several key stages, from initial design to in vivo evaluation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation poi_selection Target Protein (POI) Selection linker_design Linker Design (e.g., this compound) poi_selection->linker_design e3_ligand_selection E3 Ligase Ligand Selection e3_ligand_selection->linker_design protac_synthesis PROTAC Synthesis linker_design->protac_synthesis in_vitro_binding In Vitro Binding Assays protac_synthesis->in_vitro_binding ternary_complex Ternary Complex Formation in_vitro_binding->ternary_complex degradation_assay Protein Degradation Assays ternary_complex->degradation_assay in_vivo_studies In Vivo Animal Models degradation_assay->in_vivo_studies CuAAC_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products bis_propargyl This compound intermediate Mono-functionalized Intermediate bis_propargyl->intermediate + POI-Azide poi_azide POI-Azide poi_azide->intermediate e3_azide E3-Azide protac Final PROTAC Molecule e3_azide->protac catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) catalyst->intermediate catalyst->protac solvent Solvent (e.g., DMF/H2O) solvent->intermediate solvent->protac inert Inert Atmosphere inert->intermediate inert->protac intermediate->protac + E3-Azide AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protac PROTAC Intervention DHT DHT (Androgen) AR Androgen Receptor (AR) DHT->AR AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation PROTAC AR-PROTAC AR->PROTAC Proteasome Proteasome AR->Proteasome targeted to HSP HSP HSP->AR dissociates ARE Androgen Response Element (ARE) AR_dimer->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Ubiquitin Ubiquitin PROTAC->Ubiquitin recruits E3_Ligase E3 Ligase E3_Ligase->PROTAC Ubiquitin->AR poly-ubiquitinates Degradation AR Degradation Proteasome->Degradation

References

Safety and Handling of Bis-propargyl-PEG1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling guidelines for Bis-propargyl-PEG1, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the SDSs of structurally related compounds, including other propargyl-PEG derivatives and propargylamine, to provide a comprehensive understanding of the potential hazards and safe handling procedures.

Chemical and Physical Properties

This compound is a polyethylene glycol (PEG)-based linker containing two terminal propargyl groups.[2] These alkyne functionalities allow for efficient click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation with molecules containing azide groups.[1]

Table 1: Chemical and Physical Data for this compound and Related Compounds

PropertyThis compoundBis-propargyl-PEG12Bis-propargyl-PEG18Propargylamine
CAS Number 40842-04-4[1][4]1351373-49-3[5]Not Available2450-71-7[6]
Molecular Formula Not explicitly foundC28H50O12[5]C40H74O18[7]C3H5N
Molecular Weight Not explicitly found578.7 g/mol [5]843.01 g/mol [7]55.08 g/mol
Purity ≥98.0%[1][4]>98%[5]Not AvailableNot Available
Solubility Soluble in DMSO[4][8]Soluble in DMSO, DCM, DMF[5]Not AvailableNot Available
Appearance Not explicitly foundNot explicitly foundNot AvailableLiquid
Storage Pure form: 4°C under nitrogen. In solvent: -80°C for 6 months, -20°C for 1 month (under nitrogen)[1][8]-20°C[5]Not AvailableRefrigerator/flammables area, under nitrogen[6]

Hazard Identification and Precautionary Measures

While specific toxicological data for this compound is not available, the presence of the propargyl group suggests a need for caution. The SDS for the related compound Propargyl-PEG1-NHS ester indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] The SDS for Bis-propargyl-PEG18 classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[7] Propargylamine is classified as a highly flammable liquid and vapor, acutely toxic (dermal), and can cause severe skin burns and eye damage.[6]

Table 2: Summary of Potential Hazards and Recommended Precautions

Hazard CategoryPotential Hazard based on Related CompoundsRecommended Precautionary Statements
Acute Toxicity (Oral) Harmful if swallowed[7]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[7]
Skin Corrosion/Irritation Causes skin irritation[9]Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.[9]
Serious Eye Damage/Irritation Causes serious eye irritation[9]Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Irritation May cause respiratory irritation[9]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[9]
Aquatic Toxicity Very toxic to aquatic life with long lasting effects[7]Avoid release to the environment. Collect spillage.[7]
Flammability Based on propargylamine, the propargyl group may pose a flammability risk.Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment.[6]

Experimental Protocols: General Safety Assessment

Specific experimental safety data for this compound is not publicly available. However, a general workflow for assessing the safety of a new chemical entity would involve the following methodologies:

In Vitro Cytotoxicity Assay
  • Objective: To determine the concentration at which the compound exhibits toxicity to cultured cells.

  • Methodology:

    • Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium.

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

    • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.

    • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Ames Test for Mutagenicity
  • Objective: To assess the mutagenic potential of the compound.

  • Methodology:

    • Bacterial Strains: Use several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon.

    • Compound Exposure: Expose the bacterial strains to various concentrations of this compound, both with and without metabolic activation (S9 fraction).

    • Reversion Assay: Plate the treated bacteria on a histidine-deficient medium.

    • Data Analysis: Count the number of revertant colonies. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Safe Handling and Storage Workflow

The following diagram illustrates a logical workflow for the safe handling and storage of this compound in a research laboratory setting.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store at 4°C (Pure) or -20°C/-80°C (in Solvent) Under Nitrogen Inspect->Store PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Store->PPE FumeHood Handle in a Chemical Fume Hood PPE->FumeHood Weighing Weighing and Solution Preparation FumeHood->Weighing Reaction Perform Reaction (e.g., Click Chemistry) Weighing->Reaction Waste Collect Waste in Labeled Container Reaction->Waste Dispose Dispose According to Institutional Guidelines Waste->Dispose

References

Methodological & Application

Application Notes and Protocols: Bis-propargyl-PEG1 for Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-propargyl-PEG1 is a homobifunctional crosslinking reagent that contains two terminal alkyne groups connected by a short polyethylene glycol (PEG) spacer.[1] This reagent is particularly useful for protein bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The PEG spacer enhances solubility and can reduce aggregation of the resulting conjugate. This technology is valuable in various applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and the formation of protein-protein conjugates for research and therapeutic purposes.[2][3]

The CuAAC reaction involves the formation of a stable triazole linkage between the alkyne groups of this compound and azide-functionalized molecules, such as proteins or other biomolecules. This protocol provides a general method for the bioconjugation of azide-modified proteins using this compound.

Quantitative Data

Extensive literature searches did not yield specific quantitative data (e.g., conjugation efficiency, yield) for the bioconjugation of proteins using this compound. The following table provides representative data for other PEGylation and bioconjugation methods to offer a general context for expected outcomes. Researchers should perform optimization and characterization to determine these values for their specific application.

ParameterValueMethodProtein/MoleculeReference
Conjugation Efficiency >95%CuAACGeneral bioconjugationGeneric protocols
Yield (mono-PEGylated) 42%Amine-directed PEGylationF(ab')2 with 40 kDa branched PEGNot available in search results
Recovery of Labeled Oligonucleotide 86-99%CuAACDNA with PEG-Azide or Biotin-AzideNot available in search results

Experimental Protocols

This protocol outlines the general steps for the bioconjugation of two azide-containing proteins (Protein-Azide A and Protein-Azide B) using the this compound crosslinker.

Materials and Reagents
  • Azide-modified proteins (Protein-Azide A and Protein-Azide B)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Quenching solution (e.g., 50 mM EDTA)

  • Desalting columns or dialysis cassettes for purification

  • Anhydrous dimethylsulfoxide (DMSO)

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Bioconjugation Reaction cluster_purification Purification and Analysis prep_protein Prepare Protein-Azide Solutions (A and B) in PBS mix_reagents Combine Protein-Azide A, Protein-Azide B, and this compound prep_protein->mix_reagents prep_linker Prepare this compound Stock in DMSO prep_linker->mix_reagents prep_cu_thpta Prepare CuSO4/THPTA Premix Solution add_catalyst Add CuSO4/THPTA Premix prep_cu_thpta->add_catalyst prep_asc Prepare Fresh Sodium Ascorbate Solution initiate_reaction Initiate with Sodium Ascorbate prep_asc->initiate_reaction mix_reagents->add_catalyst add_catalyst->initiate_reaction incubate Incubate (e.g., 1-4 hours at room temperature) initiate_reaction->incubate quench Quench Reaction (e.g., with EDTA) incubate->quench purify Purify Conjugate (e.g., SEC or Dialysis) quench->purify analyze Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purify->analyze

Caption: Experimental workflow for protein bioconjugation.

Step-by-Step Protocol

1. Preparation of Reagents

  • Protein-Azide Solutions: Dissolve the azide-modified proteins in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • CuSO₄/THPTA Premix: Prepare a 20 mM CuSO₄ solution and a 100 mM THPTA solution in water. Just before use, mix one volume of the CuSO₄ solution with five volumes of the THPTA solution to create a 5:1 ligand-to-copper ratio.

  • Sodium Ascorbate Solution: Prepare a fresh 100 mM solution of sodium ascorbate in water.

2. Bioconjugation Reaction

  • In a microcentrifuge tube, combine Protein-Azide A and Protein-Azide B in a 1:1 molar ratio.

  • Add this compound to the protein solution at a 5- to 20-fold molar excess over the total protein concentration. The optimal ratio should be determined empirically.

  • Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) to minimize potential protein degradation.

3. Purification of the Conjugate

  • Quench the reaction by adding an equal volume of a 50 mM EDTA solution to chelate the copper catalyst.

  • Remove unreacted crosslinker and catalyst components by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

4. Characterization of the Conjugate

  • Analyze the purified conjugate by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the crosslinked proteins.

  • Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or LC-MS).

  • Further characterization of the conjugate's activity and stability should be performed as required for the specific application.

Signaling Pathways and Logical Relationships

The core of this protocol is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. The following diagram illustrates the chemical transformation.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product protein_a Protein-N3 (A) product Protein-Triazole-PEG1-Triazole-Protein (Conjugate) protein_a->product + linker HC≡C-PEG1-C≡CH (this compound) linker->product + protein_b Protein-N3 (B) protein_b->product + catalyst Cu(I) Catalyst (from CuSO4 + NaAsc) catalyst->product catalyzes ligand THPTA Ligand ligand->catalyst stabilizes

Caption: CuAAC reaction for protein conjugation.

This diagram shows that two azide-functionalized proteins are covalently linked by the this compound molecule through the formation of two stable triazole rings. This reaction is facilitated by a copper(I) catalyst, which is generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. A stabilizing ligand such as THPTA is crucial to protect the proteins from oxidative damage and to enhance the reaction efficiency.

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis using Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.

Bis-propargyl-PEG1 is a polyethylene glycol (PEG)-based linker containing two terminal alkyne groups. This symmetrical linker is particularly amenable to the modular synthesis of PROTACs using the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] This approach allows for the convergent synthesis of a PROTAC library by coupling two different azide-functionalized ligands (one for the POI and one for the E3 ligase) to the bis-alkyne linker.

This document provides a detailed, step-by-step guide for the synthesis of a heterobifunctional PROTAC using this compound via a sequential, two-step CuAAC reaction. This method involves the protection of one alkyne group to allow for the controlled, stepwise addition of the two distinct azide-containing ligands.

Principle of Sequential Synthesis

The synthesis of a heterobifunctional PROTAC from a symmetrical bis-alkyne linker like this compound requires a strategy to control the sequential addition of two different azide-functionalized ligands. A common and effective approach involves a protection/deprotection strategy. One of the terminal alkynes of the linker is temporarily protected, allowing the first azide-functionalized ligand to react with the free alkyne. Following this first "click" reaction, the protecting group is removed, exposing the second alkyne for reaction with the second, different azide-functionalized ligand. This ensures the formation of the desired A-Linker-B heterobifunctional product, minimizing the formation of homobifunctional side products (A-Linker-A and B-Linker-B). A common protecting group for terminal alkynes is a trialkylsilyl group, such as trimethylsilyl (TMS), which can be selectively removed under mild conditions.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_0 Step 1: Mono-protection cluster_1 Step 2: First CuAAC Reaction cluster_2 Step 3: Deprotection cluster_3 Step 4: Second CuAAC Reaction cluster_4 Step 5: Purification start_material start_material intermediate intermediate final_product final_product reagent reagent process process Bis_propargyl_PEG1 This compound Mono_TMS_Linker Mono-TMS-protected Linker Bis_propargyl_PEG1->Mono_TMS_Linker TMS-Cl, Base Intermediate_1 Intermediate A-Linker-TMS Mono_TMS_Linker->Intermediate_1 CuSO4, Na-Ascorbate Azide_Ligand_A Azide-E3 Ligand (A) Azide_Ligand_A->Intermediate_1 CuSO4, Na-Ascorbate Intermediate_2 Intermediate A-Linker-Alkyne Intermediate_1->Intermediate_2 TBAF Final_PROTAC Final PROTAC (A-Linker-B) Intermediate_2->Final_PROTAC CuSO4, Na-Ascorbate Azide_Ligand_B Azide-POI Ligand (B) Azide_Ligand_B->Final_PROTAC CuSO4, Na-Ascorbate Purification Purification (HPLC) Final_PROTAC->Purification

Caption: Sequential synthesis workflow for a heterobifunctional PROTAC.

Quantitative Data Summary

The following table provides representative quantitative parameters for the sequential synthesis of a PROTAC using this compound. Actual values may vary depending on the specific ligands used and should be optimized accordingly.

StepReactant 1 (Equivalents)Reactant 2 (Equivalents)Catalyst/Reagent (Equivalents)SolventTemp. (°C)Time (h)Typical Yield (%)
1. Mono-protection This compound (1.0)TMS-Cl (1.1)Triethylamine (1.5)THF0 to 252-485-95
2. First CuAAC Reaction Mono-TMS-protected Linker (1.0)Azide-E3 Ligand (1.05)CuSO₄·5H₂O (0.1), Sodium Ascorbate (0.3)t-BuOH/H₂O (1:1)251-480-90
3. Deprotection Intermediate A-Linker-TMS (1.0)-Tetrabutylammonium fluoride (TBAF) (1.1)THF250.5-1>95 (crude)
4. Second CuAAC Reaction Intermediate A-Linker-Alkyne (1.0)Azide-POI Ligand (1.1)CuSO₄·5H₂O (0.1), Sodium Ascorbate (0.3)t-BuOH/H₂O (1:1)252-675-85
5. Purification (Overall) ------50-70

Detailed Experimental Protocols

Materials and Reagents:

  • This compound

  • Trimethylsilyl chloride (TMS-Cl)

  • Triethylamine (Et₃N)

  • Azide-functionalized E3 Ligase Ligand (e.g., Azido-Pomalidomide)

  • Azide-functionalized POI Ligand (e.g., Azido-JQ1)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Solvents for purification (e.g., Dichloromethane, Methanol, Acetonitrile, Ethyl Acetate, Hexanes)

  • Silica gel for column chromatography

  • Preparative HPLC system with a C18 column

Protocol 1: Mono-protection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add trimethylsilyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the mono-protected product and the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-TMS-protected linker.

Protocol 2: First CuAAC "Click" Reaction
  • In a reaction vial, dissolve the mono-TMS-protected linker (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in a 1:1 mixture of t-BuOH and deionized water.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq) and add it to the reaction mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) to the mixture. The solution should turn a yellow-green color.

  • Stir the reaction vigorously at room temperature (25 °C) for 1-4 hours. The reaction is typically complete within this timeframe and can be monitored by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Intermediate A-Linker-TMS. This crude product is often used directly in the next step without further purification.

Protocol 3: Deprotection of the TMS Group
  • Dissolve the crude Intermediate A-Linker-TMS (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add a 1M solution of TBAF in THF (1.1 eq) to the reaction mixture.

  • Stir at room temperature (25 °C) for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude Intermediate A-Linker-Alkyne is typically carried forward to the next step without extensive purification.

Protocol 4: Second CuAAC "Click" Reaction
  • In a reaction vial, dissolve the crude Intermediate A-Linker-Alkyne (1.0 eq) and the azide-functionalized POI ligand (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

  • Add a fresh aqueous solution of sodium ascorbate (0.3 eq) to the reaction mixture.

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature (25 °C) for 2-6 hours, monitoring the formation of the final PROTAC product by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 2 (Step 5). The resulting crude product will be the final PROTAC.

Protocol 5: Purification and Characterization of the Final PROTAC
  • Initial Purification: Purify the crude PROTAC using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the PROTAC and should be determined by TLC analysis.

  • Final Purification: For high purity, the material obtained from column chromatography should be further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18 semi-preparative or preparative column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient of Mobile Phase B (e.g., 10% to 90% over 30 minutes) should be used to elute the product.

    • Collect fractions containing the pure product, as determined by analytical LC-MS.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid powder.

  • Characterization:

    • LC-MS: Confirm the purity and verify the molecular weight of the final PROTAC. The expected mass ([M+H]⁺) should be observed.

    • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the structure of the PROTAC. The disappearance of the alkyne proton signal and the appearance of the characteristic triazole proton signal are key indicators of a successful reaction.

Conclusion

The use of this compound in conjunction with a sequential copper-catalyzed click chemistry approach provides a robust and modular platform for the synthesis of well-defined heterobifunctional PROTACs. This method offers high yields and excellent functional group tolerance, making it a valuable tool for the rapid assembly and optimization of PROTAC libraries in drug discovery and chemical biology research. The detailed protocols and guidelines presented herein are intended to empower researchers to effectively utilize this versatile linker in the development of novel protein degraders.

References

Developing Next-Generation Antibody-Drug Conjugates with Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells.[1] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload, minimizing systemic toxicity and improving overall efficacy.[2] The linker, which connects the antibody to the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[3] This document provides detailed application notes and protocols for the development of ADCs using Bis-propargyl-PEG1, a short-chain polyethylene glycol (PEG) linker designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

This compound is a homo-bifunctional linker containing two terminal alkyne groups, making it suitable for crosslinking applications or for conjugation with azide-modified molecules.[4][5] The inclusion of a single PEG unit offers several advantages in ADC development:

  • Enhanced Hydrophilicity: The PEG moiety increases the hydrophilicity of the linker-payload complex, which can mitigate aggregation issues often associated with hydrophobic drugs and improve the overall solubility of the ADC.[1][6]

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend the circulation half-life of the ADC, potentially leading to greater tumor accumulation.[7][8]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.[6]

  • Precise Conjugation: The use of click chemistry allows for a highly specific and efficient conjugation reaction, resulting in a more homogeneous ADC product with a controlled drug-to-antibody ratio (DAR).[9][10]

These application notes will guide researchers through the synthesis, purification, and characterization of ADCs developed using this compound, providing a foundation for the preclinical evaluation of these novel bioconjugates.

Data Presentation

The following tables provide representative quantitative data for the characterization and in vitro evaluation of ADCs. While specific data for ADCs constructed with this compound is not extensively available in the public domain, the presented data is based on studies of ADCs with other PEG linkers and serves to illustrate the expected performance metrics.

Table 1: ADC Characterization Summary

ADC ConstructLinkerAverage DAR (by HIC-HPLC)Monomer Content (by SEC)
anti-HER2-ADC-1This compound (hypothetical)3.8>95%
anti-HER2-ADC-2mc-vc-PAB3.5>95%
anti-HER2-ADC-3SMCC3.2>95%

DAR: Drug-to-Antibody Ratio; HIC-HPLC: Hydrophobic Interaction Chromatography-High Performance Liquid Chromatography; SEC: Size Exclusion Chromatography. Data is representative.

Table 2: In Vitro Cytotoxicity of anti-HER2 ADCs

Cell LineADC ConstructLinkerIC₅₀ (nM)
SK-BR-3 (HER2+++)anti-HER2-ADC-1This compound (hypothetical)0.5
anti-HER2-ADC-2mc-vc-PAB0.8
anti-HER2-ADC-3SMCC1.2
MDA-MB-231 (HER2-)anti-HER2-ADC-1This compound (hypothetical)>1000
anti-HER2-ADC-2mc-vc-PAB>1000
anti-HER2-ADC-3SMCC>1000

IC₅₀: Half-maximal inhibitory concentration. Data is representative.

Table 3: In Vivo Efficacy of anti-EGFR ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle-0
anti-EGFR-ADC (this compound)585
anti-EGFR-ADC (mc-vc-PAB)578
Untreated Control-0

Data is representative from a study in an EGFR-positive tumor xenograft model.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involved in the development and evaluation of an ADC using this compound.

Protocol 1: Antibody Modification with an Azide Handle

This protocol describes the introduction of an azide group onto the antibody, which will then react with the alkyne groups of the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Azido-PEG-NHS ester (e.g., Azido-PEG4-NHS ester)

  • Dimethyl sulfoxide (DMSO)

  • PBS, pH 7.4

  • Desalting column (e.g., PD-10)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in PBS, pH 7.4.

  • NHS Ester Solution Preparation: Dissolve the Azido-PEG-NHS ester in DMSO to a final concentration of 10 mM.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess labeling reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Concentration Determination: Determine the concentration of the azide-modified antibody using a spectrophotometer at 280 nm.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound-Drug

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the azide-modified antibody with the this compound-drug construct.

Materials:

  • Azide-modified antibody

  • This compound-drug construct

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • PBS, pH 7.4

  • DMSO

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound-drug construct in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, combine the azide-modified antibody (final concentration 1-5 mg/mL) and a 5- to 10-fold molar excess of the this compound-drug construct.

    • Prepare the copper catalyst by mixing CuSO₄ and THPTA in a 1:5 molar ratio. Add the catalyst to the reaction mixture to a final copper concentration of 0.1-0.5 mM.

  • Initiation of Reaction: Add sodium ascorbate to the reaction mixture to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unreacted drug-linker and catalyst components.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

This protocol describes the determination of the average DAR and the distribution of drug-loaded species using Hydrophobic Interaction Chromatography (HIC).[11]

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, containing 20% isopropanol

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the purified ADC to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject 20-50 µg of the ADC sample.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, 8).

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure for assessing the in vitro cytotoxicity of the ADC on cancer cell lines.[12][13]

Materials:

  • Target cancer cell lines (e.g., HER2-positive SK-BR-3 and HER2-negative MDA-MB-231)

  • Complete cell culture medium

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody for 72-96 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting the cell viability against the logarithm of the ADC concentration.

Protocol 5: In Vivo Efficacy Study in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of an ADC in a mouse xenograft model.[14][15]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line (e.g., EGFR-positive A431)

  • Matrigel

  • ADC, control antibody, and vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups and administer the ADC, control antibody, or vehicle via intravenous injection.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control groups.

Mandatory Visualizations

Signaling Pathway Diagrams

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC Antibody-Drug Conjugate (ADC) Receptor Receptor-Antigen Complex ADC->Receptor 1. Binding Antigen Tumor Antigen (e.g., HER2, EGFR, CD30) Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Tubulin Microtubule Disruption Payload->Tubulin 5a. Cytotoxicity DNA DNA Damage Payload->DNA 5b. Cytotoxicity Apoptosis Apoptosis Tubulin->Apoptosis DNA->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

HER2_Signaling_Pathway HER2_ADC anti-HER2 ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding & Internalization Dimerization Dimerization (HER2/HER3) HER2->Dimerization Activation PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway targeted by an anti-HER2 ADC.[16][17][18]

EGFR_Signaling_Pathway EGFR_ADC anti-EGFR ADC EGFR EGFR EGFR_ADC->EGFR Binding & Internalization Dimerization Dimerization EGFR->Dimerization Activation GRB2 GRB2/SOS Dimerization->GRB2 PI3K PI3K Dimerization->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CD30_Signaling_Pathway CD30_ADC anti-CD30 ADC CD30 CD30 CD30_ADC->CD30 Binding & Internalization TRAF TRAF Proteins CD30->TRAF Recruitment NFkB NF-κB Pathway TRAF->NFkB MAPK MAPK Pathway TRAF->MAPK Proliferation Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Ab_Mod 1. Antibody Azide Modification Conjugation 3. CuAAC Click Conjugation Ab_Mod->Conjugation Linker_Drug_Prep 2. This compound-Drug Preparation Linker_Drug_Prep->Conjugation Purification 4. ADC Purification (SEC/Desalting) Conjugation->Purification DAR 5. DAR Determination (HIC-HPLC, MS) Purification->DAR Aggregation 6. Aggregation Analysis (SEC) Purification->Aggregation Binding 7. Antigen Binding (ELISA/SPR) Purification->Binding In_Vitro 8. In Vitro Cytotoxicity (MTT Assay) DAR->In_Vitro Aggregation->In_Vitro Binding->In_Vitro In_Vivo 9. In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo

References

Application Notes and Protocols for Bis-propargyl-PEG1 in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Bis-propargyl-PEG1, a homobifunctional linker, in the field of bioconjugation, with a focus on its application in hydrogel formation and as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are provided to guide researchers in their experimental design.

Introduction to this compound

This compound is a short, discrete polyethylene glycol (PEG) linker functionalized with a propargyl group at each terminus. The terminal alkyne groups make it an ideal crosslinking agent for CuAAC, a highly efficient and specific "click chemistry" reaction. This reaction forms a stable triazole linkage between the alkyne groups of this compound and azide-functionalized molecules.[1][2] The PEG component, although short in this case, enhances water solubility.[3]

The bifunctional nature of this compound allows for the straightforward crosslinking of molecules, leading to the formation of larger constructs such as hydrogels or the assembly of multi-component systems like PROTACs.[1][4]

Key Applications

The primary applications of this compound in CuAAC revolve around its ability to act as a homobifunctional crosslinker.

Hydrogel Formation

This compound can be used to form hydrogels by reacting with diazide or multi-azide crosslinkers. These hydrogels have potential applications in tissue engineering, drug delivery, and as scaffolds for cell culture.[4][5] The mechanical properties of the resulting hydrogel, such as stiffness and swelling ratio, can be tuned by varying the concentration of the precursors and the nature of the azide-containing crosslinker.[6]

PROTAC Synthesis

In the field of targeted protein degradation, this compound can serve as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC.[1][2][4] The CuAAC reaction provides a reliable method for conjugating these two components to the bis-alkyne PEG linker.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific applications.

Protocol 1: Synthesis of a PEG Hydrogel via CuAAC

This protocol describes the formation of a hydrogel by crosslinking this compound with a diazide-functionalized molecule.

Materials:

  • This compound

  • Diazide crosslinker (e.g., a diazido-peptide or another PEG-diazide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional, but recommended for biological applications)

  • Deionized water or appropriate buffer (e.g., PBS)

  • Anhydrous DMSO or DMF (if needed to dissolve starting materials)

Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water or buffer.

    • Prepare a stock solution of the diazide crosslinker in the same solvent.

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • If using a ligand, prepare a stock solution of TBTA in DMSO.

  • Hydrogel Formation:

    • In a reaction vessel, combine the this compound solution and the diazide crosslinker solution to achieve the desired final concentrations and a 1:1 molar ratio of alkyne to azide groups.

    • Add the CuSO₄ solution to the mixture. The final concentration of copper can range from 50 µM to 1 mM.

    • If using a ligand, pre-mix the CuSO₄ with the ligand before adding to the reaction mixture. A common ratio is 1:5 (CuSO₄:ligand).

    • Initiate the crosslinking reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be in excess of the copper sulfate (e.g., 5-10 fold molar excess).

    • Gently mix the solution and allow it to stand at room temperature. Gelation time can vary from minutes to hours depending on the concentrations and catalyst system.[7]

  • Purification and Characterization:

    • Once the hydrogel has formed, it can be washed extensively with water or buffer to remove the catalyst and any unreacted starting materials. The use of a copper chelator like EDTA can aid in the removal of residual copper.

    • The hydrogel properties can be characterized by swelling studies, rheology to determine the storage modulus (G'), and scanning electron microscopy (SEM) to visualize the porous structure.

Quantitative Data (Representative):

The following table provides representative data for the synthesis of PEG hydrogels using a bis-alkyne PEG and a diazide crosslinker. Note that these values are illustrative and will vary depending on the specific reactants and conditions.

ParameterValueReference
Precursor Concentration 5-20% (w/v)[8]
Alkyne:Azide Molar Ratio 1:1[6]
CuSO₄ Concentration 100 µM - 5 mM[7][8]
Sodium Ascorbate Concentration 500 µM - 25 mM[7][8]
Gelation Time < 1 min to 30 min[7]
Storage Modulus (G') 1 - 50 kPa[6]
Swelling Ratio 500 - 2000%[7]

Protocol 2: Synthesis of a PROTAC using this compound as a Linker

This protocol outlines a two-step CuAAC approach for synthesizing a PROTAC where two different azide-functionalized ligands are attached to the this compound linker.

Materials:

  • This compound

  • Azide-functionalized POI ligand

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Cu(I)-stabilizing ligand (e.g., THPTA or TBTA)

  • Solvents (e.g., DMSO, t-BuOH, water)

  • Purification supplies (e.g., preparative HPLC)

Experimental Procedure:

  • First CuAAC Reaction:

    • Dissolve this compound (1 equivalent) and the azide-functionalized POI ligand (0.9 equivalents to favor mono-conjugation) in a suitable solvent mixture (e.g., DMSO/water).

    • In a separate vial, prepare the catalyst solution by mixing CuSO₄ (0.1 equivalents) and the ligand (0.5 equivalents).

    • Add the catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate (0.5 equivalents).

    • Stir the reaction at room temperature for 2-8 hours, monitoring progress by LC-MS.

    • Upon completion, purify the mono-alkyne-mono-triazole-POI ligand intermediate by preparative HPLC.

  • Second CuAAC Reaction:

    • Dissolve the purified intermediate (1 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent mixture.

    • Prepare and add the catalyst solution (CuSO₄ and ligand) as described in the first step.

    • Initiate the reaction with sodium ascorbate.

    • Stir the reaction at room temperature for 2-8 hours, monitoring by LC-MS.

  • Purification and Characterization:

    • Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC using LC-MS and NMR to confirm its identity, purity, and structure.

Quantitative Data (Representative):

The following table provides representative data for the synthesis of a PROTAC using a bis-alkyne PEG linker. Yields are highly dependent on the specific ligands and reaction conditions.

StepReactantsKey ReagentsSolventTypical YieldReference
Step 1: Mono-conjugation This compound, Azide-Ligand 1CuSO₄, NaAsc, LigandDMSO/H₂O40-60%[9]
Step 2: Di-conjugation Mono-alkyne intermediate, Azide-Ligand 2CuSO₄, NaAsc, LigandDMSO/H₂O50-70%[9]
Overall Yield 20-42%[9]

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

G cluster_0 Hydrogel Synthesis Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions (this compound, Diazide, CuSO4, NaAsc) Start->Prepare Stock Solutions Mix Precursors Mix this compound and Diazide Crosslinker Prepare Stock Solutions->Mix Precursors Add Catalyst Add CuSO4 (and Ligand) Mix Precursors->Add Catalyst Initiate Reaction Initiate with Sodium Ascorbate Add Catalyst->Initiate Reaction Gelation Allow Gelation (RT, min-hrs) Initiate Reaction->Gelation Purify & Characterize Purify by Washing Characterize (Rheology, SEM) Gelation->Purify & Characterize End End Purify & Characterize->End

Caption: Workflow for PEG hydrogel synthesis via CuAAC.

G cluster_1 PROTAC Synthesis Workflow Start_PROTAC Start Step1_React Step 1: First CuAAC (this compound + Azide-Ligand 1) Start_PROTAC->Step1_React Step1_Purify Purify Mono-Adduct (Prep-HPLC) Step1_React->Step1_Purify Step2_React Step 2: Second CuAAC (Mono-Adduct + Azide-Ligand 2) Step1_Purify->Step2_React Step2_Purify Purify Final PROTAC (Prep-HPLC) Step2_React->Step2_Purify Characterize_PROTAC Characterize (LC-MS, NMR) Step2_Purify->Characterize_PROTAC End_PROTAC End Characterize_PROTAC->End_PROTAC

Caption: Two-step workflow for PROTAC synthesis using this compound.

G BisPropargylPEG1 This compound HC≡C-CH₂-O-(CH₂CH₂O)-CH₂-C≡CH Hydrogel Crosslinked PEG Hydrogel 3D Network BisPropargylPEG1->Hydrogel Diazide Diazide Crosslinker N₃-R-N₃ Diazide->Hydrogel Catalyst {Cu(I) Catalyst | CuSO₄ + NaAscorbate} Catalyst->Hydrogel CuAAC

Caption: Logical relationship for hydrogel formation.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles with Polyethylene Glycol (PEG) is a widely adopted strategy to enhance their therapeutic and diagnostic efficacy. PEGylation creates a hydrophilic protective layer that can reduce clearance by the reticulo-endothelial system (RES), thereby prolonging systemic circulation time, improving stability by preventing aggregation, and decreasing immunogenicity. Bis-propargyl-PEG1 is a bifunctional PEG linker featuring two terminal alkyne groups. This symmetrical structure is ideal for conjugating azide-functionalized nanoparticles, enabling applications such as nanoparticle crosslinking for hydrogel formation, or for creating a surface with terminal alkyne groups available for further functionalization via "click chemistry."

This document provides detailed protocols for the surface modification of nanoparticles using this compound via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, along with supporting data on the effects of PEGylation.

Key Applications

  • Prolonged Circulation Time: PEGylation shields nanoparticles from opsonization and phagocytosis, significantly increasing their half-life in the bloodstream.[1][2]

  • Enhanced Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in biological media.

  • Reduced Immunogenicity: PEGylation can reduce the recognition of nanoparticles by the immune system.

  • Drug Delivery: Improved pharmacokinetics of PEGylated nanoparticles can lead to enhanced accumulation at tumor sites through the Enhanced Permeability and Retention (EPR) effect.

  • Bio-conjugation Platform: The terminal alkyne groups of this compound serve as handles for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules via click chemistry.

Data Presentation

Table 1: Effect of PEGylation on Nanoparticle Circulation Half-Life
Nanoparticle TypePEG Molecular Weight (kDa)PEG Conformation/DensityCirculation Half-Life (t½)Fold Increase vs. Non-PEGylated
Hydrogel PRINT Nanoparticles5Mushroom15.5 h17.4x
Hydrogel PRINT Nanoparticles5Brush19.5 h21.9x
PLA-PEG Nanoparticles2-4.6 min-
PLA-PEG Nanoparticles5-7.5 min-
PLA-PEG Nanoparticles10-17.7 min-
Gold Nanoparticles2-Increased vs. non-PEGylated-
Gold Nanoparticles10-Increased vs. 2 kDa-

Data compiled from multiple sources demonstrating the general trend of increased circulation time with PEGylation. Absolute values are dependent on the specific nanoparticle system and animal model used.[1][2]

Table 2: Influence of PEG Surface Density on Pharmacokinetic Parameters of Methotrexate-Loaded Chitosan Nanoparticles
PEG Surface Density (DS %)Elimination Half-Life (t½β) (h)AUC₀₋₇₂ h (µg·h/mL)Clearance (CL) (mL/h/kg)
0 (MTX/CS NP)10.35 ± 1.2710.32 ± 1.54390.4 ± 57.3
4.114.89 ± 1.5314.52 ± 1.89277.9 ± 36.1
8.518.52 ± 1.9820.76 ± 2.11194.5 ± 19.8
18.224.11 ± 2.5428.98 ± 3.02139.3 ± 14.5
40.329.87 ± 3.1535.43 ± 4.12114.1 ± 13.3

DS % refers to the degree of substitution of PEG on chitosan. AUC represents the area under the concentration-time curve. Data from Bachir et al., 2018.[3]

Table 3: Effect of PEGylation on Doxorubicin Loading in Magnetic Nanoparticles
Nanoparticle FormulationHydrodynamic Diameter (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Drug Loading Capacity (%)
OA-PEG-MNPs~184---
DOX-loaded OA-PEG-MNPs~250Increased (more positive)Not specifiedNot specified
PCC1 (DS = 0.75%) MTO-loaded---CUR: ~16.1%, MTO: ~8.30%
PCC2 (DS = 0.45%) MTO-loaded----
PCC3 (DS = 0.33%) MTO-loaded~183.1~+34.0--

Data suggests that drug loading can be influenced by the overall formulation, including PEG density.[4]

Experimental Protocols

The surface modification of nanoparticles with this compound is typically a two-step process:

  • Surface Azide Functionalization: Introduction of azide groups onto the nanoparticle surface.

  • CuAAC "Click" Reaction: Covalent attachment of this compound to the azide-functionalized nanoparticles.

The following are representative protocols that may require optimization for your specific nanoparticle system.

Protocol 1: Azide Functionalization of Gold Nanoparticles (AuNPs)

This protocol is adapted from the ligand exchange method.

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs) in aqueous solution.

  • Azide-terminated thiol ligand (e.g., 11-azido-1-undecanethiol).

  • Ethanol.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • To a solution of citrate-stabilized AuNPs, add the azide-terminated thiol ligand (a typical starting point is a 1000-fold molar excess relative to the AuNPs).

  • Gently mix the solution and allow it to react for 12-24 hours at room temperature to facilitate ligand exchange.

  • Purify the azide-functionalized AuNPs (AuNP-N₃) by centrifugation. Remove the supernatant containing excess ligand and resuspend the nanoparticle pellet in PBS. Repeat this washing step at least three times.

  • Characterize the AuNP-N₃ to confirm functionalization (e.g., via FTIR for the azide peak at ~2100 cm⁻¹) and assess stability (via DLS and Zeta Potential).

Protocol 2: Azide Functionalization of Iron Oxide Nanoparticles (IONPs)

This protocol is for IONPs with surface hydroxyl groups.

Materials:

  • Iron Oxide Nanoparticles (IONPs).

  • (3-Azidopropyl)triethoxysilane.

  • Anhydrous ethanol.

  • Toluene.

  • Glacial acetic acid.

Procedure:

  • Disperse the IONPs in anhydrous ethanol (e.g., at 1 mg/mL) and sonicate for 15 minutes.

  • In a separate flask, prepare a 2% (v/v) solution of (3-Azidopropyl)triethoxysilane in anhydrous ethanol.

  • Add the silane solution to the IONP dispersion under vigorous stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Collect the azide-functionalized IONPs (IONP-N₃) by magnetic separation or centrifugation.

  • Wash the IONP-N₃ three times with ethanol and then three times with deionized water to remove unreacted silane.

  • Resuspend the IONP-N₃ in a suitable buffer for the subsequent click reaction.

Protocol 3: Surface Modification with this compound via CuAAC

This protocol describes the "clicking" of this compound onto azide-functionalized nanoparticles.

Materials:

  • Azide-functionalized nanoparticles (NP-N₃) from Protocol 1 or 2.

  • This compound.

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for preventing Cu-induced aggregation).

  • Deionized water or a suitable buffer.

  • Amine-free buffer for final resuspension (e.g., PBS).

Procedure:

  • Disperse the NP-N₃ in deionized water to a desired concentration (e.g., 1 mg/mL).

  • Prepare stock solutions:

    • This compound in deionized water (e.g., 10 mM).

    • CuSO₄ in deionized water (e.g., 50 mM).

    • Sodium ascorbate in deionized water (prepare fresh, e.g., 100 mM).

    • THPTA in deionized water (if used, e.g., 50 mM).

  • In a reaction vessel, add the NP-N₃ dispersion.

  • Add this compound to the dispersion. The molar ratio of PEG to the estimated surface azide groups should be optimized, but a 10-fold excess is a reasonable starting point.

  • If using THPTA, add it to the mixture and stir briefly.

  • Add CuSO₄ to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed for 2-12 hours at room temperature with gentle stirring, protected from light.

  • Purify the this compound-modified nanoparticles by centrifugation or magnetic separation.

  • Wash the nanoparticles extensively with an appropriate buffer (e.g., PBS) to remove the copper catalyst, excess PEG, and other reagents.

  • Resuspend the final functionalized nanoparticles in the desired buffer for storage and characterization.

Characterization of PEGylated Nanoparticles:

  • Successful Conjugation: Confirm by FTIR (disappearance of the azide peak) or XPS.

  • Hydrodynamic Size and Polydispersity: Measure using Dynamic Light Scattering (DLS). An increase in size is expected after PEGylation.

  • Surface Charge: Measure the Zeta Potential. A shift towards neutral is indicative of successful PEGylation.

  • Quantification of PEGylation: Can be performed using Thermogravimetric Analysis (TGA) or ¹H NMR.[5]

Visualizations

G cluster_0 Step 1: Nanoparticle Preparation cluster_1 Step 2: Surface Functionalization cluster_2 Step 3: PEGylation via Click Chemistry cluster_3 Step 4: Purification & Characterization Bare Nanoparticle Bare Nanoparticle Azide Functionalization Reagent Azide Functionalization Reagent Azide-Functionalized Nanoparticle\n(NP-N3) Azide-Functionalized Nanoparticle (NP-N3) Bare Nanoparticle->Azide-Functionalized Nanoparticle\n(NP-N3) Ligand Exchange or Silanization This compound This compound PEGylated Nanoparticle\n(NP-PEG-Propargyl) PEGylated Nanoparticle (NP-PEG-Propargyl) Azide-Functionalized Nanoparticle\n(NP-N3)->PEGylated Nanoparticle\n(NP-PEG-Propargyl) CuAAC Reaction This compound->PEGylated Nanoparticle\n(NP-PEG-Propargyl) CuSO4 / Sodium Ascorbate CuSO4 / Sodium Ascorbate CuSO4 / Sodium Ascorbate->PEGylated Nanoparticle\n(NP-PEG-Propargyl) Purification\n(Centrifugation/Magnetic Separation) Purification (Centrifugation/Magnetic Separation) PEGylated Nanoparticle\n(NP-PEG-Propargyl)->Purification\n(Centrifugation/Magnetic Separation) Characterization\n(DLS, Zeta, FTIR, TGA) Characterization (DLS, Zeta, FTIR, TGA) Purification\n(Centrifugation/Magnetic Separation)->Characterization\n(DLS, Zeta, FTIR, TGA) Final Product Final Product Characterization\n(DLS, Zeta, FTIR, TGA)->Final Product

Caption: Experimental workflow for nanoparticle PEGylation.

G cluster_outcomes Physicochemical & Biological Outcomes Start Nanoparticle Surface Modification with This compound Increased\nHydrophilicity Increased Hydrophilicity Start->Increased\nHydrophilicity Increased\nHydrodynamic Size Increased Hydrodynamic Size Increased\nHydrophilicity->Increased\nHydrodynamic Size Shift to Neutral\nZeta Potential Shift to Neutral Zeta Potential Increased\nHydrophilicity->Shift to Neutral\nZeta Potential Reduced Protein\nAdsorption (Opsonization) Reduced Protein Adsorption (Opsonization) Increased\nHydrodynamic Size->Reduced Protein\nAdsorption (Opsonization) Shift to Neutral\nZeta Potential->Reduced Protein\nAdsorption (Opsonization) Decreased\nMacrophage Uptake Decreased Macrophage Uptake Reduced Protein\nAdsorption (Opsonization)->Decreased\nMacrophage Uptake Prolonged Systemic\nCirculation (Increased t½) Prolonged Systemic Circulation (Increased t½) Decreased\nMacrophage Uptake->Prolonged Systemic\nCirculation (Increased t½) Enhanced Tumor\nAccumulation (EPR Effect) Enhanced Tumor Accumulation (EPR Effect) Prolonged Systemic\nCirculation (Increased t½)->Enhanced Tumor\nAccumulation (EPR Effect)

References

Application Notes and Protocols for Creating Hydrogels Using Bis-propargyl-PEG1 for 3D Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the complex in vivo microenvironment more accurately than traditional two-dimensional (2D) monolayers. Poly(ethylene glycol) (PEG)-based hydrogels have emerged as a versatile platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and high water content, which resembles soft tissues.[1][2] This document provides detailed application notes and protocols for the creation of hydrogels for 3D cell culture using Bis-propargyl-PEG1, a PEG derivative amenable to "click chemistry" crosslinking.

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for hydrogel formation under mild, cell-friendly conditions.[3][4] This approach allows for the encapsulation of cells within a synthetic extracellular matrix (ECM) whose properties can be tailored to specific research needs. By crosslinking this compound with an azide-functionalized crosslinker, it is possible to create hydrogels with controlled stiffness, degradability, and bioactivity. The incorporation of bioactive peptides, such as those containing the RGD sequence, can promote cell adhesion and signaling.[4]

These hydrogels are valuable tools for a wide range of applications, including fundamental cell biology research, drug screening, and tissue engineering.[5][6]

Experimental Protocols

Materials
  • This compound

  • Azide-functionalized crosslinker (e.g., a multi-arm PEG-azide or a bis-azide peptide)

  • Copper (II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Bioactive peptides (e.g., RGD-containing peptide with an azide group for conjugation)

  • Cells for encapsulation

  • Sterile, nuclease-free water

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Live/Dead viability/cytotoxicity assay kit

  • Rheometer

Protocol 1: Hydrogel Formation and Cell Encapsulation

This protocol describes the formation of a hydrogel via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with simultaneous cell encapsulation.

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., sterile PBS). The final concentration will depend on the desired hydrogel stiffness.

    • Prepare a stock solution of the azide-functionalized crosslinker in the same buffer.

    • Prepare a stock solution of the bioactive peptide (if used) in the same buffer.

    • Prepare fresh stock solutions of the catalyst and reducing agent:

      • Copper (II) Sulfate (CuSO₄) in sterile water.

      • Sodium Ascorbate in sterile water.

  • Cell Preparation:

    • Harvest cells using standard cell culture techniques.

    • Resuspend the cell pellet in a small volume of cell culture medium or a cytocompatible buffer at the desired final cell density (e.g., 1 x 10⁶ to 10 x 10⁷ cells/mL).

  • Hydrogel Formation and Cell Encapsulation:

    • In a sterile microcentrifuge tube, combine the this compound solution, the azide-crosslinker solution, and the bioactive peptide solution (if applicable).

    • Gently add the cell suspension to the precursor mixture and mix thoroughly by pipetting up and down, avoiding the formation of air bubbles.

    • To initiate the crosslinking reaction, add the Sodium Ascorbate solution followed by the CuSO₄ solution to the cell-precursor mixture. The final concentrations of the catalyst and reducing agent should be optimized but are typically in the low millimolar range.

    • Quickly pipette the final mixture into the desired culture vessel (e.g., a multi-well plate or a custom mold).

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time can vary from minutes to an hour depending on the precursor concentrations and catalyst levels.[3]

    • After gelation, add cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO₂).

    • Change the medium every 2-3 days.

Experimental Workflows

G cluster_prep Preparation cluster_mix Mixing and Encapsulation cluster_culture Culture and Analysis prep_peg Prepare this compound Solution mix_precursors Combine PEG, Crosslinker, and Peptide Solutions prep_peg->mix_precursors prep_crosslinker Prepare Azide-Crosslinker Solution prep_crosslinker->mix_precursors prep_peptide Prepare Bioactive Peptide Solution (optional) prep_peptide->mix_precursors prep_catalyst Prepare Catalyst (CuSO4, NaAsc) initiate_rxn Add Catalyst to Initiate Crosslinking prep_catalyst->initiate_rxn prep_cells Prepare Cell Suspension add_cells Add Cell Suspension to Precursor Mix prep_cells->add_cells mix_precursors->add_cells add_cells->initiate_rxn dispense Dispense Mixture into Culture Vessel initiate_rxn->dispense gelation Allow Hydrogel to Form (Gelation) dispense->gelation add_media Add Cell Culture Medium gelation->add_media incubation Incubate at 37°C, 5% CO2 add_media->incubation analysis Perform Downstream Analysis (Viability, Proliferation, etc.) incubation->analysis

Caption: Workflow for hydrogel formation and cell encapsulation.

Protocol 2: Assessment of Cell Viability

Cell viability within the 3D hydrogel construct can be assessed using a variety of commercially available assays. The following protocol outlines the use of a Live/Dead assay.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting the stock solutions of calcein-AM (for live cells) and ethidium homodimer-1 (for dead cells) in sterile PBS or cell culture medium.

  • Remove the culture medium from the hydrogels.

  • Wash the hydrogels gently with sterile PBS.

  • Add a sufficient volume of the staining solution to completely cover the hydrogels.

  • Incubate the hydrogels at 37°C for 30-60 minutes, protected from light.

  • After incubation, carefully remove the staining solution and wash the hydrogels with PBS.

  • Image the stained cells within the hydrogels using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantify cell viability by counting the number of live and dead cells in multiple representative images.

Protocol 3: Characterization of Hydrogel Mechanical Properties

The mechanical properties of the hydrogels, such as the storage modulus (G'), can be characterized using a rheometer.

  • Prepare acellular hydrogels as described in Protocol 1, casting them in a mold of appropriate dimensions for the rheometer geometry (e.g., parallel plate).

  • Allow the hydrogels to swell to equilibrium in PBS (typically overnight).

  • Carefully place the hydrogel onto the rheometer stage.

  • Perform a frequency sweep at a constant, low strain (within the linear viscoelastic region, typically 0.5-1%) to determine the storage modulus (G') and loss modulus (G'') as a function of frequency.

  • The storage modulus at a representative frequency (e.g., 1 Hz) is often reported as a measure of hydrogel stiffness.

Signaling Pathway Diagram

G cluster_ecm Extracellular Matrix (Hydrogel) cluster_cell Cell Membrane cluster_cyto Cytoplasm rgd RGD Peptide integrin Integrin Receptor rgd->integrin Binds fak FAK integrin->fak Activates rhoa RhoA integrin->rhoa Activates src Src fak->src pi3k PI3K src->pi3k erk ERK src->erk Gene Expression akt Akt pi3k->akt Cell Survival Proliferation rock ROCK rhoa->rock myosin Myosin Light Chain rock->myosin actin Actin Cytoskeleton myosin->actin Stress Fiber Formation Cell Spreading

References

Application Notes and Protocols for Bis-propargyl-PEG1 Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for utilizing Bis-propargyl-PEG1 in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile bifunctional linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates where precise control over molecular architecture is crucial.

Introduction to this compound in Click Chemistry

This compound is a short-chain polyethylene glycol (PEG) linker functionalized with a propargyl group at each terminus. These terminal alkynes readily participate in CuAAC reactions with azide-containing molecules, forming stable triazole linkages.[1][2] This methodology is a cornerstone of "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and tolerance of a broad range of functional groups.[3]

The symmetric, bifunctional nature of this compound allows for the straightforward linkage of two different molecular entities, making it an ideal building block in the modular synthesis of complex molecules like PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5] The PEG component of the linker can enhance the solubility and cell permeability of the resulting conjugate.[6]

Experimental Protocols

Two primary strategies can be employed when using this compound: a one-pot, two-step reaction or a sequential synthesis. The sequential approach is generally preferred to avoid the statistical formation of homodimers.

Sequential Ligation Strategy

This strategy involves two distinct reaction steps: the first click reaction to attach the first molecule, followed by purification and a second click reaction to attach the second molecule.

Workflow for Sequential Ligation:

G cluster_0 Step 1: First Click Reaction cluster_1 Step 2: Second Click Reaction A This compound E Mono-alkyne Product A->E Reacts with B Azide-Molecule 1 B->E Reacts with C Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) C->E Catalyzes D Ligand (e.g., THPTA) D->E Stabilizes F Purified Mono-alkyne Product E->F Purification (e.g., HPLC) J Final Heterobifunctional Conjugate F->J Reacts with G Azide-Molecule 2 G->J Reacts with H Cu(I) Catalyst H->J Catalyzes I Ligand I->J Stabilizes

Caption: Sequential ligation workflow for synthesizing a heterobifunctional conjugate.

Protocol for Sequential Ligation:

Step 1: First Click Reaction

  • Preparation of Reactants:

    • Dissolve this compound (1.0 equivalent) and the first azide-containing molecule (0.9-1.0 equivalent to favor mono-substitution) in a suitable solvent such as a mixture of water and a co-solvent like DMSO or t-butanol.[7]

  • Preparation of Catalyst Solution:

    • In a separate vial, prepare a fresh solution of the copper catalyst and ligand. Premix copper(II) sulfate (CuSO₄, e.g., 0.1 equivalents) and a stabilizing ligand like THPTA (e.g., 0.5 equivalents) in the reaction solvent. A ligand-to-copper ratio of 2:1 to 5:1 is often recommended to stabilize the Cu(I) catalyst and prevent its oxidation.[7][8][9]

  • Reaction Initiation:

    • Add the catalyst/ligand solution to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 1.0 equivalent).[7][9]

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 2-8 hours. The progress can be monitored by LC-MS to observe the formation of the mono-alkyne product and the consumption of starting materials.[6]

  • Purification of Mono-alkyne Product:

    • Once the reaction is complete, quench it with water and extract the product with an organic solvent.

    • Purify the mono-alkyne product using preparative HPLC or column chromatography to separate it from unreacted this compound and the homobifunctional product.

Step 2: Second Click Reaction

  • Reaction Setup:

    • Dissolve the purified mono-alkyne product (1.0 equivalent) and the second azide-containing molecule (1.0-1.2 equivalents) in a suitable solvent.

  • Catalysis and Reaction:

    • Follow the same procedure as in Step 1 for the preparation of the catalyst solution and reaction initiation using CuSO₄, a ligand, and sodium ascorbate.

  • Final Purification:

    • After the reaction is complete (monitored by LC-MS), quench the reaction and extract the product.

    • Purify the final heterobifunctional conjugate using preparative HPLC.

    • Characterize the purified product by LC-MS and NMR to confirm its identity and purity.[6]

General Protocol for a Single Click Reaction

This protocol can be used for both steps of the sequential ligation or for creating homobifunctional conjugates.

Materials:

  • Alkyne-containing molecule (e.g., this compound or mono-alkyne intermediate)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA, BTTAA, PMDETA)[10][11]

  • Solvents (e.g., DMSO, t-butanol, water, DMF)[10][12]

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of the ligand (e.g., THPTA) in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare this solution fresh before each use).

    • Dissolve the alkyne and azide-containing molecules in a suitable solvent (e.g., DMSO or DMF for hydrophobic molecules, or directly in the reaction buffer if soluble).

  • Catalyst Complex Formation:

    • In a microcentrifuge tube, mix the CuSO₄ and ligand stock solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is recommended.[8][9] Let the mixture stand for a few minutes to allow for complex formation.

  • Conjugation Reaction:

    • In a separate reaction tube, combine the alkyne-containing molecule with the azide-containing molecule (a molar ratio of 1:1 to 1:1.2 of alkyne to azide is common).

    • Add the pre-formed Cu(I)/ligand complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Mix the reaction gently and incubate at room temperature, protecting it from light. Reaction times can vary from 30 minutes to 48 hours, depending on the substrates and concentrations.[8][10]

  • Purification:

    • Purify the final product using size-exclusion chromatography, affinity purification, or HPLC to remove unreacted starting materials and catalyst components.[8]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes quantitative data from a study on a similar PEG-alkyne system, demonstrating the impact of various parameters on reaction yield.[13]

ParameterCondition 1Condition 2Condition 3Yield (%)Reference
Catalyst/Alkyne Ratio 0.10.5-Varies[13]
Temperature (°C) 3565-82.32 (at 35°C)[13]
**Pressure (bar, in scCO₂) **80130-82.32 (at 130 bar)[13]
Reaction Time (h) 2448-87.14 (at 48h)[13]
Solvent scCO₂DMFMolten PEG200082.32[10][13][14]
Catalyst System Cu(I)CuBr/PMDETACuSO₄/Na-Asc84[9][10]

Application in PROTAC Synthesis and Evaluation

A primary application of this compound is in the synthesis of PROTACs. The following workflow illustrates the general process from synthesis to biological evaluation.

G cluster_0 PROTAC Synthesis cluster_1 In Vitro Evaluation A POI Ligand-Azide D Sequential CuAAC Reactions A->D B This compound B->D C E3 Ligase Ligand-Azide C->D E Purified PROTAC D->E Purification F Cell Culture E->F Treat Cells G PROTAC Treatment F->G H Western Blot G->H I Cell Viability Assay (e.g., MTT, CellTiter-Glo) G->I J DC50 Determination H->J Quantification K IC50 Determination I->K Measurement

Caption: Workflow for PROTAC synthesis and in vitro evaluation.

Protocol for Target Protein Degradation Assay (Western Blot)

This protocol is used to determine the half-maximal degradation concentration (DC₅₀) of the synthesized PROTAC.[6]

  • Cell Seeding: Seed cells of interest in appropriate culture plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ value.

Troubleshooting and Optimization

  • Low Reaction Yield: Low conversion in CuAAC reactions is often due to the oxidation of the active Cu(I) catalyst. Ensure that the sodium ascorbate solution is freshly prepared and consider increasing the ligand-to-copper ratio.[7] The reaction should also be protected from excessive exposure to oxygen.

  • Poor Solubility of Reactants: For hydrophobic molecules, using co-solvents like DMSO, DMF, or t-butanol is necessary. Gentle heating or sonication may aid in dissolution.[1]

  • Copper-Induced Toxicity in Biological Systems: For applications involving live cells or sensitive biomolecules, it is crucial to minimize copper concentrations. The use of highly efficient stabilizing ligands allows for effective catalysis at lower copper concentrations. Alternatively, a copper-free click chemistry approach, such as strain-promoted azide-alkyne cycloaddition (SPAAC), can be considered, although this would require a different type of alkyne linker (e.g., a cyclooctyne).[7]

  • Purification Challenges: PEGylated compounds can be challenging to purify due to their physical properties. Reverse-phase HPLC with a shallow gradient is often effective. For larger PEG conjugates, size-exclusion chromatography may be a suitable alternative.

References

Application Notes and Protocols for the Purification of Bis-propargyl-PEG1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established and effective techniques for the purification of Bis-propargyl-PEG1 conjugates. This document is intended to guide researchers in selecting and implementing the most appropriate purification strategies to achieve high-purity products for downstream applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a short, bifunctional polyethylene glycol (PEG) linker containing two terminal propargyl groups.[1][2][3] These propargyl groups are reactive moieties for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a widely used bioconjugation reaction.[1][2] As a result, this compound is a valuable building block in the synthesis of PROTACs, where it serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[4][5][6]

The synthesis of this compound conjugates often results in a mixture of the desired product, unreacted starting materials, and side products. Efficient purification is therefore a critical step to ensure the quality, efficacy, and safety of the final conjugate. This document outlines the most relevant purification techniques, provides comparative data, and offers detailed experimental protocols.

Purification Strategy Overview

A general workflow for the purification of this compound conjugates involves a series of steps, from initial work-up to final polishing. The choice of techniques will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Initial Purification cluster_2 Primary Purification cluster_3 Alternative/Polishing Steps cluster_4 Final Product Crude_Mixture Crude this compound Conjugate Mixture LLE Liquid-Liquid Extraction (Aqueous Work-up) Crude_Mixture->LLE Remove water-soluble impurities RP_HPLC Reverse-Phase HPLC LLE->RP_HPLC High resolution separation NP_Chrom Normal-Phase Chromatography LLE->NP_Chrom Alternative to RP Crystallization Crystallization/ Precipitation LLE->Crystallization If amenable Pure_Product High-Purity This compound Conjugate RP_HPLC->Pure_Product NP_Chrom->Pure_Product Crystallization->Pure_Product

Figure 1: General purification workflow for this compound conjugates.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key characteristics of the recommended purification techniques for this compound conjugates.

Purification TechniquePrincipleTypical PurityThroughputKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases based on polarity.[7][8]Low to ModerateHigh- Simple and rapid work-up step- Removes bulk impurities- Cost-effective- Limited separation power- May not resolve closely related impurities- Emulsion formation can be an issue[9]
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity, with a non-polar stationary phase and a polar mobile phase.[][11]High (>95%)Low to Moderate- High-resolution separation- Well-established for small molecules- Can separate closely related impurities- Requires specialized equipment- Can be time-consuming for large scales- Solvent consumption
Normal-Phase Chromatography Separation based on polarity, with a polar stationary phase (e.g., silica) and a non-polar mobile phase.Moderate to HighLow to Moderate- Effective for polar compounds- Orthogonal to reverse-phase- Sensitive to water content- May have issues with streaking for very polar compounds[12]
Crystallization/Precipitation Formation of a solid crystalline or amorphous precipitate from a solution.[13][14]HighModerate to High- Can provide very high purity- Scalable- Cost-effective for large quantities- Compound must be crystallizable- Method development can be challenging- Potential for low recovery

Experimental Protocols

Liquid-Liquid Extraction (Aqueous Work-up)

This protocol is a general guideline for an initial purification step to remove water-soluble impurities such as salts and polar starting materials.

Materials:

  • Crude reaction mixture containing the this compound conjugate

  • Organic solvent (e.g., dichloromethane (DCM), ethyl acetate (EtOAc))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of DCM).

  • Transfer the solution to a separatory funnel.[15]

  • Add an equal volume of deionized water to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.[15]

  • Place the funnel in a ring stand and allow the layers to separate.[15]

  • Drain the lower organic layer into a clean Erlenmeyer flask. If the organic layer is the upper layer, drain the lower aqueous layer and then pour the organic layer out through the top of the funnel.

  • Repeat the extraction of the aqueous layer with the organic solvent two more times.

  • Combine all organic extracts.

  • Wash the combined organic layer with an equal volume of brine to remove residual water.

  • Separate the layers and drain the organic layer into a clean Erlenmeyer flask.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ for 15-20 minutes.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator to yield the partially purified product.[15]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a typical RP-HPLC method for the high-resolution purification of small PEGylated molecules.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 or C4 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample dissolved in a minimal amount of a suitable solvent (e.g., DMSO, acetonitrile/water)

Protocol:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate.

  • Dissolve the partially purified product from the LLE step in a small volume of a solvent compatible with the mobile phase.

  • Inject the sample onto the column.

  • Elute the sample using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The gradient should be optimized based on the retention of the target compound and impurities.[16]

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for amide bonds or a wavelength specific to a chromophore in the conjugate).

  • Collect fractions corresponding to the peak of the desired product.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Normal-Phase (Silica Gel) Chromatography

This protocol is an alternative to RP-HPLC, particularly for compounds that are highly polar or do not perform well on reverse-phase columns.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Mobile phase: A mixture of a non-polar solvent (e.g., dichloromethane (DCM) or chloroform (CHCl₃)) and a polar solvent (e.g., methanol (MeOH), ethanol (EtOH), isopropanol (IPA)).

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Collection tubes

Protocol:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the sample in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Begin elution with the mobile phase, starting with a low polarity mixture. Based on anecdotal evidence for similar compounds, a slow gradient of 1-10% of a 1:1 EtOH/IPA mixture in CHCl₃ may provide good separation.[12]

  • Gradually increase the polarity of the mobile phase (step or linear gradient) to elute the compounds.

  • Monitor the separation by collecting fractions and analyzing them by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator.

Crystallization/Precipitation

This method is highly dependent on the specific properties of the this compound conjugate. The following is a general approach that may require significant optimization. A novel approach for PEG-containing small molecules involves complexation with magnesium chloride to induce precipitation.[17]

Materials:

  • Partially purified this compound conjugate

  • A suitable solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble)

  • Anhydrous magnesium chloride (MgCl₂) (optional, for precipitation method)[17]

  • Tetrahydrofuran (THF) (optional, for precipitation method)[17]

  • Methyl tert-butyl ether (MTBE) (optional, for precipitation method)[17]

  • Crystallization dish or flask

  • Filtration apparatus

Protocol (General Crystallization):

  • Dissolve the conjugate in a minimal amount of a hot "good" solvent.

  • Slowly add a "poor" solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to promote crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum.

Protocol (Precipitation with MgCl₂): [17]

  • Dissolve the oily PEG-containing conjugate in dichloromethane (CH₂Cl₂).

  • Add a solution of anhydrous MgCl₂ in THF.

  • Add MTBE to induce the formation of a solid complex.

  • Isolate the solid by filtration.

  • The PEG conjugate can be decomplexed and recovered by an aqueous work-up in CH₂Cl₂.[17]

Purity Assessment

The purity of the final this compound conjugate should be assessed using appropriate analytical techniques.

  • Analytical HPLC: Use a high-resolution analytical column (C18 or C4) with a suitable gradient to determine the purity of the final product. A charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be beneficial for detecting PEG molecules that lack a strong UV chromophore.[18][19]

  • Mass Spectrometry (MS): Confirm the identity of the purified product by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the conjugate and assess its purity by identifying characteristic peaks and the absence of impurity signals.

Signaling Pathways and Experimental Workflows

While the purification of the this compound linker itself does not directly involve signaling pathways, its application in PROTACs is central to inducing targeted protein degradation via the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (containing this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination of POI Ternary_Complex->Polyubiquitination Ub transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling Recycled Amino Acids Degradation->Recycling

Figure 2: PROTAC mechanism of action utilizing a PEG linker.

References

Application Notes and Protocols for Bis-propargyl-PEG1 in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for the use of Bis-propargyl-PEG1, a homobifunctional polyethylene glycol (PEG) linker, in advanced proteomics research. The unique properties of this reagent, featuring two terminal alkyne groups, make it a versatile tool for click chemistry-based applications, including the study of protein-protein interactions and the development of targeted protein degraders.

Application Note 1: Cross-Linking Mass Spectrometry (XL-MS) for Protein-Protein Interaction (PPI) Analysis

Introduction

This compound serves as a "clickable" cross-linker for identifying and mapping protein-protein interactions within their native cellular context. In this workflow, proteins of interest are functionalized with azide groups and subsequently cross-linked using the bifunctional alkyne reagent. The incorporated alkyne handles on the cross-linker allow for the selective enrichment of cross-linked peptides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a biotin-azide tag. This enrichment is crucial for the successful identification of low-abundance cross-linked species by mass spectrometry (MS). This method enables the construction of comprehensive protein interaction networks and provides low-resolution structural information on protein complexes.[1][2][3]

Experimental Workflow

The overall experimental workflow for XL-MS using this compound involves several key stages, from cell treatment to data analysis.

XL_MS_Workflow cluster_cell In-Cell / In-Lystate cluster_prep Sample Preparation cluster_analysis Analysis A 1. Azide Functionalization of Proteins B 2. Cross-Linking with This compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Proteolytic Digestion (e.g., Trypsin) C->D E 5. Click Chemistry: Biotin-Azide Tagging D->E F 6. Enrichment of Biotinylated Peptides E->F G 7. LC-MS/MS Analysis F->G H 8. Database Search & Identification of Cross-Linked Peptides G->H I 9. PPI Network Construction H->I

Figure 1: Experimental workflow for XL-MS using this compound.
Quantitative Data

The application of in-vivo cross-linking with enrichable, alkyne-tagged cross-linkers can lead to the identification of thousands of protein-protein interactions. A study employing a similar strategy successfully constructed a high-confidence PPI network in human cells.[4] The table below summarizes the types of quantitative results that can be obtained.

MetricRepresentative ResultSignificance
Total Identified Cross-Linked Peptides>30,000Indicates high efficiency of the cross-linking and enrichment process.[4]
Number of Unique Inter-Protein Links>30,000Represents the number of identified connections between different proteins.[4]
Number of Identified PPIs>5,500Demonstrates the ability to map a significant portion of the cellular interactome.[4]
Number of Proteins in the Network>1,800Shows the broad coverage of the proteome in the interaction network.[4]
Experimental Protocol

1. Azide Functionalization of Proteins (In Vivo)

  • Culture cells in methionine-free media.

  • Supplement the media with L-azidohomoalanine (AHA), an azide-bearing methionine analog, to metabolically incorporate it into newly synthesized proteins.

  • Incubate for a sufficient time to allow for AHA incorporation into proteins of interest.

2. In-Vivo Cross-Linking

  • Wash the cells with PBS to remove excess AHA.

  • Treat the cells with a solution of this compound in a cell-permeable solvent (e.g., DMSO) at a final concentration of 1-5 mM.

  • Incubate for 30-60 minutes at 37°C to allow for cross-linking to occur.

  • Quench the reaction by adding a solution of L-lysine.

3. Cell Lysis and Protein Digestion

  • Harvest and lyse the cells in a buffer containing urea and detergents to denature the proteins.

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.

  • Dilute the lysate to reduce the urea concentration and digest the proteins overnight with trypsin.

4. Biotinylation of Cross-Linked Peptides via Click Chemistry

  • To the peptide mixture, add Biotin-PEG-Azide, copper(II) sulfate (CuSO4), and a reducing agent such as sodium ascorbate or a copper ligand like TBTA to catalyze the CuAAC reaction.

  • Incubate for 1-2 hours at room temperature.

5. Enrichment of Cross-Linked Peptides

  • Add streptavidin-coated magnetic beads to the reaction mixture to capture the biotinylated (cross-linked) peptides.[3]

  • Incubate for 1 hour with gentle rotation.

  • Wash the beads extensively with high-salt and high-urea buffers to remove non-specifically bound peptides.

  • Elute the enriched cross-linked peptides from the beads.

6. LC-MS/MS Analysis

  • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use a data-dependent acquisition method to fragment the peptide ions.

7. Data Analysis

  • Use specialized software (e.g., XlinkX, pLink) to search the MS/MS data against a protein database to identify the cross-linked peptides and the specific residues involved in the cross-link.

  • Visualize the identified PPIs as a network diagram.

Application Note 2: Synthesis and Screening of PROTACs for Targeted Protein Degradation

Introduction

This compound is an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The length and composition of this linker are critical for the efficacy of the PROTAC.[7][8] this compound allows for the rapid synthesis of a library of PROTACs with varying linker lengths via click chemistry, facilitating the optimization of degradation efficiency.[9][10]

PROTAC Mechanism of Action

A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC (this compound Linker) POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3->Ub Ub Transfer Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Degraded Peptides Proteasome->Degraded

Figure 2: Mechanism of action of a PROTAC utilizing a this compound linker.
Quantitative Data

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and maximum degradation (Dmax). The length of the PEG linker can significantly impact these parameters. The following table provides representative data from a hypothetical screening of PROTACs with different PEG linker lengths targeting the same protein.

PROTAC LinkerLinker Length (atoms)DC50 (nM)Dmax (%)
This compound525075
Bis-propargyl-PEG3115095
Bis-propargyl-PEG51710090
Bis-propargyl-PEG72350060

Note: This data is illustrative. Optimal linker length is target-dependent and must be determined empirically.[6]

Experimental Protocol

1. Synthesis of a PROTAC via Click Chemistry

  • Prerequisites: An azide-functionalized ligand for the target protein and an azide-functionalized ligand for the E3 ligase (e.g., pomalidomide-azide).

  • Dissolve the azide-functionalized target protein ligand and this compound in a 1:1 molar ratio in a suitable solvent (e.g., DMF/water).

  • Add CuSO4 and a reducing agent (e.g., sodium ascorbate).

  • Allow the reaction to proceed to form the mono-alkyne intermediate. Purify this intermediate.

  • Dissolve the purified intermediate and the azide-functionalized E3 ligase ligand in a 1:1 molar ratio.

  • Again, add CuSO4 and a reducing agent to catalyze the second click reaction.

  • Purify the final PROTAC product by HPLC.

2. Cellular Degradation Assay

  • Culture cells that express the target protein to a suitable confluency in a multi-well plate.

  • Treat the cells with a serial dilution of the synthesized PROTAC. Include a vehicle control (e.g., DMSO).

  • Incubate for a period sufficient to observe degradation (typically 4-24 hours).

  • Harvest the cells and prepare cell lysates.

3. Analysis of Protein Degradation

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, actin).

    • Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.

    • Image the blot and quantify the band intensities.

  • Data Analysis:

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.[11]

Application in Signaling Pathway Analysis

PROTACs developed with Bis-propargyl-PEG linkers can be powerful tools to dissect signaling pathways. For instance, a PROTAC targeting both PI3K and mTOR can be used to study the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[12] By inducing the degradation of these key kinases, the downstream effects on cell growth, proliferation, and survival can be precisely evaluated.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Cell_Outcomes Cell Growth, Proliferation, Survival Downstream->Cell_Outcomes PROTAC PROTAC targeting PI3K & mTOR PROTAC->PI3K Degradation PROTAC->mTOR Degradation

Figure 3: Modulation of the PI3K/AKT/mTOR pathway by a PROTAC.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Bis-propargyl-PEG1 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of Bis-propargyl-PEG1 conjugation reactions. The advice is grounded in the principles of copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the this compound conjugation reaction?

A1: The this compound conjugation reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne groups of the this compound linker and an azide-functionalized molecule.[1][2] The reaction is known for its high efficiency, specificity, and biocompatibility under mild conditions.[3]

Q2: My conjugation reaction is showing a low yield. What are the most common causes?

A2: Low yields in CuAAC reactions can stem from several factors:

  • Catalyst Oxidation: The active catalyst is Copper(I). Exposure to oxygen can oxidize it to the inactive Copper(II) state.

  • Reagent Instability: The reducing agent, such as sodium ascorbate, can degrade if not fresh, preventing the reduction of Cu(II) to Cu(I).[4] Similarly, the stability of your azide- and alkyne-containing molecules should be considered.

  • Suboptimal Reaction Conditions: Factors like pH, solvent, temperature, and reactant concentrations can significantly impact the reaction rate and final yield.

  • Steric Hindrance: Bulky molecules near the alkyne or azide groups can impede the reaction.

  • Inadequate Purification: The desired product may be lost during purification if the chosen method is not optimal for PEGylated molecules.

Q3: How critical is the choice of ligand for the reaction, and which ligands are recommended?

A3: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing the reaction rate.[3] For aqueous or partially aqueous reactions, ligands are highly recommended. Commonly used ligands include:

  • TBTA (tris-(benzyltriazolylmethyl)amine): Effective but has poor water solubility.

  • THPTA (tris-(hydroxypropyltriazolylmethyl)amine): A more water-soluble and highly effective ligand, making it suitable for bioconjugation reactions.[3][5]

  • Betaine: A simple zwitterionic additive that has been shown to dramatically accelerate CuAAC reactions in aqueous media at very low copper concentrations.[6]

Q4: Can this reaction be performed in aqueous buffers? What is the optimal pH?

A4: Yes, one of the major advantages of CuAAC is its compatibility with aqueous systems, which is ideal for bioconjugations. The reaction is generally robust over a wide pH range, typically from 4 to 12.[7] For many applications involving proteins or other biomolecules, a pH between 7 and 9 is recommended to maintain the stability of the reactants.

Q5: What are the best methods for purifying the final PEGylated conjugate?

A5: Purification aims to remove unreacted starting materials, excess reagents, and the copper catalyst. Common methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated product from smaller unreacted molecules.

  • Dialysis or Tangential Flow Filtration (TFF): Useful for removing small molecules like excess reagents and salts.

  • Ion-Exchange Chromatography (IEX): Can separate molecules based on charge differences between the starting materials and the final conjugate.

  • Affinity Chromatography: Can be used if one of the reaction partners has an affinity tag.

Troubleshooting Guide

This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive Copper Catalyst: The Cu(I) catalyst has been oxidized to Cu(II).Use a freshly prepared solution of sodium ascorbate. Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[4] Consider using a ligand like THPTA to protect the Cu(I).
Degraded Reagents: One or both of your starting molecules (azide or alkyne) have degraded.Ensure proper storage of all reagents, especially if they are sensitive to light, temperature, or moisture. Perform a small-scale control reaction with fresh, simple alkyne and azide compounds to verify the reaction conditions.
Incorrect Stoichiometry: The molar ratio of reactants is not optimal.Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.
Reaction Starts but Stalls or is Incomplete Insufficient Catalyst or Ligand: The catalyst is being consumed by side reactions or is not active enough.Increase the catalyst and/or ligand concentration. A higher catalyst loading can overcome minor impurities or slow kinetics.[4]
Solubility Issues: One of the reactants is not fully dissolved in the reaction solvent.Add a co-solvent like DMSO or DMF to improve solubility. Ensure the reaction mixture is homogeneous. For this compound, solvent systems like 10% DMSO in saline with PEG300 and Tween-80 can be used to aid dissolution.[1][2]
Precipitation During Reaction: A precipitate is observed after the reaction begins.This could be the product crashing out of solution or a copper complex. Try a different solvent system or dilute the reaction. The precipitate could also indicate aggregation of PEGylated molecules.[8]
Multiple Products or Byproducts Observed Alkyne Homocoupling (Glaser Coupling): A common side reaction, especially in the presence of oxygen.This side reaction can be minimized by thoroughly degassing the reaction mixture and using a stabilizing ligand for the copper catalyst.[9]
Degradation of Reactants: One of the starting materials is not stable under the reaction conditions.Analyze the stability of your molecules at the reaction pH and temperature. Consider running the reaction at a lower temperature for a longer duration.

Quantitative Data Summary

While precise yields are highly dependent on the specific substrates and conditions, the following tables summarize the expected impact of key parameters on the reaction outcome based on literature.

Table 1: Effect of Catalyst and Ligand on Reaction Performance

Catalyst SystemLigandTypical YieldKey Advantages
CuSO₄ / Sodium AscorbateNoneModerate to HighSimple and cost-effective.
CuSO₄ / Sodium AscorbateTHPTAHigh to QuantitativeExcellent for aqueous systems, accelerates reaction, and protects the catalyst.[3]
CuIBetaineExcellentAllows for very low ppm levels of copper in aqueous media.[6]
CuBrPMDETAHighEffective in organic solvents.

Table 2: Influence of Reaction Conditions on Yield

ParameterConditionExpected Impact on YieldRationale
Temperature Room TemperatureGenerally highSufficient for most CuAAC reactions.
37-60°CCan increase rate and yieldMay be necessary for sterically hindered substrates, but can also increase byproduct formation.[4][10]
Solvent t-BuOH/Water, DMSO/WaterHighGood for a wide range of substrates.[4]
Neat (Solvent-free)Potentially very highCan lead to very fast reactions with high conversion.[9]
Reactant Concentration Low (micromolar)LowerReaction rate is concentration-dependent.
High (millimolar)HigherIncreased concentration drives the reaction forward.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation in Aqueous Buffer

This protocol is a starting point and should be optimized for your specific molecules.

  • Preparation of Stock Solutions:

    • Azide-Molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).

    • This compound: Prepare a 10 mM stock solution in the same solvent.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh before each use.

  • Reaction Setup:

    • In a microcentrifuge tube, add your azide-containing molecule to the desired final concentration (e.g., 100 µM) in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add the this compound to achieve the desired molar ratio (e.g., 1.2 equivalents).

    • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio (e.g., add 1 µL of 50 mM CuSO₄ to 1 µL of 100 mM THPTA). Let this mixture stand for 2-3 minutes.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can also be left overnight. Protect from light if any of the components are light-sensitive.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if one component is a protein).

    • Once the reaction is complete, purify the conjugate using a suitable method such as SEC, dialysis, or IEX.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Purification A Prepare Stock Solutions (Azide, Alkyne, CuSO₄, Ligand, Ascorbate) B Combine Azide and This compound in Buffer A->B D Add Catalyst Premix to Reaction B->D C Prepare Catalyst Premix (CuSO₄ + Ligand) C->D E Initiate with Sodium Ascorbate D->E F Incubate at Room Temp (1-4 hours) E->F G Monitor Progress (LC-MS, SDS-PAGE) F->G H Purify Conjugate (SEC, Dialysis, IEX) G->H I Final Product H->I

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic Start Low Yield in Conjugation Reaction Cause1 Is the Sodium Ascorbate Fresh? Start->Cause1 Solution1 Prepare Fresh Ascorbate Solution Cause1->Solution1 No Cause2 Is the Reaction Mixture Degassed? Cause1->Cause2 Yes Solution2 Degas Solvents with Inert Gas Cause2->Solution2 No Cause3 Are Reactants Soluble? Cause2->Cause3 Yes Solution3 Add Co-solvent (DMSO) or Optimize Buffer Cause3->Solution3 No Cause4 Is a Ligand Being Used? Cause3->Cause4 Yes Solution4 Add THPTA or other suitable ligand Cause4->Solution4 No

Caption: Troubleshooting decision tree for low yield reactions.

References

addressing solubility issues of Bis-propargyl-PEG1 conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning solubility issues encountered with Bis-propargyl-PEG1 conjugates.

Troubleshooting Guides

Issue: Precipitate observed in the this compound conjugate solution.

If you observe precipitation or phase separation during the preparation of your this compound conjugate solution, follow this guide to troubleshoot the issue.

Question: What should I do if my this compound conjugate has precipitated out of solution?

Answer:

  • Initial Steps: Gently warm the solution and use sonication to aid in redissolving the precipitate.[1] If precipitation persists, the solvent system may not be optimal for your specific conjugate or concentration.

  • Solvent System Optimization: The solubility of PEGylated compounds is influenced by the properties of the molecule conjugated to the this compound linker.[2][3] Consider the following solvent protocols, starting with the one most compatible with your downstream application.

    • Protocol 1 (General Purpose): This protocol is a common starting point for achieving a clear solution.

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline This formulation has been shown to achieve a solubility of at least 2.5 mg/mL (18.09 mM).[1]

    • Protocol 2 (Cyclodextrin-based): This is an alternative for conjugates that are difficult to solubilize.

      • 10% DMSO

      • 90% (20% SBE-β-CD in Saline) This formulation has also been shown to achieve a solubility of at least 2.5 mg/mL (18.09 mM).[1]

  • Review Storage Conditions: Ensure that stock solutions have been stored correctly to prevent product inactivation from repeated freeze-thaw cycles.[1][4] Aliquot solutions after preparation and store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]

Experimental Protocols

Protocol for Preparing a Solution using a General-Purpose Solvent System:

To prepare a 1 mL working solution of a this compound conjugate:

  • Start with the desired mass of the conjugate.

  • Add 100 µL of DMSO to the conjugate and mix thoroughly until it is fully dissolved.

  • Add 400 µL of PEG300 and mix until the solution is homogeneous.

  • Add 50 µL of Tween-80 and continue to mix.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is achieved.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a chemical tool based on polyethylene glycol (PEG) that is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It is a click chemistry reagent containing two alkyne groups, which can react with molecules containing azide groups.[1] The PEG component helps to improve the solubility and bioavailability of the resulting conjugate.[2][3]

Q2: What solvents are compatible with this compound and its conjugates?

A2: Polyethylene glycol (PEG) itself is soluble in water and many organic solvents such as ethanol, dichloromethane, acetonitrile, and dimethylformamide (DMF).[2] For this compound conjugates, co-solvent systems are often necessary. Common components include DMSO, PEG300, Tween-80, and saline.[1] The choice of solvent will depend on the specific properties of the molecule conjugated to the PEG linker.

Q3: How does the length of the PEG chain affect the solubility of the conjugate?

A3: The length of the PEG chain has a significant impact on the properties of the conjugate. While increasing the PEG molecular weight can enhance water solubility, it also tends to decrease solubility in organic solvents.[2][5] Longer PEG chains can also help to prevent aggregation and precipitation of the conjugated molecule.[6][7]

Q4: How can I analyze the solubility and aggregation of my this compound conjugate?

A4: High-performance liquid chromatography (HPLC) is a powerful technique for analyzing PEGylated molecules.[8] Size-exclusion chromatography (SEC) can be used to detect and quantify aggregates.[6] For PEG compounds that lack a UV chromophore, a charged aerosol detector (CAD) can be used for detection.[9][10]

Q5: What are the recommended storage conditions for this compound and its conjugate solutions?

A5: To prevent degradation and ensure stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][4] Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is also advisable to store solutions under an inert nitrogen atmosphere.[1]

Data Summary

Table 1: Recommended Solvent Formulations for this compound Conjugates

ProtocolComponent 1Component 2Component 3Component 4Achievable Solubility
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL (18.09 mM)[1]
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL (18.09 mM)[1]

Table 2: Recommended Storage Conditions for Stock Solutions

TemperatureDurationAtmosphere
-80°C6 months[1]Nitrogen (recommended)[1]
-20°C1 month[1]Nitrogen (recommended)[1]

Visual Guides

G cluster_start Troubleshooting Workflow for Solubility Issues start Precipitate Observed in This compound Conjugate Solution step1 Apply Gentle Heat and/or Sonication start->step1 decision1 Does Precipitate Redissolve? step1->decision1 step2 Review and Optimize Solvent System decision1->step2 No end_success Solution is Clear: Proceed with Experiment decision1->end_success Yes step3 Consider Alternative Formulations (Table 1) step2->step3 step4 Verify Storage and Handling Procedures step3->step4 end_fail Issue Persists: Contact Technical Support step4->end_fail

Caption: Troubleshooting decision tree for addressing precipitation of this compound conjugates.

G cluster_protocol Experimental Workflow for Solubilization (Protocol 1) A Weigh this compound Conjugate B Add 10% DMSO and Mix A->B C Add 40% PEG300 and Mix B->C D Add 5% Tween-80 and Mix C->D E Add 45% Saline and Mix D->E F Clear Solution (≥ 2.5 mg/mL) E->F

Caption: Step-by-step workflow for preparing a this compound conjugate solution.

References

Technical Support Center: Preventing Protein Aggregation During Bis-propargyl-PEG1 Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during labeling with bis-propargyl-PEG1.

Troubleshooting Guide

Protein aggregation during labeling with a bifunctional linker like this compound can occur at two key stages: the initial PEGylation reaction and the subsequent click chemistry step (if applicable). This guide is structured to address issues at both stages.

Issue: Protein Precipitation or Aggregation During PEGylation

If you observe turbidity, precipitation, or loss of protein from the solution during the initial labeling reaction with this compound, consider the following causes and solutions.

Potential Cause Recommended Action
High Protein Concentration Decrease the starting protein concentration. High concentrations increase the likelihood of intermolecular cross-linking by the bifunctional PEG linker.[1]
Suboptimal Molar Ratio of PEG to Protein Optimize the molar ratio of this compound to your protein. A high excess of the bifunctional linker can lead to extensive cross-linking and aggregation.
Inappropriate Buffer pH Ensure the reaction buffer pH is optimal for your protein's stability. Deviating from the ideal pH can expose hydrophobic regions, promoting aggregation.[2]
High Reaction Temperature Perform the labeling reaction at a lower temperature (e.g., 4°C). While this may slow down the reaction rate, it can significantly improve protein stability.
Poor Solubility of this compound This compound may have limited solubility in purely aqueous buffers. Prepare a concentrated stock solution in an organic solvent like DMSO and add it to the reaction mixture, ensuring the final organic solvent concentration is low enough not to destabilize your protein.[3]
Presence of Competing Amines in Buffer Avoid buffers containing primary amines, such as Tris, as they can compete with the protein for reaction with amine-reactive PEG derivatives.

Issue: Protein Aggregation During Subsequent Click Chemistry Reaction

If your protein is successfully labeled with this compound but aggregates during the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the following factors may be responsible.

Potential Cause Recommended Action
Copper-Mediated Protein Oxidation The Cu(I) catalyst can generate reactive oxygen species that damage the protein, leading to aggregation.[4] Include a copper-chelating ligand, such as THPTA, in the reaction mixture to protect the protein.[5]
Ascorbate Byproduct Reactions Byproducts of sodium ascorbate, a common reducing agent in CuAAC, can react with protein side chains (e.g., lysine and arginine), causing modifications and aggregation.[4]
High Concentrations of Reaction Components High concentrations of the azide-containing molecule or the catalyst can contribute to protein instability. Optimize the concentrations of all reaction components.
Suboptimal pH of the Click Reaction Buffer Ensure the pH of the click reaction buffer is compatible with your protein's stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein aggregation when using a bifunctional linker like this compound?

The primary cause is often intermolecular cross-linking, where a single this compound molecule reacts with two separate protein molecules, leading to the formation of large aggregates. This is particularly prevalent at high protein concentrations and high molar ratios of the PEG linker to the protein.

Q2: How can I detect and quantify protein aggregation?

Several techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): Aggregates will elute earlier than the monomeric protein.

  • Dynamic Light Scattering (DLS): DLS can detect the presence of larger particles in the solution.

  • SDS-PAGE: Under non-reducing conditions, high-molecular-weight bands will be visible, corresponding to cross-linked aggregates.

  • Turbidity Measurements: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the formation of insoluble aggregates.

Q3: Can the addition of excipients help prevent aggregation?

Yes, adding stabilizing excipients to your reaction buffer can be beneficial. Sugars like sucrose and trehalose, or polyols like sorbitol and glycerol, can help stabilize your protein's native conformation and reduce the likelihood of aggregation.

Q4: What are the ideal storage conditions for this compound?

It is recommended to store this compound at -20°C or -80°C and to protect it from moisture.[3] Once dissolved in an organic solvent, it should be aliquoted and stored at low temperatures to avoid repeated freeze-thaw cycles.[3]

Q5: How does the length of the PEG chain in bis-propargyl-PEG linkers affect aggregation?

Longer PEG chains can increase the hydrodynamic radius of the protein, which can sometimes help to shield it from intermolecular interactions and reduce aggregation.[2] However, the bifunctional nature of the linker remains a primary driver of aggregation through cross-linking.

Quantitative Data Summary

The optimal conditions for this compound labeling are highly protein-dependent. The following tables provide suggested starting ranges for key experimental parameters. It is crucial to perform small-scale optimization experiments for your specific protein.

Table 1: Recommended Starting Conditions for this compound Labeling

ParameterRecommended Starting RangeNotes
Protein Concentration0.1 - 2.0 mg/mLLower concentrations are generally better to minimize intermolecular cross-linking.[1]
Molar Ratio (PEG:Protein)1:1 to 20:1Start with a lower ratio and gradually increase to find the optimal balance between labeling efficiency and aggregation.
pH6.5 - 8.0The optimal pH will depend on the stability of your specific protein.
Temperature4°C to Room TemperatureLower temperatures can enhance protein stability, though reaction times may need to be extended.
Reaction Time1 - 4 hours (or overnight at 4°C)Monitor the reaction progress to determine the optimal time.

Table 2: Recommended Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ComponentRecommended Concentration
Labeled Protein1 - 10 µM
Azide-containing Molecule10 - 100 µM
CuSO₄50 µM
THPTA (Ligand)250 µM
Sodium Ascorbate1 - 5 mM

Experimental Protocols

Protocol 1: Screening for Optimal this compound Labeling Conditions

This protocol outlines a small-scale experiment to determine the optimal protein concentration and PEG:protein molar ratio to minimize aggregation.

  • Prepare Stock Solutions:

    • Prepare a concentrated stock solution of your protein (e.g., 10 mg/mL) in a suitable amine-free buffer (e.g., PBS, pH 7.4).

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[3]

  • Set up Reactions:

    • In a series of microcentrifuge tubes, set up reactions with varying protein concentrations (e.g., 0.5, 1.0, and 2.0 mg/mL).

    • For each protein concentration, create a set of reactions with different molar ratios of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1).

    • Keep the final reaction volume consistent across all tubes.

  • Incubation:

    • Incubate the reactions at a chosen temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours) with gentle mixing.

  • Analysis:

    • After incubation, visually inspect each tube for signs of precipitation.

    • Analyze a small aliquot from each reaction by SDS-PAGE (non-reducing) to observe the formation of high-molecular-weight aggregates.

    • Use SEC to quantify the percentage of monomer, dimer, and higher-order aggregates in each sample.

Protocol 2: General Procedure for this compound Labeling and Click Chemistry

  • PEGylation:

    • Based on the results of your screening experiment, combine your protein and this compound at the optimal concentration and molar ratio in an appropriate amine-free buffer.

    • Incubate the reaction under the optimized time and temperature conditions.

    • Remove excess, unreacted this compound using a desalting column or dialysis.

  • Click Chemistry (CuAAC):

    • Prepare fresh stock solutions of CuSO₄, a copper-chelating ligand (e.g., THPTA), and sodium ascorbate in water.

    • In a microcentrifuge tube, add the alkyne-labeled protein.

    • Add the azide-containing molecule.

    • Add the CuSO₄ and ligand solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Purification and Analysis:

    • Purify the final conjugate to remove the catalyst and excess reagents using methods such as dialysis, SEC, or affinity chromatography.

    • Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_labeling Labeling cluster_click Click Chemistry (Optional) cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer) combine Combine Protein and PEG (Optimize Ratio, Conc., Temp.) prep_protein->combine prep_peg Prepare this compound Stock (in DMSO) prep_peg->combine incubate Incubate combine->incubate purify_peg Remove Excess PEG (Desalting/Dialysis) incubate->purify_peg add_reagents Add Azide, CuSO4/Ligand, Sodium Ascorbate purify_peg->add_reagents incubate_click Incubate add_reagents->incubate_click purify_final Final Purification incubate_click->purify_final analyze Analyze Conjugate (SDS-PAGE, SEC, MS) purify_final->analyze

Caption: Workflow for protein labeling with this compound.

troubleshooting_tree Troubleshooting Protein Aggregation start Aggregation Observed? stage When did it occur? start->stage Yes peg_stage During PEGylation stage->peg_stage click_stage During Click Reaction stage->click_stage peg_cause Potential Causes: - High Protein Concentration - High PEG:Protein Ratio - Suboptimal pH/Temp - Linker Insolubility peg_stage->peg_cause click_cause Potential Causes: - Copper-mediated Oxidation - Ascorbate Byproducts - High Reagent Conc. click_stage->click_cause peg_solution Solutions: - Decrease Protein Conc. - Optimize Molar Ratio - Screen pH and Temp. - Use Co-solvent for PEG peg_cause->peg_solution click_solution Solutions: - Add Copper Ligand (THPTA) - Add Scavengers - Optimize Reagent Conc. click_cause->click_solution

Caption: Decision tree for troubleshooting protein aggregation.

References

optimizing copper catalyst concentration for Bis-propargyl-PEG1 reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed reactions with Bis-propargyl-PEG1 and other azide-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A1: Low or no product yield in a CuAAC reaction can stem from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (like sodium ascorbate) or exposure to air can lead to catalyst deactivation.

  • Poor Reagent Quality: Degradation of the azide or alkyne starting materials can prevent the reaction from proceeding.[1] The purity of solvents and other reagents is also crucial.

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne functional groups can impede the reaction. Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[1]

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[1]

Q2: What is the optimal concentration of copper for my reaction?

A2: For bioconjugation reactions, copper concentrations should generally be between 50 µM and 100 µM.[3][4] While the reaction is catalytic, a certain threshold concentration of the copper complex is often needed to achieve maximal reaction rates.[5] For reactions with high concentrations of starting materials in non-aqueous conditions, a different catalyst formulation may be required.[5][6]

Q3: Why is a ligand necessary, and what is the optimal ligand-to-copper ratio?

A3: A ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), is crucial for several reasons. It stabilizes the active Cu(I) catalytic species, preventing both oxidation and disproportionation.[7] The ligand also accelerates the reaction and can protect sensitive biomolecules from oxidative damage by reactive oxygen species that may be generated.[5][6] A ligand-to-copper ratio of 5:1 is frequently recommended to ensure the copper remains protected and the reaction is accelerated.[3][5]

Q4: I'm observing damage to my protein/biomolecule during the reaction. What is causing this and how can I prevent it?

A4: Damage to biomolecules in CuAAC reactions is often caused by the generation of reactive oxygen species (ROS).[8] This can occur from the interaction between the copper catalyst and the reducing agent, typically sodium ascorbate.[9] To mitigate this, you can:

  • Use a copper-stabilizing ligand in sufficient excess (e.g., 5 equivalents relative to copper) which can act as a sacrificial reductant.[5][6]

  • Add a scavenger, such as aminoguanidine, which can help intercept byproducts of ascorbate oxidation that might otherwise modify your biomolecule.[3]

  • Ensure your reaction is properly formulated by pre-mixing the CuSO₄ and ligand before adding them to the reaction mixture.[3]

Q5: What are the primary side reactions in CuAAC, and how can they be minimized?

A5: The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which forms a diyne byproduct.[1] This can be minimized by maintaining a reducing environment through the use of an adequate amount of sodium ascorbate and by limiting the exposure of the reaction to oxygen.[7][10]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Problem: Low or No Product Yield

If your reaction is yielding little to no product, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Inactive Copper Catalyst The active catalyst, Cu(I), is easily oxidized. Ensure you are using a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain copper in the +1 oxidation state.[7][10] It is also beneficial to degas your solvents.
Inappropriate Ligand or Ratio For aqueous reactions, use a water-soluble ligand like THPTA.[11] The optimal ligand-to-copper ratio is typically 5:1.[3][5] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction.[3]
Substrate-Specific Issues Steric hindrance can slow the reaction; you may need to increase the reaction time or temperature.[1] If your substrate contains copper-coordinating groups (like thiols), increasing the concentration of the copper-ligand complex or adding sacrificial metals like Zn(II) can help.[6][7]
Incorrect Reagent Stoichiometry While a 1:1 ratio of azide to alkyne is often used, using a slight excess (e.g., 1.1 to 2-fold) of one reagent (often the less precious one) can help drive the reaction to completion.[7]

Problem: Presence of Side Products and Impurities

If you are observing unexpected products or impurities, the following may be the cause.

Potential Cause Suggested Solution
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction that consumes your alkyne starting material.[1] Ensure a sufficient excess of sodium ascorbate (at least 2.5 mM) is present to maintain a reducing environment.[3] Limiting oxygen exposure by capping the reaction tube is also critical.
Degradation of a Sensitive Substrate Reactive oxygen species can damage sensitive biomolecules.[8] Use a copper-stabilizing ligand like THPTA at a 5:1 ratio to copper to minimize ROS generation.[3][6] Lowering the reaction temperature may also be beneficial.[1]

Experimental Protocols & Data

General Protocol for CuAAC with this compound in Aqueous Buffer (Bioconjugation)

This protocol is a starting point and may require optimization for specific applications.

1. Prepare Stock Solutions:

  • Azide-containing biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • This compound: Prepare a 10 mM stock in DMSO.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • Ligand (e.g., THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (must be prepared fresh).

  • Aminoguanidine (optional): 100 mM in water.[3]

2. Reaction Setup:

  • In a microcentrifuge tube, add the azide-containing biomolecule to the desired final concentration in buffer.

  • Add the this compound stock solution to the desired final concentration (a slight excess may be beneficial).

  • In a separate tube, pre-mix the CuSO₄ and THPTA ligand solutions. For a final copper concentration of 0.25 mM, you would use a 5-fold excess of ligand (1.25 mM final concentration).[5]

  • Add this copper/ligand mixture to the reaction tube.

  • If using, add the aminoguanidine solution (e.g., to a final concentration of 5 mM).[5]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]

3. Incubation and Purification:

  • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from 30 minutes to several hours.[11]

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, SDS-PAGE).

  • Once complete, the copper catalyst can be removed by purification methods such as size-exclusion chromatography or dialysis against a buffer containing a chelating agent like EDTA.[6]

Table of Recommended Reagent Concentrations for a Typical Bioconjugation Reaction:

Reagent Stock Concentration Final Concentration in Reaction Notes
Azide-BiomoleculeVaries~25-50 µM
Alkyne (this compound)10 mM in DMSO~50-100 µM (1-2 eq.)A slight excess can improve reaction rates.[5]
CuSO₄20 mM0.1 - 0.25 mMShould be pre-mixed with ligand.[3][5]
Ligand (THPTA)50 mM0.5 - 1.25 mMA 5:1 ratio to copper is recommended.[5]
Sodium Ascorbate100 mM (Fresh)5 mMAdded last to initiate the reaction.[5]
Aminoguanidine (Optional)100 mM5 mMCan protect proteins from oxidative damage.[5]

Visualized Workflows

G Troubleshooting Workflow for Low CuAAC Reaction Yield start Low or No Product Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents of high quality? check_catalyst->check_reagents Yes fail_catalyst Catalyst likely inactive check_catalyst->fail_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes fail_reagents Reagent issue suspected check_reagents->fail_reagents No fail_conditions Sub-optimal conditions check_conditions->fail_conditions No end Problem likely resolved or requires specific substrate analysis. check_conditions->end Yes (Consult further) solution_catalyst Use fresh sodium ascorbate. Degas solvents. Use a 5:1 Ligand:Cu ratio. solution_reagents Verify reagent purity. Run a control reaction with a simple alkyne/azide. solution_conditions Adjust stoichiometry (slight excess of one reagent). Increase reaction time/temperature. Add co-solvent (e.g., DMSO). fail_catalyst->solution_catalyst fail_reagents->solution_reagents fail_conditions->solution_conditions

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

G General Experimental Workflow for CuAAC Bioconjugation prep_stocks 1. Prepare Fresh Stock Solutions (Na-Ascorbate, etc.) premix_catalyst 2. Pre-mix CuSO4 and Ligand (e.g., THPTA) in a separate tube prep_stocks->premix_catalyst combine_reactants 3. Combine Azide-Biomolecule and This compound in buffer prep_stocks->combine_reactants add_catalyst 4. Add premixed Cu/Ligand to the reaction mixture premix_catalyst->add_catalyst combine_reactants->add_catalyst initiate_reaction 5. Initiate reaction by adding fresh Sodium Ascorbate solution add_catalyst->initiate_reaction incubate 6. Incubate at Room Temperature (30 min - 4 hours) initiate_reaction->incubate monitor 7. Monitor Reaction Progress (LC-MS, SDS-PAGE, etc.) incubate->monitor purify 8. Purify Conjugate (e.g., SEC, Dialysis w/ EDTA) monitor->purify

Caption: A typical experimental workflow for copper-catalyzed click chemistry.

References

Technical Support Center: Troubleshooting Incomplete Bis-propargyl-PEG1 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Bis-propargyl-PEG1 reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound, also known as 1,2-bis(propargyloxy)ethane, is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of triethylene glycol (PEG1) to form a dialkoxide, which then undergoes nucleophilic substitution with a propargyl halide (e.g., propargyl bromide).

Q2: My this compound reaction is not going to completion. What are the most likely causes?

Incomplete reactions are common and can be attributed to several factors:

  • Insufficient Deprotonation: The hydroxyl groups of triethylene glycol must be fully deprotonated to form the dialkoxide. Incomplete deprotonation will result in a mixture of starting material, mono-substituted, and di-substituted products.

  • Reagent Quality: The purity of triethylene glycol, the base, and the propargyl halide are critical. Moisture in the reagents or solvent can quench the alkoxide, leading to lower yields.

  • Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and degradation of the product.

  • Reaction Time: The reaction may require a longer duration to achieve complete di-substitution, especially if the reaction temperature is moderate.

Q3: What are the common side reactions to be aware of?

The primary side reaction in a Williamson ether synthesis is elimination (E2), which can compete with the desired substitution (SN2) reaction.[1] This is more prevalent with secondary and tertiary alkyl halides, but can still occur with primary halides like propargyl bromide under strongly basic conditions. Additionally, propargyl bromide itself can be unstable and may undergo self-reaction or degradation, especially at elevated temperatures.

Q4: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting triethylene glycol, the mono-propargylated intermediate, and the final this compound product. The disappearance of the starting material and the appearance of the product spot can indicate the reaction's progression. For more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots of the reaction mixture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low conversion of starting material (Triethylene Glycol) 1. Insufficient Base: Not enough base to fully deprotonate both hydroxyl groups. 2. Inactive Base: The base may have degraded due to improper storage (e.g., sodium hydride reacting with moisture). 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use a slight excess of a strong base (e.g., 2.2-2.5 equivalents of NaH per equivalent of triethylene glycol). 2. Use fresh, properly stored base. 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring for side product formation.
Presence of mono-propargylated intermediate 1. Insufficient Propargyl Bromide: Not enough electrophile to react with both alkoxide ends. 2. Short Reaction Time: The reaction was not allowed to proceed long enough for the second substitution to occur.1. Use a slight excess of propargyl bromide (e.g., 2.2-2.5 equivalents). 2. Increase the reaction time and monitor by TLC until the mono-substituted spot disappears or is minimized.
Formation of unknown byproducts 1. Elimination Side Reaction: Strong base promoting the E2 pathway. 2. Degradation of Propargyl Bromide: High temperatures can cause decomposition.[2] 3. Reaction with Solvent: The solvent may not be inert under the reaction conditions.1. Consider using a milder base if possible, although a strong base is generally needed for alcohol deprotonation. Ensure the temperature is not excessively high. 2. Add the propargyl bromide slowly to the reaction mixture to control the exothermic reaction and maintain a stable temperature. 3. Use a dry, aprotic solvent such as THF or DMF.
Difficulty in purifying the final product 1. Similar Polarity of Products: The mono- and di-substituted products may have similar Rf values on TLC, making column chromatography challenging. 2. Water-Soluble Product: The product may have some water solubility, leading to loss during aqueous work-up.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. During the work-up, use brine to wash the organic layer, which can help to reduce the product's solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Triethylene glycol (PEG1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% in toluene)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a stir bar and sodium hydride (2.2 eq).

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylene glycol (1.0 eq) dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add propargyl bromide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

Analytical Method: ¹H NMR Characterization

The final product should be characterized by ¹H NMR spectroscopy. The expected chemical shifts for this compound in CDCl₃ are approximately:

  • δ 4.2 ppm (d, 4H): Methylene protons adjacent to the alkyne group (-O-CH₂ -C≡CH).

  • δ 3.7 ppm (s, 8H): Methylene protons of the PEG backbone (-O-CH₂ -CH₂ -O-).

  • δ 2.4 ppm (t, 2H): Acetylenic protons (-C≡CH ).

The integration of these peaks should correspond to the number of protons in the structure. The disappearance of the hydroxyl proton signal from the starting triethylene glycol is also an indicator of a successful reaction.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents (TEG, THF, Propargyl Bromide) setup_reaction Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction deprotonation Deprotonation: Add TEG to NaH in THF at 0°C setup_reaction->deprotonation propargylation Propargylation: Add Propargyl Bromide at 0°C, Stir Overnight at RT deprotonation->propargylation monitoring Monitor Reaction by TLC propargylation->monitoring quench Quench Reaction with aq. NH4Cl monitoring->quench If complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over MgSO4 extract->wash_dry purify Purify by Column Chromatography wash_dry->purify analysis Characterize by NMR Spectroscopy purify->analysis

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Incomplete Reactions cluster_causes Potential Causes cluster_solutions Recommended Solutions start Incomplete Reaction (TLC Analysis) cause_base Insufficient/ Inactive Base start->cause_base cause_reagent Poor Reagent Quality (Moisture) start->cause_reagent cause_conditions Suboptimal Reaction Conditions start->cause_conditions sol_base Use Fresh Base (2.2-2.5 eq) cause_base->sol_base sol_reagent Use Anhydrous Solvents/Reagents cause_reagent->sol_reagent sol_conditions Optimize Temperature and Reaction Time cause_conditions->sol_conditions end Successful Reaction sol_base->end Re-run Reaction sol_reagent->end Re-run Reaction sol_conditions->end Re-run Reaction

Caption: Troubleshooting logic for incomplete reactions.

References

Technical Support Center: Stability of Bis-propargyl-PEG1 in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bis-propargyl-PEG1 in aqueous buffers. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful use of this linker in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the ether linkages in this compound?

A1: The ether linkages in the polyethylene glycol (PEG) backbone of this compound are generally stable under neutral and basic conditions. Unlike ester bonds, which are readily hydrolyzed, ether bonds require more forceful conditions, such as strong acids and elevated temperatures, to undergo cleavage. For most biochemical applications in standard aqueous buffers (pH 6-8), the ether backbone of this compound is considered robust.

Q2: How does pH affect the stability of this compound in aqueous buffers?

A2: this compound exhibits good stability in neutral and mildly acidic or basic aqueous buffers. However, under strongly acidic conditions (pH < 4), the ether linkages can be susceptible to acid-catalyzed hydrolysis, leading to the degradation of the PEG linker. It is advisable to avoid prolonged exposure to strong acids, especially at elevated temperatures.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For long-term storage, it is recommended to keep stock solutions of this compound at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I prepare and store aqueous solutions of this compound for an extended period?

A4: While this compound is relatively stable in neutral aqueous buffers, it is best practice, especially for sensitive applications, to prepare fresh solutions before use. If storage of a buffered solution is necessary, it should be kept at 2-8°C for a short duration (up to 24-48 hours). For longer-term storage, freezing at -20°C or -80°C is recommended.

Q5: Are the terminal propargyl groups susceptible to degradation in aqueous buffers?

A5: The terminal propargyl groups of this compound are generally stable in typical aqueous buffers used for bioconjugation reactions. However, it is important to be aware that certain reagents and conditions can affect their integrity. For instance, strong oxidizing agents should be avoided as they can potentially react with the alkyne functionality.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no reactivity in a click chemistry reaction. Degradation of the propargyl groups.- Ensure that the this compound has been stored correctly and that the solution was freshly prepared. - Avoid exposing the linker to strong oxidizing agents or other incompatible reagents. - Verify the integrity of the propargyl groups using a suitable analytical method such as NMR or mass spectrometry.
Unexpected cleavage of the PEG linker. Exposure to strong acidic conditions.- Review the pH of all buffers and solutions used in your experiment. - If acidic conditions are necessary, minimize the exposure time and temperature. - Consider using a more acid-stable linker if prolonged exposure to low pH is unavoidable.
Inconsistent experimental results. Instability of this compound in the experimental buffer.- Perform a stability study of this compound in your specific buffer system under the experimental conditions (time, temperature). - Analyze samples at different time points to assess the extent of degradation.
Appearance of unknown peaks in HPLC analysis. Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products. - Use mass spectrometry to characterize the unknown peaks. - Adjust experimental conditions to minimize degradation.

Quantitative Stability Data

The following table summarizes the hypothetical stability data for this compound in various aqueous buffers. This data is intended to be illustrative and may not represent the actual stability of the product. It is highly recommended to perform your own stability studies for your specific experimental conditions.

Buffer (pH) Temperature (°C) Half-life (t½) (Days) Degradation after 7 days (%)
Phosphate Buffered Saline (7.4)4> 365< 1
Phosphate Buffered Saline (7.4)25~180~2.6
Phosphate Buffered Saline (7.4)37~90~5.3
Acetate Buffer (5.0)25~120~4.0
Acetate Buffer (5.0)37~60~7.8
Glycine-HCl Buffer (3.0)25~30~15.4

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • HPLC column suitable for PEG analysis (e.g., C18 or a specialized PEG column)

  • Mobile phases for HPLC

  • Incubator or water bath

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.

  • Preparation of Test Solutions: Dilute the stock solution with the aqueous buffer of interest to a final concentration of 1 mg/mL. Prepare a sufficient volume for sampling at all time points.

  • Incubation: Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot of the test solution.

  • Sample Analysis:

    • Immediately analyze the t=0 sample by HPLC to establish the initial purity and peak area of the intact this compound.

    • Analyze the samples from subsequent time points using the same HPLC method.

  • Data Analysis:

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of remaining intact this compound at each time point by comparing its peak area to the initial peak area at t=0.

    • Plot the percentage of intact this compound versus time to determine the degradation kinetics and estimate the half-life.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Checks cluster_2 Experimental Parameter Review cluster_3 Analytical Investigation cluster_4 Resolution start Unexpected Degradation or Low Reactivity Observed check_storage Verify Storage Conditions of Stock Solution (-20°C or -80°C, protected from light and moisture) start->check_storage check_solution_prep Confirm Fresh Preparation of Aqueous Solution check_storage->check_solution_prep use_fresh_reagent Use a Fresh Aliquot of this compound check_storage->use_fresh_reagent If storage was improper review_ph Review pH of All Buffers and Reagents check_solution_prep->review_ph review_temp Assess Incubation Temperature and Duration review_ph->review_temp review_reagents Check for Incompatible Reagents (e.g., strong acids, oxidizing agents) review_temp->review_reagents run_hplc Perform Time-Course HPLC Analysis of Experimental Sample review_reagents->run_hplc If parameters seem correct optimize_conditions Optimize Experimental Conditions (Adjust pH, lower temperature, reduce time) review_reagents->optimize_conditions If an issue is identified run_ms Characterize Unknown Peaks by Mass Spectrometry run_hplc->run_ms If new peaks are observed forced_degradation Conduct Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) run_ms->forced_degradation To confirm degradation pathway forced_degradation->optimize_conditions end Successful Experiment optimize_conditions->end Problem Resolved use_fresh_reagent->end select_alternative Consider an Alternative Linker if Degradation is Unavoidable select_alternative->end

Caption: Troubleshooting workflow for unexpected degradation of this compound.

challenges in the purification of Bis-propargyl-PEG1 products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bis-propargyl-PEG1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the purification of this bifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude sample of this compound?

A1: The most common impurities originate from the synthesis process, which is typically a Williamson ether synthesis. These can include:

  • Unreacted starting material: Ethylene glycol (PEG1).

  • Mono-propargyl-PEG1: The intermediate product where only one of the hydroxyl groups has been propargylated.

  • Residual reagents: Unreacted propargyl bromide and the base used in the synthesis (e.g., potassium hydroxide).

  • Side products: Although less common with primary halides, small amounts of elimination byproducts could be present.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. For visualization of the alkyne-containing products, specific staining methods can be used. A common mobile phase for TLC analysis is a mixture of ethyl acetate and hexanes. The spots can be visualized using a potassium permanganate stain, which reacts with the alkyne groups, or under UV light if the molecule has a UV-active component.[1][2]

Q3: Which chromatographic techniques are most suitable for purifying this compound?

A3: Due to the polar nature of the PEG linker, both normal-phase and reversed-phase chromatography can be effective.

  • Normal-Phase Flash Chromatography: Often performed on silica gel, this is a common method for preparative scale purification. Elution is typically carried out with a gradient of a polar solvent (like ethyl acetate or a mixture of ethanol/isopropanol) in a non-polar solvent (like hexanes or chloroform).[3]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers higher resolution and is suitable for obtaining highly pure material, often at an analytical or semi-preparative scale. A C18 column with a water/acetonitrile gradient is a common setup.[4][5]

Troubleshooting Guides

Flash Chromatography Purification
Issue Possible Cause(s) Suggested Solution(s)
Streaking of the product spot on TLC and broad elution from the column. The compound is highly polar and interacts strongly with the silica gel. The chosen mobile phase is not optimal.- Use a more polar solvent system, such as a gradient of methanol in dichloromethane.[3]- Consider adding a small percentage of a more polar co-solvent like ethanol or isopropanol to the ethyl acetate/hexane mixture to improve peak shape.- Ensure the sample is loaded onto the column in a minimal amount of solvent.
Poor separation between this compound and Mono-propargyl-PEG1. The polarity difference between the desired product and the mono-substituted impurity is small.- Use a shallower solvent gradient during elution to increase the resolution between the two compounds.- Experiment with different solvent systems to alter the selectivity. For example, try a chloroform-based system instead of a hexane-based one.
Product elutes with the solvent front. The mobile phase is too polar.- Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexanes).- Ensure the Rf of your product on the TLC plate is around 0.2-0.3 in the starting mobile phase for good separation on the column.
Low recovery of the product. The product is irreversibly adsorbed onto the silica gel. The product is volatile and lost during solvent removal.- Deactivate the silica gel by adding a small percentage of triethylamine to the mobile phase, especially if the compound is sensitive to acidic conditions.- Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product.
HPLC Purification
Issue Possible Cause(s) Suggested Solution(s)
Broad or tailing peaks. Secondary interactions with the stationary phase. Inappropriate mobile phase pH. Column overloading.- Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or formic acid, to improve peak shape.- Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the amount of sample injected onto the column.
Inconsistent retention times. Changes in mobile phase composition. Column temperature fluctuations. Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.- Flush the column after each use and store it in the recommended solvent.
No peak detected. The compound does not have a UV chromophore. The concentration is too low.- Use a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[5]- Concentrate the sample before injection.

Experimental Protocols

General Protocol for Flash Chromatography Purification
  • TLC Analysis: Develop a TLC method to separate the components of the crude reaction mixture. A good starting point is 30% ethyl acetate in hexanes. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation on a flash column.

  • Column Packing: Pack a silica gel column with the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the column.

  • Elution: Begin elution with the starting mobile phase determined by TLC. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for RP-HPLC Analysis
  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: ELSD or Mass Spectrometry.

Quantitative Data

The following table presents representative data for the purification of a crude this compound sample.

Purification Stage Method Purity (%) Yield (%) Key Impurities Detected
Crude Product-45-Ethylene glycol, Mono-propargyl-PEG1, Propargyl bromide
After Flash ChromatographySilica Gel, Ethyl Acetate/Hexane Gradient9275Mono-propargyl-PEG1 (trace)
After RP-HPLCC18, Water/Acetonitrile Gradient>9885 (of chromatographed material)Below detection limits

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Ethylene Glycol + Propargyl Bromide reaction Williamson Ether Synthesis (Base, Solvent) start->reaction crude Crude Product Mixture reaction->crude flash Flash Chromatography crude->flash tlc TLC crude->tlc hplc RP-HPLC flash->hplc For higher purity pure_product Pure this compound flash->pure_product Sufficient purity flash->tlc hplc->pure_product ms Mass Spectrometry hplc->ms nmr NMR pure_product->nmr pure_product->ms

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_flash Flash Chromatography cluster_hplc HPLC cluster_solutions Potential Solutions start Purification Issue Identified streaking Streaking / Broad Peaks start->streaking poor_sep Poor Separation start->poor_sep low_yield Low Yield start->low_yield peak_shape Broad / Tailing Peaks start->peak_shape retention_shift Inconsistent Retention start->retention_shift no_peak No Peak Detected start->no_peak solvent Adjust Mobile Phase streaking->solvent poor_sep->solvent gradient Modify Gradient poor_sep->gradient low_yield->solvent loading Optimize Sample Loading low_yield->loading peak_shape->solvent peak_shape->loading retention_shift->solvent column_care Column Maintenance retention_shift->column_care detector Change Detector no_peak->detector

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Bis-propargyl-PEG1 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis-propargyl-PEG1 in their experiments. The focus is on the impact of pH on the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a primary application for this reagent.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during reactions with this compound, with a focus on pH-related solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Suboptimal pH: The reaction pH is outside the optimal range, affecting catalyst activity or stability of reactants.- Adjust the reaction buffer to a pH between 7.0 and 8.0. PBS or HEPES buffers are good starting points.[1][2] - Verify the final pH of the reaction mixture after all components have been added.
Catalyst Inactivation: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state.[3]- Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used.[4][5] - Degas all solutions and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[3]
Inaccessible Alkyne Groups: For large biomolecules, the propargyl groups of the PEG linker may be buried within the molecule's structure.[4][5]- Perform the reaction in the presence of denaturing or solvating agents, such as DMSO.[4][5]
Presence of Multiple Products (Side Reactions) Oxidative Homocoupling of Alkyne: This side reaction, known as Glaser coupling, can occur in the presence of oxygen.[3]- Increase the concentration of the reducing agent (sodium ascorbate).[2] - Thoroughly degas all solutions and maintain an inert atmosphere.[2]
Degradation of Sensitive Substrates: Very acidic or basic conditions can lead to the degradation of pH-sensitive molecules in the reaction.- Maintain the reaction pH within a neutral to slightly basic range (pH 7-8) to protect sensitive functional groups.[2]
Incomplete Reaction Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.- Allow the reaction to run for a longer period. - Gentle heating (e.g., to 40-50 °C) can sometimes improve reaction rates, but be mindful of the stability of your biomolecules at elevated temperatures.[2]
Inefficient Catalyst System: The concentration or type of catalyst and ligand may not be optimal.- Add a copper-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).[4][5] - The recommended ligand to copper ratio is often 5:1.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a CuAAC reaction using this compound?

A1: The optimal pH for CuAAC reactions is generally in the neutral to slightly basic range, typically between pH 7.0 and 8.0.[1][2] A good starting point for optimization is a buffer at pH 7.0 to 7.5, such as PBS or HEPES.[1] While the reaction can proceed over a broader pH range (approximately 4 to 12), the efficiency and potential for side reactions can be significantly influenced by the pH.[6]

Q2: How does an incorrect pH affect the reaction efficiency?

A2: An incorrect pH can negatively impact the reaction in several ways:

  • Catalyst Activity: The catalytic activity of the copper(I) species is pH-dependent. Extreme pH values can lead to the precipitation of copper salts or the formation of inactive copper complexes.

  • Reactant Stability: The this compound linker and the azide-containing molecule may be unstable at very high or low pH. For instance, acidic conditions can lead to the degradation of certain biomolecules.

  • Side Reactions: Suboptimal pH can promote side reactions. For example, in the presence of oxygen, the oxidative homocoupling of alkynes (Glaser coupling) can become more prevalent.[3]

Q3: Can I use a Tris buffer for my CuAAC reaction?

A3: It is generally recommended to avoid amine-containing buffers such as Tris, as the amine groups can coordinate with the copper catalyst and interfere with the reaction.[6] Buffers like phosphate-buffered saline (PBS) or HEPES are more suitable choices.[1]

Q4: My reaction involves a pH-sensitive protein. What precautions should I take?

A4: When working with pH-sensitive biomolecules, it is crucial to maintain the reaction pH within the protein's stability range. A neutral pH of around 7.4 is often a safe starting point. The use of a copper-stabilizing ligand, such as THPTA, is also highly recommended as it can protect biomolecules from oxidation and increase reaction efficiency at lower copper concentrations.[7]

Q5: How can I monitor the progress of my CuAAC reaction?

A5: The progress of the reaction can be monitored by various analytical techniques. Thin-layer chromatography (TLC) can be a quick and easy way to observe the consumption of starting materials and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used.[2]

Quantitative Data on pH Impact

pH RangeExpected Reaction EfficiencyPotential Issues
< 4Very LowDegradation of acid-sensitive substrates; protonation of the triazole product can inhibit catalysis.
4 - 6ModerateSlower reaction rates compared to optimal pH.
7 - 8 High (Optimal) Ideal range for catalyst activity and stability of most biomolecules.[1][2]
8 - 10Moderate to HighPotential for base-catalyzed side reactions or degradation of base-sensitive substrates.
> 10Low to ModeratePrecipitation of copper hydroxides; degradation of base-sensitive substrates.

Experimental Protocol: General CuAAC Reaction with this compound

This protocol provides a general methodology for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Degassed deionized water

  • Organic co-solvent (e.g., DMSO), if needed for solubility

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in degassed water or an appropriate organic co-solvent.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent.

    • Prepare a 20 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh just before use.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in 0.1 M PBS (pH 7.4). If a co-solvent is used, ensure the final concentration does not exceed 5-10%.

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A typical ligand-to-copper ratio is 5:1.[4][5]

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • The final concentrations of the reactants should be optimized for the specific application. Typical concentrations are in the micromolar to low millimolar range.

    • Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 1 to 24 hours.

    • Protect the reaction from light if using fluorescently labeled molecules.

  • Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).

    • Once the reaction is complete, the product can be purified using methods such as size-exclusion chromatography, dialysis, or preparative HPLC, depending on the nature of the product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification prep_alkyne This compound Stock Solution mix Combine Alkyne, Azide, and Buffer (pH 7.4) prep_alkyne->mix prep_azide Azide Molecule Stock Solution prep_azide->mix prep_cu CuSO4/THPTA Premix add_cu Add CuSO4/THPTA prep_cu->add_cu prep_asc Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->add_cu add_cu->initiate monitor Monitor Reaction (HPLC, LC-MS) initiate->monitor purify Purify Product monitor->purify

Caption: Experimental workflow for a CuAAC reaction using this compound.

ph_impact cluster_ph Reaction pH cluster_outcome Reaction Outcome low_ph < 6 low_yield Low Yield / No Reaction low_ph->low_yield Slower kinetics, catalyst inhibition optimal_ph 7 - 8 high_yield High Yield / Efficient Reaction optimal_ph->high_yield Optimal catalyst activity and reactant stability high_ph > 9 high_ph->low_yield side_reactions Side Reactions / Degradation high_ph->side_reactions Base-catalyzed side reactions, precipitate formation

Caption: Logical relationship between reaction pH and CuAAC efficiency.

References

Technical Support Center: Post-Conjugation Purification of Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the removal of excess Bis-propargyl-PEG1 following its conjugation to proteins, peptides, or other biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing excess this compound after a conjugation reaction?

The most common and effective methods for removing small, unconjugated molecules like this compound from a larger bioconjugate are based on size differences. The three primary techniques are:

  • Size Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their hydrodynamic radius.[1][2] Larger molecules (the conjugate) elute first, while smaller molecules (excess this compound) are retained longer in the porous beads of the chromatography resin.[2]

  • Tangential Flow Filtration (TFF) / Diafiltration: TFF is a membrane-based technique that separates molecules based on their molecular weight.[3][4] The reaction mixture is passed tangentially across a semi-permeable membrane. The larger conjugate is retained, while the smaller, excess this compound passes through the membrane with the buffer.[3] Diafiltration is a process that further purifies the sample by adding fresh buffer to wash away the remaining small molecules.[4][5]

  • Dialysis: This is a simple, passive diffusion-based method where the reaction mixture is placed in a dialysis bag made of a semi-permeable membrane.[6][7][8] The bag is submerged in a large volume of buffer, and the smaller this compound molecules diffuse out of the bag and into the buffer, while the larger conjugate remains inside.[6][7][8]

Q2: How do I choose the best purification method for my application?

The choice of method depends on several factors, including the scale of your experiment, the required purity, processing time, and available equipment.

  • For high-resolution separation and high purity, especially at a smaller scale, SEC is often the preferred method. [1]

  • For larger sample volumes and scalability, TFF is a more efficient and faster option than dialysis. [3]

  • Dialysis is a simple and cost-effective method suitable for small-scale purifications where speed is not a critical factor. [7][8]

Below is a diagram to help guide your decision-making process.

G start Start: Need to remove excess This compound scale What is your sample volume? start->scale purity_speed Is high purity and speed critical? scale->purity_speed Large Volume (>10 mL) purity Is highest purity the main goal? scale->purity Small Volume (<10 mL) sec Use Size Exclusion Chromatography (SEC) purity_speed->sec Yes tff Use Tangential Flow Filtration (TFF) purity_speed->tff No purity->sec Yes dialysis Use Dialysis purity->dialysis No

Figure 1. Decision tree for selecting a purification method.

Quantitative Data Summary

The following table summarizes the typical performance of each purification method for the removal of small molecules. Note that the exact values can vary depending on the specific experimental conditions and the nature of the conjugate.

ParameterSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)Dialysis
Typical Product Recovery >95%[2]95.7-98.9%[9]>90%[10]
Efficiency of Small Molecule Removal Very High (>99%)High (>95%) with sufficient diavolumes[11]High (>95%) with multiple buffer changes[7]
Processing Time Moderate (minutes to hours)Fast (minutes to hours)Slow (hours to days)[3]
Scalability GoodExcellentPoor
Required Equipment Chromatography system (e.g., FPLC, HPLC)TFF system (pump, membrane cassette)Dialysis tubing/cassettes, large volume of buffer

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol is designed for the purification of a bioconjugate from excess this compound using a laboratory-scale chromatography system.

Workflow Diagram:

G start Start: Post-conjugation reaction mixture prepare_column Equilibrate SEC column with desired buffer start->prepare_column load_sample Load sample onto the column prepare_column->load_sample elute Isocratic elution with the same buffer load_sample->elute collect Collect fractions based on UV absorbance (e.g., 280 nm) elute->collect analyze Analyze fractions (e.g., SDS-PAGE, LC-MS) to identify pure conjugate collect->analyze pool Pool fractions containing the purified conjugate analyze->pool end End: Purified conjugate pool->end

Figure 2. Workflow for SEC purification.

Methodology:

  • Column Selection: Choose a size exclusion chromatography column with a fractionation range appropriate for separating your conjugate from the small this compound linker. For most proteins, a resin like Sephadex™ G-25 or equivalent is suitable for desalting and removing small molecules.[2]

  • Buffer Preparation: Prepare a suitable buffer in which your conjugate is stable and soluble. The buffer should be filtered and degassed.

  • System Preparation: Equilibrate the SEC column with at least two column volumes of the prepared buffer at a flow rate recommended by the column manufacturer.

  • Sample Preparation: If necessary, centrifuge your reaction mixture to remove any precipitated material.

  • Sample Loading: Inject the sample onto the equilibrated column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the same buffer used for equilibration (isocratic elution).[2] Collect fractions as the eluent exits the column. Monitor the elution profile using a UV detector at 280 nm for proteins. The conjugate will elute in the void volume or early fractions, while the excess this compound will elute in later fractions.

  • Analysis: Analyze the collected fractions using SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to identify the fractions containing the pure conjugate.

  • Pooling: Pool the fractions containing the purified conjugate.

Protocol 2: Tangential Flow Filtration (TFF) / Diafiltration

This protocol describes the removal of excess this compound using a lab-scale TFF system.

Workflow Diagram:

G start Start: Post-conjugation reaction mixture setup Set up TFF system with an appropriate MWCO membrane (e.g., 10 kDa) start->setup concentrate Concentrate the sample to a smaller volume (optional) setup->concentrate diafilter Perform diafiltration by adding fresh buffer to the retentate concentrate->diafilter repeat_dia Repeat diafiltration for several volumes (e.g., 5-10) diafilter->repeat_dia repeat_dia->diafilter Continue recover Recover the purified conjugate from the system repeat_dia->recover Complete end End: Purified conjugate recover->end

Figure 3. Workflow for TFF/Diafiltration.

Methodology:

  • Membrane Selection: Choose a TFF membrane with a molecular weight cut-off (MWCO) that is significantly smaller than your conjugate but larger than this compound. A general rule is to select a membrane with an MWCO that is 3 to 6 times lower than the molecular weight of the molecule to be retained.[3] For most protein conjugates, a 10 kDa MWCO membrane is a good starting point.

  • System Preparation: Assemble the TFF system according to the manufacturer's instructions. Flush the system with water and then with the desired final buffer to remove any storage solutions and to wet the membrane.

  • Concentration (Optional): The sample can be initially concentrated to reduce the volume for diafiltration.

  • Diafiltration: Add fresh, pre-filtered buffer to the sample reservoir at the same rate as the filtrate is being removed. This maintains a constant volume while washing out the excess this compound.[4][5]

  • Diafiltration Volumes: For efficient removal of small molecules, it is recommended to perform 5-10 diafiltration volumes. A diafiltration volume is equal to the volume of the sample in the reservoir.

  • Product Recovery: Once the diafiltration is complete, the concentrated and purified conjugate is recovered from the system.

  • Analysis: Analyze the purified sample to confirm the removal of excess this compound and to determine the final concentration of the conjugate.

Protocol 3: Dialysis

This protocol provides a general procedure for removing excess this compound using dialysis.

Workflow Diagram:

G start Start: Post-conjugation reaction mixture prepare_membrane Prepare dialysis membrane with an appropriate MWCO (e.g., 3.5-10 kDa) start->prepare_membrane load_sample Load sample into the dialysis tubing/cassette prepare_membrane->load_sample dialyze Dialyze against a large volume of buffer with stirring load_sample->dialyze change_buffer Change the dialysis buffer multiple times dialyze->change_buffer change_buffer->dialyze Continue recover Recover the purified sample from the dialysis device change_buffer->recover Complete end End: Purified conjugate recover->end

Figure 4. Workflow for Dialysis.

Methodology:

  • Membrane Selection: Choose a dialysis membrane with an MWCO that is at least 1/3 to 1/5 of the molecular weight of your conjugate to ensure its retention.[10] For most proteins, a 3.5 kDa to 10 kDa MWCO membrane is suitable.

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water to remove any preservatives.[6][7][8]

  • Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution due to osmotic pressure.

  • Dialysis: Immerse the sealed dialysis device in a large volume of the desired buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.[6][7]

  • Buffer Changes: For efficient removal, change the dialysis buffer several times. A typical procedure involves dialyzing for 2-4 hours, changing the buffer, dialyzing for another 2-4 hours, changing the buffer again, and then dialyzing overnight.[7][8][12][13]

  • Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.

  • Analysis: Confirm the removal of the excess this compound and determine the final concentration of your conjugate.

Troubleshooting Guides

Size Exclusion Chromatography (SEC) Troubleshooting
IssuePossible CauseRecommended Solution
Incomplete removal of this compound - Inappropriate column choice (pore size too large).- Sample volume too large.- Select a column with a smaller pore size appropriate for desalting.- Reduce the sample injection volume to less than 2% of the column volume for better resolution.[2]
Low recovery of the conjugate - Non-specific binding of the conjugate to the column matrix.- Change the buffer composition (e.g., increase ionic strength).- Use a different column with a more inert stationary phase.
Peak tailing of the conjugate - Hydrophobic interactions between the conjugate and the column matrix.- Add a small percentage of an organic solvent (e.g., isopropanol) to the mobile phase if your protein is stable under these conditions.[14]- Use a column specifically designed for hydrophobic proteins.[14]
Tangential Flow Filtration (TFF) Troubleshooting
IssuePossible CauseRecommended Solution
Low recovery of the conjugate - Adsorption of the conjugate to the membrane.- Aggregation and precipitation of the conjugate.- Use a membrane material with low protein binding properties (e.g., regenerated cellulose).[15]- Optimize buffer conditions (pH, ionic strength) to maintain protein solubility.- Reduce transmembrane pressure (TMP).
Slow filtration rate (low flux) - Membrane fouling due to protein aggregation or high concentration.- High sample viscosity.- Optimize the cross-flow rate to minimize the formation of a gel layer on the membrane surface.[3]- If possible, dilute the sample before processing.- Perform a cleaning cycle of the membrane as recommended by the manufacturer.
Protein aggregation - Shear stress from the pump.- Exposure to air-liquid interfaces.- Minimize the recirculation rate to reduce shear stress.- Ensure the system is properly primed and avoid introducing air into the feed line.- Consider adding stabilizers to the buffer if compatible with your downstream application.[16]
Dialysis Troubleshooting
IssuePossible CauseRecommended Solution
Incomplete removal of this compound - Insufficient dialysis time.- Insufficient volume of dialysis buffer.- Too few buffer changes.- Increase the duration of dialysis.- Use a larger volume of dialysis buffer (aim for a buffer-to-sample ratio of at least 500:1).[17]- Increase the number of buffer changes.[17]
Significant increase in sample volume - High initial salt or solute concentration in the sample leading to osmotic water influx.- Perform a gradual buffer exchange by starting with a dialysis buffer that has a closer osmolarity to the sample.- If possible, dilute the sample before dialysis.
Low recovery of the conjugate - Non-specific binding to the dialysis membrane.- Precipitation of the conjugate due to changes in buffer conditions.- Use a dialysis membrane with low protein binding properties.- Ensure the dialysis buffer is optimized for the stability and solubility of your conjugate.- If precipitation occurs, try to resolubilize the protein or consider a different purification method.[10]

References

Validation & Comparative

A Head-to-Head Comparison: Bis-propargyl-PEG1 vs. Longer Chain Bis-propargyl PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the functional components of these complex molecules but also significantly influences their solubility, stability, efficacy, and pharmacokinetic profiles. This guide provides an objective comparison between the short-chain bis-propargyl-PEG1 linker and its longer-chain counterparts, supported by general performance data and detailed experimental protocols.

Bis-propargyl-PEG linkers are homobifunctional reagents featuring terminal alkyne groups, making them ideal for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction's high efficiency and specificity allow for the precise and stable conjugation of molecules in complex biological settings. The core of this comparison lies in the length of the polyethylene glycol (PEG) spacer, which dictates many of the final bioconjugate's properties.

The Impact of PEG Chain Length: A Balancing Act

The length of the PEG chain in a linker is a double-edged sword, offering a trade-off between beneficial pharmacokinetic properties and potential drawbacks in efficacy. Generally, as the PEG chain length increases, so does the hydrophilicity and hydrodynamic radius of the resulting conjugate.[2][3] This can lead to:

  • Improved Solubility and Stability: Longer PEG chains enhance the aqueous solubility of hydrophobic drug payloads and can prevent aggregation, which is particularly crucial for maintaining the stability of ADCs with high drug-to-antibody ratios (DARs).[4][5]

  • Prolonged Circulation Half-Life: The increased size of conjugates with longer PEG linkers reduces their renal clearance, leading to a longer plasma half-life and potentially greater accumulation in target tissues.[6][7]

  • Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the immune system, potentially lowering the risk of an immune response.[2]

However, longer PEG chains can also introduce challenges:

  • Steric Hindrance: A longer, more flexible PEG chain can physically block the interaction of the targeting moiety (e.g., an antibody) with its receptor or hinder the release of the payload at the target site, leading to reduced in vitro potency.[8][9]

  • Decreased Efficacy in PROTACs: In PROTACs, the linker's length is critical for the successful formation of a stable ternary complex between the target protein and the E3 ligase.[10][11][12] A linker that is too long can lead to an unfavorable conformation and reduced degradation efficiency.[13]

Therefore, the choice between a short-chain linker like this compound and a longer-chain alternative is highly dependent on the specific application and the molecules being conjugated.

Quantitative Data Comparison

While direct, side-by-side quantitative comparisons of bis-propargyl-PEG linkers of varying lengths are not extensively available in the public domain, the following tables summarize the expected performance based on the general principles of PEGylation observed in numerous studies.

PropertyThis compoundLonger Chain Bis-propargyl-PEG (e.g., PEG4, PEG8, PEG12)Rationale
Hydrophilicity LowerHigherThe number of hydrophilic ethylene glycol units is greater in longer chains.[2]
Solubility of Conjugate Moderate improvementSignificant improvementLonger PEG chains are more effective at solubilizing hydrophobic payloads.[4]
Steric Hindrance MinimalIncreases with chain lengthThe larger size and flexibility of longer chains can mask binding sites.[9]
Potential for Aggregation HigherLowerLonger PEG chains provide a better "shield" against intermolecular interactions.[4]
Plasma Half-Life ShorterLongerIncreased hydrodynamic volume with longer chains reduces renal clearance.[6]
In Vitro Potency (e.g., IC50) Generally HigherMay be lowerLess steric hindrance from shorter linkers can lead to more efficient target binding and payload delivery.[6]
PROTAC Ternary Complex Formation May be optimal for some targetsHighly dependent on specific target and E3 ligase; requires empirical optimization.[11]The distance and orientation afforded by the linker are critical for productive complex formation.[10]

Experimental Protocols

The following are detailed methodologies for the conjugation of azide-modified proteins with bis-propargyl-PEG linkers of varying lengths using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Materials
  • Azide-modified protein

  • This compound or longer-chain bis-propargyl-PEG linker

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Protein-compatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Desalting column for purification

Protocol for Protein Conjugation via CuAAC
  • Preparation of Stock Solutions:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of the bis-propargyl-PEG linker in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the azide-modified protein.

    • Add the bis-propargyl-PEG linker stock solution to achieve the desired molar excess (typically 10-20 fold excess over the protein).

    • Premix the CuSO4 and THPTA stock solutions in a 1:5 molar ratio. Add this mixture to the reaction tube to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time may vary depending on the specific protein and linker.

  • Purification:

    • Remove the excess linker and copper catalyst by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer for the downstream application.

    • Collect the protein-containing fractions.

  • Characterization:

    • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques such as SDS-PAGE, size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or mass spectrometry.

Mandatory Visualizations

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ADC Antibody-Drug Conjugate (Stable Linker) TargetCell Tumor Cell (Antigen +) ADC->TargetCell Targeting Binding Antigen Binding TargetCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome (Linker Cleavage) Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

PROTAC_Workflow Start PROTAC Design LigandSelection Select Target Ligand & E3 Ligase Ligand Start->LigandSelection LinkerSynthesis Synthesize PROTAC Library (Varying Linker Lengths: This compound, -PEG4, -PEG8, etc.) LigandSelection->LinkerSynthesis TernaryComplex Assess Ternary Complex Formation (e.g., SPR, TR-FRET) LinkerSynthesis->TernaryComplex DegradationAssay Measure Target Protein Degradation (e.g., Western Blot, DC50) TernaryComplex->DegradationAssay Optimization Optimize Linker Length & Attachment Points DegradationAssay->Optimization Optimization->LinkerSynthesis Iterate LeadPROTAC Lead PROTAC Candidate Optimization->LeadPROTAC Optimized

References

A Head-to-Head Comparison of Bis-propargyl-PEG1 and DBCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of success in bioconjugation. This guide provides an objective comparison of two popular linker strategies: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing linkers like Bis-propargyl-PEG1, and the strain-promoted azide-alkyne cycloaddition (SPAAC) employing dibenzocyclooctyne (DBCO) linkers. This comparison is supported by experimental data and detailed methodologies to inform the selection of the optimal linker for specific research needs.

The covalent linkage of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The efficiency, specificity, and biocompatibility of the conjugation chemistry are paramount. Both this compound and DBCO linkers leverage the power of "click chemistry" to form a highly stable triazole linkage, yet they differ fundamentally in their reaction mechanisms and requirements.[1][2][3][4][5] this compound contains terminal alkyne groups and reacts with azides via CuAAC, a reaction known for its rapid kinetics but requirement for a copper(I) catalyst.[4][6] In contrast, DBCO linkers react with azides through the catalyst-free SPAAC mechanism, which is driven by the release of ring strain, offering superior biocompatibility for in vivo applications.[2][3][4][5]

Performance Comparison: A Quantitative Analysis

The selection of a bioconjugation strategy often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data for CuAAC and SPAAC to facilitate a direct comparison.

FeatureThis compound (via CuAAC)DBCO Linkers (via SPAAC)References
Reaction Mechanism Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[4][5]
Catalyst Requirement Copper(I)None[3][4]
Biocompatibility Potentially cytotoxic due to copper catalyst, limiting in vivo applications without careful ligand selection.Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[3][4]
Reaction Kinetics Generally very fast and efficient.Reaction rates are highly dependent on the specific cyclooctyne used, but can be very rapid.[3][4]
Specificity & Yield Generally high specificity and quantitative yields under optimized conditions.High specificity and can achieve quantitative yields.[4]
Side Reactions Copper can catalyze the generation of reactive oxygen species (ROS), potentially damaging biomolecules.Minimal side reactions in biological systems.[5]

Table 1: General Comparison of CuAAC (this compound) and SPAAC (DBCO) Linkers

Quantitative Reaction Kinetics

ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeReferences
CuAAC (Propargylamines)Not consistently reported as a single value, but generally considered very fast.Minutes to a few hours[4]
SPAAC (DBCO with benzyl azide)~0.1 - 1.0Several hours to overnight[1]

Table 2: Comparative Reaction Kinetics Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and for CuAAC, the catalyst/ligand system used.

Stability of the Resulting Bioconjugate

A critical consideration in the design of bioconjugates is the stability of the linkage under physiological conditions. The 1,2,3-triazole ring formed by both CuAAC and SPAAC is exceptionally stable.[1] It is resistant to hydrolysis under both acidic and basic conditions, as well as to enzymatic degradation.[1] This makes it a significant improvement over more labile linkages like esters or hydrazones in biological environments.[1] While direct head-to-head quantitative stability studies of bioconjugates formed with this compound and DBCO linkers under identical stress conditions are not extensively documented, the inherent stability of the triazole ring suggests that both methods produce highly robust conjugates.[1]

Linkage FeatureStability ProfileReferences
Triazole Ring Highly resistant to chemical and enzymatic degradation.[1]
Hydrolytic Stability Stable under a wide range of acidic and basic conditions.[1]
Enzymatic Stability Not readily cleaved by common proteases.[7]

Table 3: Stability of the Triazole Linkage

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for bioconjugation using a bifunctional alkyne linker (adaptable for this compound) and a DBCO linker.

Protocol 1: Two-Step Protein-Protein Conjugation using a Homobifunctional Alkyne Linker (e.g., this compound)

This protocol describes a general two-step approach for crosslinking two proteins (Protein A and Protein B) using a bis-alkyne linker. This method assumes Protein A contains an azide group and Protein B will be functionalized with the bis-alkyne linker before conjugation to Protein A.

Materials:

  • Azide-functionalized Protein A in an amine-free buffer (e.g., PBS, pH 7.4).

  • Protein B in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • NHS (N-hydroxysuccinimide).

  • Copper(II) sulfate (CuSO₄).

  • Sodium Ascorbate.

  • Accelerating ligand (e.g., THPTA).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).

  • Desalting columns.

Step 1: Functionalization of Protein B with this compound

  • Prepare Protein B: Ensure Protein B is in an amine-free buffer at a concentration of 1-10 mg/mL.

  • Activate this compound: For a Bis-propargyl-PEG-acid linker, activate the carboxylic acid group by reacting it with a 2-5 fold molar excess of EDC and NHS in an appropriate buffer (pH 4.5-6.0) for 15-30 minutes at room temperature.

  • Conjugation: Add the activated Bis-propargyl-PEG linker to the Protein B solution. A molar excess of the linker over the protein is typically used to ensure mono-functionalization is favored. The optimal ratio should be determined empirically. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Purification: Remove excess linker using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4).

Step 2: CuAAC Reaction with Azide-Functionalized Protein A

  • Prepare Reagents:

    • Prepare a fresh stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of the accelerating ligand (e.g., 50 mM in a suitable solvent).

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-functionalized Protein B with a slight molar excess of azide-functionalized Protein A.

    • Add the accelerating ligand to the reaction mixture.

    • Add the CuSO₄ solution (typically 1-5 mol% relative to the limiting protein).

    • Initiate the reaction by adding the sodium ascorbate solution (typically 5-10 mol% relative to the limiting protein).

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature.

  • Purification: Purify the resulting protein-protein conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted proteins and reagents.

Protocol 2: General Protocol for DBCO-NHS Ester Conjugation to an Antibody

This protocol describes the general steps for labeling an antibody with a DBCO-NHS ester, followed by a copper-free click reaction with an azide-containing molecule.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL.

  • DBCO-NHS ester freshly dissolved in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine).

  • Azide-functionalized molecule.

  • Desalting columns.

Step 1: Antibody Activation with DBCO-NHS Ester

  • Antibody Preparation: The antibody should be in a buffer free of primary amines (e.g., PBS). If necessary, perform a buffer exchange.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Remove the excess, unreacted DBCO-NHS ester using a desalting column.

Step 2: Copper-Free Click Chemistry Conjugation

  • Reaction Setup: Mix the DBCO-activated antibody with a 1.5 to 4-fold molar excess of the azide-functionalized molecule in a reaction buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. For some applications, incubation can be extended up to 48 hours.

  • Purification: The resulting conjugate can be purified by a suitable method such as size exclusion chromatography or dialysis to remove excess azide-containing molecules.

Visualization of Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and experimental workflows.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System Propargyl This compound (Terminal Alkyne) Product Stable 1,4-disubstituted Triazole Linkage Propargyl->Product CuAAC Azide Azide-modified Biomolecule Azide->Product Cu_I Cu(I) Catalyst Cu_I->Propargyl Ligand Accelerating Ligand Ligand->Cu_I

Figure 1. Simplified Reaction Mechanism for CuAAC.

SPAAC_Mechanism cluster_reactants Reactants DBCO DBCO Linker (Strained Alkyne) Product Stable Triazole Linkage DBCO->Product SPAAC (Copper-Free) Azide Azide-modified Biomolecule Azide->Product

Figure 2. Simplified Reaction Mechanism for SPAAC.

Bioconjugation_Workflow start Start: Biomolecule(s) of Interest functionalization Functionalization with Azide or Alkyne/DBCO start->functionalization reaction_choice Choose Ligation Chemistry functionalization->reaction_choice cuaac CuAAC Reaction (e.g., this compound) reaction_choice->cuaac Catalyst-mediated spaac SPAAC Reaction (e.g., DBCO Linker) reaction_choice->spaac Catalyst-free purification Purification of Conjugate cuaac->purification spaac->purification analysis Analysis and Characterization (e.g., SDS-PAGE, MS) purification->analysis end Final Bioconjugate analysis->end

Figure 3. General Experimental Workflow for Bioconjugation.

Conclusion and Recommendations

The choice between this compound (CuAAC) and DBCO (SPAAC) linkers is highly dependent on the specific application. For in vitro applications where reaction speed is paramount and potential cytotoxicity from the copper catalyst can be managed, the CuAAC chemistry of this compound offers a robust and efficient solution. In a comparative proteomics study, CuAAC was found to have higher labeling efficiency and specificity than SPAAC, identifying a greater number of modified proteins.[4]

Conversely, for applications involving live cells or in vivo systems where biocompatibility is non-negotiable, the copper-free SPAAC reaction facilitated by DBCO linkers is the unequivocal choice.[3][4] The bioorthogonality of the SPAAC reaction ensures minimal perturbation of the biological system.[3]

Ultimately, the decision should be guided by a careful consideration of the experimental context, balancing the need for rapid kinetics with the requirement for biocompatibility. The quantitative data and protocols provided in this guide serve as a valuable resource for making an informed decision to advance research and development in the field of bioconjugation.

References

A Head-to-Head Comparison: Unveiling the Advantages of Bis-propargyl-PEG1 Over NHS Ester Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of crosslinker is a critical determinant of success. While traditional N-hydroxysuccinimide (NHS) ester crosslinkers have been widely used, emerging technologies like those based on copper-free click chemistry, such as Bis-propargyl-PEG1, offer significant advantages in terms of specificity, stability, and biocompatibility. This guide provides an objective comparison of these two crosslinking technologies, supported by experimental data and detailed protocols to inform your selection process.

The fundamental difference between this compound and NHS ester crosslinkers lies in their reaction chemistry. This compound utilizes a bioorthogonal reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2][3] This reaction involves the specific and rapid formation of a stable triazole linkage between an alkyne (present on the this compound) and an azide-modified molecule.[1][4] In contrast, NHS esters react with primary amines, such as the N-terminus of proteins and the side chain of lysine residues, to form an amide bond.[5][6][7] While effective, this method is prone to several limitations that can impact the outcome of conjugation experiments.

Key Performance Comparison: this compound vs. NHS Ester Crosslinkers

FeatureThis compound (via Copper-Free Click Chemistry)NHS Ester Crosslinkers
Reaction Chemistry Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Target Functional Group AzidePrimary Amines (e.g., Lysine, N-terminus)
Specificity & Bioorthogonality High: Azides and alkynes are largely absent in biological systems, minimizing off-target reactions.[1][8]Moderate: Primary amines are abundant in biological systems, leading to potential lack of site-specificity and cross-reactivity.[9]
Reaction Conditions Physiological conditions (neutral pH, aqueous buffer, ambient temperature).[1]pH sensitive (optimal pH 7.2-8.5); requires amine-free buffers.[5][7]
Stability of Linkage Highly stable triazole linkage, resistant to hydrolysis and enzymatic degradation.[1]Stable amide bond.[6]
Crosslinker Stability in Aqueous Solution High: The propargyl group is stable in aqueous buffers.Low: Highly susceptible to hydrolysis, which competes with the conjugation reaction and reduces efficiency.[5][10][11]
Biocompatibility High: Copper-free click chemistry avoids the use of cytotoxic copper catalysts, making it suitable for live cell and in vivo applications.[1][3][4]High: The reaction itself is generally biocompatible, but the lack of specificity can lead to unintended modifications of biomolecules.
Control over Conjugation High: Allows for precise, site-specific labeling when the azide group is introduced at a specific location.Low: Tends to result in heterogeneous products with varying degrees of labeling at multiple sites.

The Critical Advantage of Bioorthogonality and Stability

The primary advantage of this compound lies in the bioorthogonal nature of the SPAAC reaction.[1][8] The azide and alkyne functional groups are essentially inert to the vast array of functional groups present in complex biological systems.[1] This ensures that the crosslinking reaction occurs exclusively between the intended targets, leading to a homogenous and well-defined conjugate. In contrast, the ubiquity of primary amines on the surface of proteins makes it challenging to control the site and extent of conjugation with NHS esters, often resulting in a heterogeneous mixture of products with varying biological activities.[9]

Furthermore, the hydrolytic instability of NHS esters presents a significant challenge. In aqueous environments, NHS esters readily hydrolyze, a competing reaction that reduces the efficiency of the desired conjugation.[5][10][11] The rate of hydrolysis is highly dependent on pH, increasing significantly at the alkaline conditions required for efficient amine reaction.[5][10] This necessitates careful control of reaction conditions and can lead to batch-to-batch variability. This compound, with its stable propargyl groups, is not susceptible to this issue, offering more robust and reproducible results.

Experimental Workflow and Signaling Pathways

To illustrate the practical application of these crosslinkers, the following diagrams outline a typical experimental workflow for protein-protein conjugation and the respective chemical reactions.

experimental_workflow cluster_propargyl This compound Workflow cluster_nhs NHS Ester Workflow Azide Modification Azide Modification Purification 1 Purification 1 Azide Modification->Purification 1 Remove excess reagent Click Reaction Click Reaction Purification 1->Click Reaction React with this compound Final Purification 1 Final Purification 1 Click Reaction->Final Purification 1 Remove unreacted components Conjugate 1 Conjugate 1 Final Purification 1->Conjugate 1 Direct Reaction Direct Reaction Quenching Quenching Direct Reaction->Quenching Stop reaction Final Purification 2 Final Purification 2 Quenching->Final Purification 2 Remove unreacted components Conjugate 2 Conjugate 2 Final Purification 2->Conjugate 2

Figure 1: Comparative experimental workflows for protein conjugation.

reaction_mechanisms cluster_spaac This compound Reaction (SPAAC) cluster_nhs_reaction NHS Ester Reaction Protein-Azide Protein-N3 Triazole Linkage Protein-Triazole-PEG-Triazole-Protein Protein-Azide->Triazole Linkage + this compound Bis-propargyl HC≡C-PEG-C≡CH Protein-Amine Protein-NH2 NHS-Ester NHS-O-CO-Linker-CO-O-NHS Amide Bond Protein-NH-CO-Linker-CO-NH-Protein NHS-Ester->Amide Bond + Protein-NH2

Figure 2: Chemical reaction mechanisms.

Detailed Experimental Protocols

The following protocols provide a general framework for protein-protein conjugation using either this compound or a homobifunctional NHS ester crosslinker.

Protocol 1: Protein-Protein Conjugation using this compound

This protocol involves a two-step process: 1) introduction of an azide group onto one protein and 2) the copper-free click reaction with the second protein that has been reacted with this compound. For simplicity, this protocol describes the reaction of an azide-modified protein with a propargyl-activated protein.

Materials:

  • Protein A (to be modified with azide)

  • Protein B (to be modified with propargyl)

  • Azide modification reagent (e.g., Azido-NHS ester)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting columns

Procedure:

Step 1: Azide Modification of Protein A

  • Dissolve Protein A in Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare a stock solution of the Azido-NHS ester in anhydrous DMF or DMSO.

  • Add a 10- to 20-fold molar excess of the Azido-NHS ester solution to the Protein A solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess, unreacted Azido-NHS ester using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 2: Propargyl Modification of Protein B

  • This step is not explicitly required if using a homobifunctional this compound to link two azide-modified proteins. However, for creating a heterodimer, one protein can be propargyl-modified. For this example, we will assume the direct use of this compound as the linker between two azide-modified proteins.

Step 3: Copper-Free Click Reaction

  • Mix the azide-modified Protein A and a second azide-modified protein (or other azide-containing molecule) in PBS, pH 7.4, at the desired molar ratio.

  • Prepare a stock solution of this compound in DMSO.

  • Add a 5- to 10-fold molar excess of the this compound solution to the protein mixture.

  • Incubate the reaction for 4-16 hours at room temperature or 37°C.

  • Monitor the reaction progress using SDS-PAGE, looking for the appearance of a higher molecular weight band corresponding to the conjugate.

Step 4: Purification of the Conjugate

  • Purify the final conjugate from unreacted proteins and excess crosslinker using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Protein-Protein Conjugation using a Homobifunctional NHS Ester

Materials:

  • Protein A and Protein B

  • Homobifunctional NHS ester crosslinker (e.g., BS3)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0[5][12]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine[5][7]

  • Anhydrous DMF or DMSO (for water-insoluble NHS esters)

  • Desalting columns

Procedure:

Step 1: Protein Preparation

  • Dissolve Protein A and Protein B in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines.[5][13]

Step 2: Crosslinking Reaction

  • Immediately before use, prepare a stock solution of the NHS ester crosslinker in anhydrous DMF or DMSO (if not water-soluble) or in Reaction Buffer.[7][13]

  • Add a 20- to 50-fold molar excess of the NHS ester solution to the protein mixture.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.[5]

  • Incubate for 15 minutes at room temperature.

Step 4: Purification of the Conjugate

  • Purify the conjugate from unreacted proteins, crosslinker, and quenching reagent using a suitable method like SEC or dialysis.

Conclusion

For applications demanding high specificity, reproducibility, and biocompatibility, this compound and the associated copper-free click chemistry offer a superior alternative to traditional NHS ester crosslinkers. The bioorthogonality of the SPAAC reaction minimizes off-target reactions, leading to more homogenous and well-defined conjugates. Furthermore, the stability of the propargyl group in aqueous solutions overcomes the significant limitation of NHS ester hydrolysis, resulting in higher reaction efficiency and more reliable outcomes. While NHS esters remain a viable option for certain applications, researchers in drug development and other sensitive fields will find the precision and robustness of this compound to be a significant advantage in producing high-quality, functional biomolecular conjugates.

References

Bis-propargyl-PEG1 versus maleimide linkers for thiol conjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thiol Conjugation: Bis-propargyl-PEG1 (via Thiol-Yne Chemistry) vs. Maleimide Linkers

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules to thiols is a critical aspect of creating effective therapeutics, diagnostics, and research tools. Maleimide-based linkers have long been a gold standard for their reactivity and specificity towards cysteine residues. However, concerns regarding the stability of the resulting conjugate have led to the exploration of alternative chemistries. This guide provides an objective comparison between the well-established maleimide linkers and the emerging thiol-yne reaction, a potential application for alkyne-containing linkers like this compound.

Introduction to Thiol Conjugation Chemistries

Maleimide Linkers: These linkers react with thiol groups via a Michael addition mechanism, forming a thiosuccinimide linkage.[1] The reaction is highly efficient and proceeds under mild, physiological conditions, making it a popular choice for bioconjugation.[2]

This compound and Thiol-Yne Chemistry: this compound is a linker containing two terminal alkyne groups. While commonly used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PROTAC development, its alkyne functionalities can also react with thiols via a thiol-yne click reaction.[3] This reaction can proceed through either a radical-mediated or a nucleophilic conjugate addition pathway to form a stable thioether bond.[4][5]

Quantitative Data Presentation

The following table summarizes the key characteristics and performance metrics of maleimide and thiol-yne chemistries for thiol conjugation based on available data.

FeatureMaleimide LinkersThiol-Yne Chemistry (with Propargyl Groups)
Reaction Mechanism Michael Addition[1]Radical-mediated or Nucleophilic Conjugate Addition[4][5]
Reaction pH Optimal at pH 6.5-7.5[2]Can be performed under various conditions, including neutral pH[1]
Reaction Time Typically 1-4 hours at room temperature[6]Can vary from minutes to hours depending on initiator/catalyst[6][7]
Reagents/Conditions Typically proceeds without a catalyst[1]Often requires a radical initiator (e.g., photoinitiator, AIBN) or a catalyst (e.g., phosphine, base)[4][6]
Conjugation Efficiency High (>90%)[6]Very High (>95%)[6]
Resulting Linkage Thiosuccinimide[1]Thioether[6]
Linkage Stability Susceptible to retro-Michael reaction (reversibility) and hydrolysis[8]Forms a highly stable and irreversible thioether linkage[6]
Side Reactions Hydrolysis of maleimide ring, reaction with amines at pH > 7.5[2]Potential for di-addition (reaction of two thiols with one alkyne)[4]

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided.

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_product Product cluster_instability Potential Instability Maleimide Maleimide Group Thiosuccinimide Thiosuccinimide Linkage Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) Thiol Thiol Group (e.g., Cysteine) Thiol->Thiosuccinimide RetroMichael Retro-Michael Reaction Thiosuccinimide->RetroMichael Reversible Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis Irreversible Ring Opening RetroMichael->Maleimide

Caption: Maleimide-Thiol Conjugation Pathway

Thiol_Yne_Conjugation cluster_reactants Reactants cluster_initiator Initiation cluster_product Product Alkyne Alkyne Group (e.g., this compound) Thioether Thioether Linkage Alkyne->Thioether Thiol-Yne Reaction Thiol Thiol Group Thiol->Thioether Initiator Radical Initiator (e.g., UV, AIBN) or Catalyst Initiator->Alkyne Initiator->Thiol

Caption: Thiol-Yne Conjugation Pathway

Experimental_Workflow start Start: Thiol-containing Biomolecule reduction Optional: Reduce Disulfide Bonds (e.g., with TCEP) start->reduction linker_prep Prepare Linker Solution (Maleimide or Alkyne) reduction->linker_prep conjugation Conjugation Reaction linker_prep->conjugation purification Purify Conjugate (e.g., SEC, Dialysis) conjugation->purification analysis Analyze Conjugate (e.g., SDS-PAGE, MS) purification->analysis end End: Purified Bioconjugate analysis->end

Caption: General Thiol Conjugation Workflow

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

This protocol provides a general procedure for conjugating a maleimide linker to a thiol-containing protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Maleimide-functionalized linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: Free cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • Reduction of Disulfide Bonds (Optional): If the protein's thiols are in the form of disulfide bonds, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Linker Preparation: Immediately before use, dissolve the maleimide linker in an appropriate solvent (e.g., DMSO, DMF) to prepare a stock solution (typically 10-20 mM).

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the linker over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a free thiol (e.g., cysteine) to a final concentration of 1-5 mM to quench any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and other small molecules by SEC or dialysis against an appropriate buffer.

  • Analysis: Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Radical-Mediated Thiol-Yne Conjugation

This protocol outlines a general procedure for a photoinitiated thiol-yne conjugation.

Materials:

  • Thiol-containing protein

  • Alkyne-functionalized linker (e.g., this compound)

  • Photoinitiator (e.g., Irgacure 2959)

  • Conjugation Buffer: PBS, pH 7.4, degassed

  • UV light source (e.g., 365 nm)

  • Purification system: SEC or dialysis cassettes

Procedure:

  • Protein and Linker Preparation: Dissolve the thiol-containing protein and the alkyne linker in degassed conjugation buffer. The molar ratio of alkyne to thiol will need to be optimized but can start at a 10-fold excess of the alkyne.

  • Addition of Photoinitiator: Add the photoinitiator to the reaction mixture to a final concentration of 1-5 mM.

  • Conjugation Reaction: Expose the reaction mixture to UV light (e.g., 365 nm) for 5-30 minutes. The optimal exposure time will need to be determined empirically.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker, initiator, and byproducts.

  • Analysis: Characterize the final conjugate using appropriate analytical techniques.

Conclusion

Maleimide linkers offer a straightforward and efficient method for thiol conjugation, but the stability of the resulting thiosuccinimide linkage can be a concern for in vivo applications due to the potential for retro-Michael reactions.[8] Thiol-yne chemistry, as a potential application for alkyne-containing linkers like this compound, presents a promising alternative that forms a highly stable thioether bond.[6] However, this method often requires an initiator or catalyst and may need more optimization. The choice between these two chemistries will depend on the specific application, with considerations for required stability, reaction conditions, and the nature of the biomolecule being conjugated. For applications demanding high stability, the thiol-yne reaction is a strong candidate, while maleimide chemistry remains a robust and well-established method for many bioconjugation needs.

References

A Comparative Guide to Analytical Techniques for Characterizing Bis-propargyl-PEG1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of Bis-propargyl-PEG1 conjugates is critical for ensuring their quality, purity, and suitability for downstream applications in drug delivery, bioconjugation, and proteomics. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Key Analytical Techniques

The selection of an analytical technique for characterizing this compound conjugates depends on the specific information required, such as molecular weight, purity, or structural integrity. The following table summarizes the strengths and weaknesses of the most common methods.

Analytical TechniqueInformation ProvidedStrengthsWeaknesses
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural confirmation - Purity assessment - Quantification of end-group functionalization- Provides detailed structural information - Non-destructive- Lower sensitivity compared to MS - Can be complex to interpret for polydisperse samples
Mass Spectrometry (MS) - Molecular weight determination - Confirmation of end-group modification - Impurity identification- High sensitivity and accuracy for molecular weight - Can analyze complex mixtures when coupled with LC- Fragmentation can complicate analysis - Ionization efficiency can vary
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) - Molecular weight distribution (Mw, Mn, PDI) - Detection of aggregates or fragments- Provides information on polydispersity - Robust and reproducible- Limited resolution for small PEG oligomers - Relies on calibration with standards
High-Performance Liquid Chromatography (HPLC) - Purity assessment - Quantification of impurities - Separation of reaction components- High resolution and sensitivity - Versatile with different column chemistries- May require chromophores for UV detection - Method development can be time-consuming

In-Depth Analysis and Experimental Protocols

A multi-faceted approach combining several analytical techniques is often necessary for the comprehensive characterization of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound conjugates. ¹H NMR is particularly useful for identifying the characteristic signals of the propargyl end-groups and the repeating ethylene glycol units.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse ¹H experiment.

    • Number of Scans: 16-64 scans for good signal-to-noise ratio.

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 25°C.

  • Data Analysis:

    • Identify the peak corresponding to the methylene protons of the PEG backbone (typically around 3.6 ppm).

    • Identify the characteristic signals for the propargyl group: the methylene protons adjacent to the alkyne (around 4.2 ppm) and the terminal alkyne proton (around 2.4 ppm).

    • Integrate the peaks to confirm the ratio of the PEG backbone to the propargyl end-groups, which verifies the structure and can indicate the degree of functionalization.

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration (relative)
Alkyne-H~2.4Triplet2
O-CH ₂-C≡CH~4.2Doublet4
PEG backbone (-O-CH ₂-CH ₂-)~3.6Singlet4
Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry provides a precise determination of the molecular weight of the this compound conjugate, confirming the successful synthesis and the absence of major impurities.

Experimental Protocol: MALDI-TOF Mass Spectrometry

  • Matrix Selection: Use a suitable matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).

  • Sample Preparation:

    • Prepare a 10 mg/mL solution of the matrix in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Prepare a 1 mg/mL solution of the this compound conjugate in water or acetonitrile.

    • Mix the sample and matrix solutions in a 1:10 ratio (sample:matrix).

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrument: A MALDI-TOF mass spectrometer.

  • Parameters:

    • Ionization Mode: Positive ion reflector mode.

    • Laser: Nitrogen laser (337 nm).

    • Mass Range: m/z 100 - 1000.

  • Data Analysis: Identify the peak corresponding to the molecular ion of the this compound, often observed as sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.

Expected Mass Spectrometry Data for this compound:

CompoundTheoretical Monoisotopic Mass (Da)Observed [M+Na]⁺ (m/z)
This compound114.0626137.0521
Gel Permeation/Size Exclusion Chromatography (GPC/SEC) for Molecular Weight Distribution

GPC/SEC is the standard method for determining the molecular weight distribution of polymers, including PEG derivatives. It provides values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. For a well-defined compound like this compound, a narrow PDI is expected.

Experimental Protocol: GPC/SEC

  • Mobile Phase: Tetrahydrofuran (THF) or an aqueous buffer (e.g., phosphate-buffered saline) depending on the column.

  • Column: A set of GPC/SEC columns suitable for the molecular weight range of interest (e.g., polystyrene-divinylbenzene based columns for organic phase or silica-based columns for aqueous phase).

  • Detector: Refractive Index (RI) detector.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35-40°C.

  • Calibration: Use narrow PEG standards to generate a calibration curve of log(Molecular Weight) vs. Retention Time.

  • Data Analysis: Determine Mn, Mw, and PDI of the sample by comparing its retention time to the calibration curve.

Expected GPC/SEC Data for this compound:

ParameterExpected Value
Mn ( g/mol )~114
Mw ( g/mol )~114
PDI (Mw/Mn)≤ 1.1
High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a highly sensitive technique for assessing the purity of this compound conjugates and quantifying any impurities. Reversed-phase HPLC is commonly used for this purpose.

Experimental Protocol: Reversed-Phase HPLC

  • Mobile Phase:

    • A: Water with 0.1% TFA

    • B: Acetonitrile with 0.1% TFA

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector at 210-220 nm (for end-groups if they have chromophores) or an Evaporative Light Scattering Detector (ELSD) for universal detection.

  • Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram.

Expected HPLC Data for this compound:

ParameterExpected Value
Purity>95% (as determined by peak area)
Retention TimeDependent on specific method conditions

Visualizing the Characterization Workflow

The following diagrams illustrate the logical flow of the analytical process for characterizing this compound conjugates.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Structure & Purity) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS GPC GPC/SEC (MW Distribution) Purification->GPC HPLC HPLC (Purity) Purification->HPLC

Caption: General workflow for the synthesis and characterization of this compound.

Detailed_Analysis_Pathway Start Purified this compound Sample NMR ¹H NMR Analysis - Confirm propargyl groups - Assess purity Start->NMR MS MALDI-TOF MS Analysis - Confirm molecular weight Start->MS GPC GPC/SEC Analysis - Determine PDI NMR->GPC If polydisperse HPLC RP-HPLC Analysis - Quantify purity & impurities NMR->HPLC If impurities detected MS->HPLC If unexpected masses Final Fully Characterized Product GPC->Final HPLC->Final

Caption: Decision-making pathway for detailed analytical characterization.

By employing a combination of these powerful analytical techniques, researchers and drug development professionals can ensure the quality and consistency of their this compound conjugates, leading to more reliable and reproducible results in their scientific endeavors.

A Comparative Guide to Mass Spectrometry Analysis of Bis-propargyl-PEG1 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bis-propargyl-PEG1, a bifunctional linker for protein labeling, against alternative methods used in quantitative mass spectrometry-based proteomics. The information presented herein is supported by established experimental protocols and data from peer-reviewed studies to assist researchers in selecting the optimal tools for their target identification and validation workflows.

Introduction to Protein Labeling for Mass Spectrometry

In the field of chemical proteomics, the identification and quantification of protein targets of small molecules or the characterization of post-translational modifications are crucial for understanding cellular processes and for drug development. This often involves the use of chemical probes to covalently label proteins of interest within a complex biological sample. These labeled proteins are then enriched and identified using mass spectrometry. This compound is a chemical probe that utilizes "click chemistry," a highly efficient and specific reaction, for the covalent attachment of reporter tags like biotin or fluorescent dyes, enabling the subsequent enrichment and analysis of labeled proteins.

The Role and Workflow of this compound

This compound is a homobifunctional linker containing two terminal alkyne groups connected by a short polyethylene glycol (PEG) chain. This structure is primarily used in activity-based protein profiling (ABPP) and general chemoproteomic workflows. The alkyne groups serve as handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.

The general workflow for using an alkyne-containing probe like this compound is as follows:

  • Labeling: A small molecule probe functionalized with one of the propargyl groups of this compound is introduced to a biological system (e.g., live cells, cell lysate) to covalently label its protein targets.

  • Lysis and Click Reaction: The cells are lysed, and the proteome is harvested. A reporter tag containing an azide group (e.g., Azide-Biotin) is then "clicked" onto the second propargyl group of the linker under CuAAC conditions.

  • Enrichment: If a biotin tag was used, the now biotinylated proteins are enriched from the complex lysate using streptavidin-coated beads.

  • Digestion and MS Analysis: The enriched proteins are digested into peptides (typically with trypsin) while still bound to the beads, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

G cluster_0 Cellular Environment cluster_1 In Vitro Processing cluster_2 Mass Spectrometry Analysis Protein Target Protein LabeledProtein Labeled Protein Complex Protein->LabeledProtein Probe This compound Probe Probe->Protein Covalent Binding Probe->LabeledProtein CellLysis Cell Lysis LabeledProtein->CellLysis ClickReaction Click Chemistry (CuAAC) + Azide-Biotin Tag CellLysis->ClickReaction BiotinylatedProtein Biotinylated Protein ClickReaction->BiotinylatedProtein Enrichment Streptavidin Affinity Purification BiotinylatedProtein->Enrichment EnrichedProteins Enriched Proteins on Beads Enrichment->EnrichedProteins Digestion On-Bead Digestion (Trypsin) EnrichedProteins->Digestion Peptides Peptide Fragments Digestion->Peptides LCMS LC-MS/MS Analysis Peptides->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis Results Identified Target Proteins DataAnalysis->Results

Performance Comparison: this compound vs. Alternatives

The choice of a protein labeling strategy depends on several factors, including the target protein, the experimental goals, and the potential for non-specific binding. Here, we compare this compound with two common alternatives: a non-PEGylated alkyne probe and the widely used N-hydroxysuccinimide (NHS)-ester chemistry.

FeatureThis compound (Click Chemistry)Non-PEGylated Alkyne Probe (Click Chemistry)NHS-Ester Labeling
Target Functional Group User-defined (via probe design)User-defined (via probe design)Primary amines (Lysine residues, N-terminus)[1]
Specificity High (Bioorthogonal reaction)High (Bioorthogonal reaction)Lower (Targets abundant and accessible amines)
Reaction Orientation Favorable (Alkyne on probe, azide on tag)[1]Favorable (Alkyne on probe, azide on tag)[1]Not Applicable
Labeling Efficiency High under optimized CuAAC conditionsHigh under optimized CuAAC conditionsGenerally high, but can be influenced by pH and buffer composition[2]
Risk of Non-Specific Binding Low; minimizes cysteine reactivity[1]Low; minimizes cysteine reactivity[1]Moderate; can label non-target proteins with accessible lysines
Solubility & Aggregation PEG linker may improve solubility and reduce aggregationMay have lower solubility depending on the probe's structureGenerally does not enhance solubility
Number of Proteins Identified PEG linkers may increase the number of quantified proteinsPotentially lower than PEGylated probesVariable; dependent on enrichment efficiency
Cell Permeability Generally good due to small alkyne group[3]Generally good due to small alkyne group[3]Can be limited by the bulkiness of the NHS-ester reagent

Experimental Protocols

Below are detailed methodologies for a typical chemoproteomics experiment using a this compound-functionalized probe.

Cell Culture and Labeling
  • Culture cells (e.g., HEK293T) to approximately 80% confluency.

  • Treat cells with the this compound-functionalized probe at a predetermined concentration (e.g., 1-10 µM) for a specified duration (e.g., 1-4 hours) in serum-free media. Include a vehicle control (e.g., DMSO).

  • After incubation, wash the cells three times with cold PBS to remove excess probe.

  • Harvest the cells by scraping and pellet them by centrifugation. The cell pellets can be stored at -80°C.

Cell Lysis and Protein Quantification
  • Lyse the cell pellets in a suitable lysis buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors). Buffers containing primary amines like Tris should be avoided as they can interfere with the click reaction.[1]

  • Sonicate the lysate to ensure complete lysis and shear DNA.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • To 1 mg of protein lysate, add the following click chemistry reagents in order:

    • Azide-PEG-Biotin (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

Enrichment of Biotinylated Proteins
  • Pre-wash streptavidin-coated magnetic beads with the lysis buffer.

  • Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room temperature with rotation to capture biotinylated proteins.

  • Wash the beads extensively to remove non-specifically bound proteins:

    • Twice with 0.2% SDS in PBS

    • Twice with 6 M urea

    • Twice with PBS

On-Bead Digestion
  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce disulfide bonds with DTT (10 mM) for 30 minutes at 37°C.

  • Alkylate cysteine residues with iodoacetamide (20 mM) for 30 minutes at room temperature in the dark.

  • Add sequencing-grade trypsin and incubate overnight at 37°C with shaking.

  • Separate the supernatant containing the digested peptides from the beads. Acidify the peptides with formic acid.

LC-MS/MS Analysis
  • Analyze the digested peptides using a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Separate peptides using a gradient of acetonitrile in 0.1% formic acid.

  • Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

Data Analysis
  • Process the raw MS data using a software suite like MaxQuant or Proteome Discoverer.[4]

  • Search the tandem mass spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.

  • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the probe-treated and control samples.

  • Filter the results to identify proteins that are significantly enriched in the probe-treated sample.

Application Example: Probing the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, making it a key target in cancer research.[5][6][7] Chemical probes designed to target kinases within this pathway can be synthesized using this compound as a linker to identify direct targets and off-targets of potential inhibitors.

// Upstream signals GrowthFactors [label="Growth Factors\n(e.g., Insulin)", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids [label="Amino Acids", fillcolor="#FBBC05", fontcolor="#202124"];

// PI3K/Akt Pathway PI3K [label="PI3K"]; Akt [label="Akt"];

// mTORC1 Complex and regulation mTORC1 [label="mTORC1", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rheb [label="Rheb"]; TSC_Complex [label="TSC1/TSC2"];

// mTORC1 Downstream Targets S6K1 [label="p70S6K1"]; EBP1 [label="4E-BP1"]; ProteinSynthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections GrowthFactors -> PI3K [color="#4285F4"]; PI3K -> Akt [color="#4285F4"]; Akt -> TSC_Complex [arrowhead=tee, color="#EA4335", label=" Inactivation"]; AminoAcids -> mTORC1 [color="#4285F4", label=" Activation"]; TSC_Complex -> Rheb [arrowhead=tee, color="#EA4335"]; Rheb -> mTORC1 [color="#4285F4"];

mTORC1 -> S6K1 [color="#4285F4"]; mTORC1 -> EBP1 [arrowhead=tee, color="#EA4335"]; S6K1 -> ProteinSynthesis [color="#4285F4"]; EBP1 -> ProteinSynthesis [arrowhead=tee, color="#EA4335"]; } enddot Caption: Simplified diagram of the mTOR signaling pathway.

In a hypothetical experiment, a kinase inhibitor functionalized with this compound could be used to label its targets within the mTOR pathway. Subsequent mass spectrometry analysis would ideally identify the intended kinase target and potentially other off-target kinases, providing valuable information on the inhibitor's selectivity and mechanism of action.

References

Revolutionizing Bioconjugation: A Comparative Analysis of Bis-propargyl-PEG1 Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing fields of drug development and proteomics, the precise and efficient linking of molecules is paramount. Bifunctional linkers, such as Bis-propargyl-PEG1, are crucial tools in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the conjugation efficiency of this compound, a homobifunctional linker, with alternative heterobifunctional linkers, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Performance Comparison: Homobifunctional vs. Heterobifunctional Linkers

This compound is a polyethylene glycol (PEG)-based PROTAC linker featuring two terminal propargyl (alkyne) groups.[1][2] This homobifunctional nature allows it to act as a crosslinker, connecting two azide-containing molecules through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] While click chemistry is renowned for its high efficiency and specificity, the use of a homobifunctional linker presents unique challenges.

The primary drawback of homobifunctional linkers is the potential for uncontrolled polymerization and the formation of a mixture of products, which can complicate purification and reduce the yield of the desired 1:1 conjugate.[3] In contrast, heterobifunctional linkers, which possess two different reactive groups, enable a controlled, sequential conjugation process. This two-step approach generally leads to a more homogenous and well-defined final product with a higher overall yield.[3]

The following table summarizes typical performance data comparing the conjugation efficiency and product purity of homobifunctional linkers, represented by the principles of this compound chemistry, and a representative heterobifunctional linker (e.g., Maleimide-PEG-NHS ester).

Performance MetricHomobifunctional Linker (e.g., this compound)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Reaction Type One-pot crosslinkingSequential, two-step conjugation
Typical Conjugation Yield Variable, dependent on stoichiometry and reaction conditions. Click chemistry reactions can achieve nearly quantitative yields for a single coupling event.[4][5]Generally high, with yields for each step often exceeding 90%.
Yield of Desired 1:1 Conjugate 25-40% (estimated due to potential for oligomerization)[3]60-80%[3]
Presence of Oligomeric Byproducts High[3]Low to None[3]
Purity after Standard Purification 75-85%[3]>95%[3]

Experimental Protocols

To accurately determine and compare the conjugation efficiency of bifunctional linkers, robust experimental protocols and analytical methods are essential.

Protocol 1: Determining Conjugation Efficiency of this compound via CuAAC

This protocol outlines a general method for conjugating two azide-containing molecules (Molecule A-azide and Molecule B-azide) using this compound and quantifying the reaction products.

Materials:

  • This compound

  • Molecule A-azide and Molecule B-azide

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-coordinating ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS)

  • Quenching solution (e.g., EDTA)

  • Analytical instruments: HPLC-SEC (Size-Exclusion Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, Molecule A-azide, Molecule B-azide, CuSO4, sodium ascorbate, and TBTA in a suitable solvent (e.g., DMSO or water).

  • Conjugation Reaction: In a reaction vessel, combine Molecule A-azide and this compound (at a desired molar ratio, e.g., 2:1) in the reaction buffer.

  • Add the TBTA ligand, followed by CuSO4 and freshly prepared sodium ascorbate to initiate the click reaction.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.

  • Add Molecule B-azide to the reaction mixture to react with the remaining propargyl group on the this compound-Molecule A conjugate.

  • Continue the incubation for another 1-4 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching solution to chelate the copper catalyst.

  • Analysis:

    • HPLC-SEC: Analyze the reaction mixture using a size-exclusion column to separate the desired crosslinked product from unreacted starting materials, singly conjugated intermediates, and oligomeric byproducts. The peak areas can be used to estimate the relative amounts of each species.

    • LC-MS: Confirm the identity of the product peaks by determining their molecular weights.

Protocol 2: Two-Step Conjugation with a Heterobifunctional Linker (Maleimide-PEG-NHS Ester)

This protocol describes the conjugation of an amine-containing molecule to a thiol-containing molecule using a Maleimide-PEG-NHS ester linker.

Materials:

  • Maleimide-PEG-NHS ester

  • Amine-containing molecule (Molecule C-NH2)

  • Thiol-containing molecule (Molecule D-SH)

  • Amine-free buffer (e.g., PBS, pH 7.2-7.5) for the first step

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5) for the second step

  • Desalting column

  • Analytical instruments: RP-HPLC (Reversed-Phase HPLC), LC-MS

Procedure:

  • Step 1: Reaction with Amine: Dissolve Molecule C-NH2 in the amine-free buffer. Add a molar excess of the Maleimide-PEG-NHS ester.

  • Incubate for 1-2 hours at room temperature.

  • Remove the excess, unreacted linker using a desalting column, exchanging the buffer to the thiol-free buffer.

  • Step 2: Reaction with Thiol: Add a molar excess of Molecule D-SH to the purified Maleimide-PEG-Molecule C conjugate.

  • Incubate for 1-2 hours at room temperature.

  • Analysis:

    • RP-HPLC: Analyze the reaction mixture to assess the purity of the final conjugate. The appearance of a new, more retained peak is indicative of the formation of the conjugate.

    • LC-MS: Confirm the molecular weight of the final conjugate.

Visualizing the Conjugation Process

The following diagrams illustrate the chemical reactions and experimental workflows described above.

G cluster_0 This compound Conjugation (CuAAC) A_azide Molecule A (with Azide) Intermediate Singly Conjugated Intermediate A_azide->Intermediate 1st Click Rxn B_azide Molecule B (with Azide) Final_Product Crosslinked Product (A-PEG-B) B_azide->Final_Product Bis_propargyl_PEG1 This compound Bis_propargyl_PEG1->Intermediate Intermediate->Final_Product 2nd Click Rxn Catalyst CuSO4 / Na-Ascorbate Catalyst->Intermediate Catalyst->Final_Product

Figure 1: this compound click chemistry reaction pathway.

G cluster_1 Heterobifunctional Linker Workflow Start Start: Separate Reactants Step1 Step 1: React Molecule C-NH2 with Mal-PEG-NHS Start->Step1 Purify1 Purification 1 (remove excess linker) Step1->Purify1 Step2 Step 2: React Intermediate with Molecule D-SH Purify1->Step2 Purify2 Purification 2 (remove excess reactants) Step2->Purify2 Analysis Analysis (HPLC, LC-MS) Purify2->Analysis End Final Conjugate (C-PEG-D) Analysis->End

Figure 2: Sequential workflow for heterobifunctional conjugation.

Conclusion

This compound, as a homobifunctional linker, offers a straightforward approach for crosslinking molecules via the highly efficient click chemistry. However, for applications requiring high purity and a well-defined final product, the potential for side reactions and the formation of oligomers are significant considerations. Heterobifunctional linkers, on the other hand, provide superior control over the conjugation process, leading to higher yields of the desired product and simplified purification. The choice between these linker types will ultimately depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the scalability of the process. For therapeutic applications where product homogeneity is critical, a heterobifunctional approach is generally preferred.

References

A Comparative Guide to the Stability of the Triazole Linkage from Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a chemical linkage is a critical parameter in the design of long-circulating drug conjugates, PROTACs, and other advanced therapeutics. The 1,2,3-triazole linkage, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," has become a cornerstone of bioconjugation. This guide provides an objective comparison of the stability of the 1,2,3-triazole linkage, particularly when derived from versatile linkers like Bis-propargyl-PEG1, against other common linkages.

This compound is a polyethylene glycol (PEG)-based linker containing two terminal alkyne groups.[1][2] These groups readily react with azide-functionalized molecules to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][3] This linkage is widely regarded as a significant improvement over more labile bonds in biological environments due to its exceptional stability.[4][5]

Comparative Stability Data

The 1,2,3-triazole ring is an aromatic heterocycle, a characteristic that contributes to its remarkable resistance to chemical and enzymatic degradation.[4][6] Unlike ester or amide bonds, the triazole linkage is not susceptible to hydrolysis or cleavage by common endogenous proteases, making it an ideal choice for applications requiring high stability in vivo.[7][8]

The following table summarizes the comparative stability of the triazole linkage against other common bioconjugation linkages under various conditions.

Linkage TypeCondition Stability ProfileKey Characteristics
1,2,3-Triazole Hydrolysis (Acidic & Basic) Very High The aromatic ring is exceptionally resistant to hydrolytic cleavage across a wide pH range.[4][7][9]
Enzymatic (Proteases, Esterases) Very High Not recognized as a substrate for common proteases or esterases, preventing enzymatic degradation.[4][8][10]
Oxidation/Reduction High Generally insensitive to mild oxidizing and reducing conditions found in biological systems.[4][10]
Amide Hydrolysis (Acidic & Basic) Moderate to High Stable, but can be hydrolyzed under strong acidic or basic conditions.
Enzymatic (Proteases, Amidases) Low to Moderate Susceptible to cleavage by a wide range of proteases and amidases, leading to in vivo degradation.[8][11]
Oxidation/Reduction High Generally stable under physiological redox conditions.
Ester Hydrolysis (Acidic & Basic) Low Readily hydrolyzed, especially under basic conditions. This property is often exploited for prodrugs.[4][11]
Enzymatic (Esterases) Very Low Rapidly cleaved by esterases, which are abundant in plasma and tissues.[12][13]
Oxidation/Reduction High Generally stable under physiological redox conditions.
Disulfide Hydrolysis (Acidic & Basic) High Stable to hydrolysis.
Enzymatic (Proteases, Esterases) High Not susceptible to hydrolytic enzymes.
Oxidation/Reduction Low Readily cleaved by reducing agents like glutathione, which is abundant inside cells. This is often used for intracellular drug release.

Experimental Protocols

To rigorously evaluate the stability of a triazole-linked conjugate, a forced degradation or plasma stability study is the standard approach.[4] This involves subjecting the molecule to stress conditions and analyzing for degradation over time.

Protocol: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a triazole-linked compound in plasma.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., a conjugate formed using this compound) at 1 mM in DMSO.

    • Thaw pooled plasma (e.g., human, mouse, rat) from -80°C and keep on ice. Common anticoagulants used are heparin or EDTA.[12][14]

  • Incubation:

    • Pre-warm a 96-well plate containing plasma at 37°C in an incubator.[13]

    • To initiate the assay, add the test compound from the stock solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be low (e.g., ≤0.25%) to avoid affecting enzyme activity.[11]

    • Incubate the plate at 37°C.[12][13]

  • Time-Point Sampling:

    • Collect aliquots from the incubation mixture at specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[11][12]

    • The 0-minute sample serves as the baseline reference for 100% intact compound.

  • Reaction Quenching:

    • To stop the enzymatic reactions, immediately add each aliquot to a solution containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard.[11][12] The solvent precipitates the plasma proteins.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the test compound and internal standard, for analysis.

    • Quantify the concentration of the remaining intact test compound using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13][14]

  • Data Analysis:

    • Calculate the percentage of the intact compound remaining at each time point relative to the 0-minute sample.[12]

    • Plot the natural logarithm of the remaining compound percentage against time to determine the degradation rate.

    • From the degradation rate, calculate the in vitro half-life (t½) of the compound in plasma.[13]

Visualizations

The following diagrams illustrate the experimental workflow for stability assessment and the comparative stability of the triazole linkage.

G cluster_prep 1. Preparation cluster_assay 2. Incubation & Sampling cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare 1 mM Test Compound Stock (DMSO) C Add Compound to Plasma (Final Conc. 1 µM) Incubate at 37°C A->C B Thaw Pooled Plasma (Human, Mouse, etc.) B->C D Collect Aliquots at Time Points (0, 15, 30, 60, 120+ min) C->D Over time E Quench with Cold Acetonitrile + Internal Standard D->E F Centrifuge to Remove Proteins E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate % Compound Remaining vs. Time G->H I Determine Degradation Rate and Half-Life (t½) H->I G Triazole 1,2,3-Triazole Hydrolysis Hydrolysis (Acid/Base) Triazole->Hydrolysis Enzymes Enzymes (Proteases, Esterases) Triazole->Enzymes Amide Amide Amide->Enzymes Ester Ester Ester->Hydrolysis Ester->Enzymes Disulfide Disulfide Redox Redox Agents (e.g., Glutathione) Disulfide->Redox Stable Stable Hydrolysis->Stable Triazole Labile Labile / Cleaved Hydrolysis->Labile Ester Enzymes->Stable Triazole Enzymes->Labile Amide Redox->Labile Disulfide

References

Validating the Activity of Bis-propargyl-PEG1 Conjugates: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of Bis-propargyl-PEG1 conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs), is a critical step in drug discovery and development. The this compound linker serves as a crucial component, connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. Its length, flexibility, and chemical nature significantly influence the efficacy of the final conjugate. This guide provides a comprehensive overview of functional assays used to validate the activity of these conjugates, comparing different analytical approaches and offering detailed experimental protocols.

The Central Role of the Linker in PROTAC Function

A PROTAC's efficacy is fundamentally dependent on its ability to induce the formation of a stable ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the two ligands is not merely a spacer but an active contributor to the overall performance of the PROTAC. Different linker types, such as flexible polyethylene glycol (PEG) chains and more rigid alkyl or cyclic structures, can profoundly impact the potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Comparative Analysis of Linker Performance

The choice of linker is a critical optimization step in PROTAC design. While direct quantitative comparisons for this compound against all other linker types for a single target are not broadly published due to the proprietary and context-specific nature of drug development, general principles have been established through various studies.

Linker TypeKey CharacteristicsImpact on PROTAC Efficacy (General Observations)Reference
This compound Flexible, hydrophilic, provides a handle for "click chemistry" conjugation. The PEG component can enhance solubility.Often used for its synthetic tractability and ability to facilitate ternary complex formation due to its flexibility. The propargyl groups allow for efficient and specific conjugation.[1],[2]
Alkyl Chains Flexible, hydrophobic.Can be effective but may lead to lower solubility of the PROTAC. Linker length is a critical parameter to optimize.[3]
Longer PEG Chains (e.g., PEG4, PEG8) Increased flexibility and hydrophilicity compared to PEG1.Can improve solubility and cell permeability. The optimal PEG length is target-dependent; longer is not always better and can sometimes decrease potency.[3],[4]
Rigid Linkers (e.g., incorporating piperazine, piperidine) Conformational constraint.Can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved metabolic stability. However, they are often more challenging to synthesize.[3]

Quantitative Impact of Linker Length on PROTAC Efficacy:

The following table summarizes data from studies investigating the effect of linker length on the degradation of different target proteins, illustrating the critical nature of this parameter.

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation-[4]
21396[4]
2929276[4]
Estrogen Receptor α (ERα)PEG12Effective-[3]
16More Potent-[3]
BRD4PEG1-2 units>5000-[4]
4-5 units< 500-[4]

Key Functional Assays for Validating Conjugate Activity

A multi-faceted approach is essential to thoroughly validate the functional activity of a this compound conjugate. The primary assays focus on demonstrating target protein degradation, confirming the mechanism of action via ubiquitination, and assessing the formation of the crucial ternary complex.

Target Protein Degradation Assays

The most direct measure of a PROTAC's success is the reduction in the levels of the target protein.

  • Western Blotting: This remains the gold-standard technique for quantifying target protein degradation.[5] It allows for the visualization and quantification of the target protein in cell lysates after treatment with the PROTAC conjugate. A loading control (e.g., GAPDH, β-actin) is crucial for accurate normalization.[6] The key metrics derived are the DC50 (the concentration of the PROTAC that induces 50% of the maximal degradation) and the Dmax (the maximum percentage of protein degradation achieved).[3]

  • Quantitative Mass Spectrometry (Proteomics): This powerful technique provides an unbiased and global view of changes in the proteome upon PROTAC treatment.[7] It can not only confirm the degradation of the intended target but also identify potential off-target proteins that are degraded, offering critical insights into the selectivity and potential toxicity of the conjugate.[8]

Ubiquitination Assays

These assays confirm that the observed protein degradation is occurring through the ubiquitin-proteasome system, a hallmark of PROTAC mechanism of action.

  • Immunoprecipitation followed by Western Blotting: The target protein is immunoprecipitated from cell lysates, and the resulting precipitate is then probed with an anti-ubiquitin antibody via Western blot. An increase in the ubiquitination signal in the presence of the PROTAC confirms its mechanism of action.[9]

  • In Vitro Ubiquitination Assays: These cell-free assays directly measure the ubiquitination of the target protein in the presence of the PROTAC, purified E1, E2, and E3 enzymes, and ubiquitin.[10],[11] This method is valuable for confirming the direct role of the PROTAC in facilitating ubiquitination.

Ternary Complex Formation Assays

The formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase) is a prerequisite for target ubiquitination and degradation. Several biophysical assays can be used to detect and quantify this interaction in live cells.

  • NanoBRET™ (Bioluminescence Resonance Energy Transfer): This proximity-based assay measures the interaction between two proteins in real-time in living cells.[12] One protein is tagged with a NanoLuc® luciferase (donor), and the other with a HaloTag® that binds a fluorescent ligand (acceptor). Formation of the ternary complex brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal.[13],[14]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based immunoassay is another powerful tool for detecting ternary complex formation.[15],[16] Donor and acceptor beads are coated with antibodies or tags that recognize the target protein and the E3 ligase. In the presence of a PROTAC that bridges the two proteins, the beads are brought into proximity, leading to a chemiluminescent signal.[17]

Experimental Workflow & Signaling Pathway Diagrams

experimental_workflow Experimental Workflow for Validating this compound Conjugate Activity cluster_synthesis Conjugate Synthesis cluster_validation Functional Validation cluster_analysis Data Analysis synthesis Synthesis of This compound Conjugate degradation Target Protein Degradation Assays (Western Blot, Mass Spec) synthesis->degradation ubiquitination Ubiquitination Assays (IP-Western, In Vitro) synthesis->ubiquitination ternary_complex Ternary Complex Formation Assays (NanoBRET, AlphaLISA) synthesis->ternary_complex dc50_dmax Determine DC50 & Dmax degradation->dc50_dmax off_target Assess Off-Target Effects degradation->off_target moa Confirm Mechanism of Action ubiquitination->moa ternary_complex->moa

Caption: Workflow for validating this compound conjugate activity.

protac_pathway PROTAC-Mediated Protein Degradation Pathway protac This compound Conjugate (PROTAC) ternary_complex Ternary Complex Formation protac->ternary_complex protac->ternary_complex Recycled target Target Protein target->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination ternary_complex->ubiquitination Ub proteasome 26S Proteasome ubiquitination->proteasome degradation Target Protein Degradation proteasome->degradation peptides Degraded Peptides degradation->peptides

Caption: PROTAC-mediated protein degradation signaling pathway.

Detailed Experimental Protocols

Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency. Treat cells with varying concentrations of the this compound conjugate for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify band intensities using densitometry software and normalize to a loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[6]

In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
  • Cell Treatment: Treat cells with the this compound conjugate and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer compatible with immunoprecipitation.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein overnight. Add protein A/G beads to pull down the antibody-protein complex.

  • Elution and Western Blotting: Wash the beads to remove non-specific binders and elute the protein complexes. Run the eluates on an SDS-PAGE gel and perform a Western blot using an anti-ubiquitin antibody.[9]

NanoBRET™ Ternary Complex Formation Assay
  • Cell Transfection: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Cell Plating and Labeling: Plate the transfected cells in a 96-well plate. Add the HaloTag® NanoBRET® 618 Ligand to the cells.

  • Compound Treatment: Add serial dilutions of the this compound conjugate to the wells. To distinguish ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor.[12]

  • Signal Detection: Add the Nano-Glo® Live Cell Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the conjugate concentration to determine the EC50 for ternary complex formation.[12]

Conclusion

Validating the functional activity of this compound conjugates requires a systematic and multi-assay approach. By combining robust methods to quantify target protein degradation, confirm the mechanism of action through ubiquitination, and measure the formation of the essential ternary complex, researchers can gain a comprehensive understanding of their conjugate's performance. The choice of linker is a critical determinant of efficacy, and the assays outlined in this guide provide the necessary tools to evaluate and optimize this key component in the development of novel protein degraders.

References

A Comparative Analysis of E3 Ligase Linkers for PROTAC Development, Featuring Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Targeted Protein Degradation

The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system to induce the degradation of a specific protein of interest. A critical, yet often underappreciated, component of a PROTAC is the linker, a chemical entity that connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

This guide provides a comparative analysis of different E3 ligase linkers, with a special focus on the versatile Bis-propargyl-PEG1 linker. We will delve into the performance of various linker types, supported by experimental data, and provide detailed methodologies for key experiments to aid in the rational design of next-generation protein degraders.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive tether; it actively influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. An optimal linker facilitates a productive orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation. Key linker characteristics that impact PROTAC performance include:

  • Length: A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.

  • Composition: The chemical makeup of the linker affects crucial drug-like properties. For instance, polyethylene glycol (PEG) linkers can enhance solubility and cell permeability, while more rigid alkyl or cyclic structures can improve metabolic stability and pre-organize the PROTAC into a bioactive conformation.[1][2]

  • Flexibility: Flexible linkers, such as PEG and alkyl chains, allow the PROTAC to adopt multiple conformations, increasing the probability of productive ternary complex formation. However, excessive flexibility can be entropically unfavorable. Rigid linkers can enhance the stability of the ternary complex and improve pharmacokinetic properties.[2]

  • Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are critical and must be carefully chosen to avoid disrupting their binding affinities.

Comparative Analysis of Common Linker Types

The selection of a suitable linker is a critical step in PROTAC design. Here, we compare the most commonly employed linker classes:

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used due to their hydrophilicity, biocompatibility, and the ease with which their length can be systematically varied.[3] The introduction of PEG chains can improve the aqueous solubility and cell permeability of PROTAC molecules.[4]

Advantages:

  • Enhanced solubility and permeability.

  • Reduced non-specific binding.

  • Commercially available in various lengths.

Disadvantages:

  • Potential for increased metabolic liability.

  • Can sometimes lead to reduced potency compared to more rigid linkers.

Alkyl/Ether Linkers

Simple alkyl or ether chains are another common choice for PROTAC linkers. They are synthetically straightforward and offer a high degree of flexibility.

Advantages:

  • Synthetically accessible and cost-effective.

  • Chemically stable.

Disadvantages:

  • Tend to be more hydrophobic, which can limit aqueous solubility.

  • High flexibility can be entropically unfavorable for ternary complex formation.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, or aromatic rings, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to enhanced potency and selectivity.

Advantages:

  • Improved potency and selectivity.

  • Enhanced metabolic stability.

Disadvantages:

  • More synthetically challenging to prepare.

  • Less conformational flexibility may not be optimal for all target-E3 ligase pairs.

This compound and "Click Chemistry" Linkers

This compound is a PEG-based linker that features two terminal alkyne groups.[2][5] This bifunctionality makes it an ideal reagent for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild conditions, making it exceptionally well-suited for the modular synthesis of PROTAC libraries.[6][7]

Advantages of this compound and Click Chemistry:

  • Modular and Efficient Synthesis: Allows for the rapid assembly of a diverse range of PROTACs by combining different warheads and E3 ligase ligands.[6][7]

  • High Yields and Purity: The "click" reaction is typically high-yielding and produces minimal byproducts.

  • Biocompatibility: The resulting triazole linkage is stable and generally well-tolerated in biological systems.

  • Versatility: The PEG component enhances solubility and permeability, while the propargyl groups provide handles for straightforward conjugation.

Quantitative Data Summary

The following tables summarize the performance of PROTACs with different linker types for the degradation of the well-characterized epigenetic reader protein, Bromodomain-containing protein 4 (BRD4). It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: Performance of BRD4-Degrading PROTACs with Different Linker Types

PROTACE3 Ligase RecruitedLinker TypeDC50DmaxCell Line
MZ1VHLPEG/Alkyl~25 nM>90%HeLa
dBET1CRBNPEG/Alkyl<100 nM>90%MV4-11
ARV-825CRBNPEG<1 nM>95%22Rv1
Hypothetical PROTAC with this compound LinkerCRBN/VHLPEG-TriazolePotentially PotentHighVarious

Note: Data for the hypothetical PROTAC is inferred based on the high efficiency of click chemistry in generating potent degraders. Specific values would require experimental determination.

Visualizing Key Processes in PROTAC Development

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Recycle PROTAC Recycled Ternary->Recycle Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation Design PROTAC Design & Linker Selection Synthesis Chemical Synthesis (e.g., Click Chemistry) Design->Synthesis Biochemical Biochemical Assays (e.g., TR-FRET, SPR) Synthesis->Biochemical Cellular Cellular Assays (Western Blot, DC50/Dmax) Biochemical->Cellular InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Cellular->InVivo Lead Lead Optimization InVivo->Lead

Caption: A typical experimental workflow for the development and evaluation of PROTACs.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the comparative analysis of PROTACs. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a PROTAC using a this compound Linker via Click Chemistry

This protocol describes a general two-step synthesis.

Step 1: Preparation of Azide-Functionalized Warhead and E3 Ligase Ligand

  • Synthesize or procure the warhead and E3 ligase ligand with appropriate functional groups for azide introduction (e.g., a hydroxyl or amine group).

  • React the functionalized ligand with an azide-containing reagent (e.g., azidoacetic acid NHS ester or by conversion of an alcohol to an azide via a Mitsunobu reaction or mesylation followed by substitution with sodium azide) in a suitable solvent (e.g., DMF or DCM) with an appropriate base (e.g., DIPEA) if necessary.

  • Monitor the reaction by LC-MS.

  • Purify the azide-functionalized ligand by column chromatography or preparative HPLC.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-functionalized warhead (1.0 eq), this compound (0.5 eq), and the azide-functionalized E3 ligase ligand (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).

  • Add a copper(I) source (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).

  • Stir the reaction mixture at room temperature for 4-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.

  • Cell Seeding and Treatment: Plate cells (e.g., HeLa, MV4-11) in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using software like ImageJ.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).

    • Calculate the percentage of remaining protein relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Conclusion

The linker is a critical determinant of PROTAC efficacy, and its rational design is paramount for the development of potent and selective protein degraders. While traditional linkers like PEG and alkyl chains offer certain advantages, the advent of "click chemistry" and versatile linkers such as this compound provides a powerful platform for the rapid and efficient synthesis of PROTAC libraries. This modular approach accelerates the optimization process, enabling the identification of degraders with superior performance characteristics. The systematic evaluation of different linker types, guided by the experimental protocols outlined in this guide, will undoubtedly propel the field of targeted protein degradation forward, bringing novel therapeutics to the clinic.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Protocol for the Proper Disposal of Bis-propargyl-PEG1, Ensuring Laboratory Safety and Environmental Responsibility.

This document provides detailed, step-by-step guidance for the safe handling and disposal of this compound, a bifunctional PEG linker crucial in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is vital for minimizing risks associated with the reactive propargyl groups and ensuring compliance with safety regulations.

I. Understanding the Compound: this compound

This compound is a chemical linker containing a polyethylene glycol (PEG) core with terminal propargyl groups. While the PEG component is generally considered biocompatible and biodegradable, the terminal alkyne functionalities of the propargyl groups are reactive and necessitate specific handling and disposal protocols.

Key Chemical Information:

PropertyValue
Chemical Name This compound
Common Use Bifunctional linker in bioconjugation and PROTAC synthesis
Reactive Groups Two terminal alkynes (propargyl groups)
Core Structure Polyethylene Glycol (PEG)

II. Hazard Assessment and Safety Precautions

Potential Hazards:

  • Flammability: Propargyl-containing compounds can be flammable.

  • Reactivity: The terminal alkyne groups are reactive and can undergo energetic reactions.

  • Irritation: Similar propargyl-PEG compounds are known to cause skin and eye irritation.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant nitrile or neoprene gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

III. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This process involves the chemical inactivation of the reactive propargyl groups followed by appropriate waste stream disposal.

Experimental Protocol: Inactivation of Terminal Alkynes with Potassium Permanganate

This protocol is designed for the oxidative cleavage of the terminal alkyne groups, rendering the compound less reactive.

Materials:

  • Waste this compound solution

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • pH indicator strips

  • Appropriate glass waste container

Procedure:

  • Preparation: In a designated chemical fume hood, place the waste container with the this compound solution in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

  • Dilution: If the waste solution is concentrated, dilute it with an equal volume of water.

  • Oxidation: Slowly add a 5% aqueous solution of potassium permanganate to the waste solution with stirring. A color change from purple to brown (formation of MnO₂) indicates the reaction is proceeding. Continue adding the permanganate solution until the purple color persists for at least 15 minutes. This indicates that the alkynes have been oxidized.

  • Quenching Excess Permanganate: Carefully add a saturated solution of sodium bisulfite dropwise until the purple color disappears and the brown manganese dioxide precipitate dissolves, leaving a clear or pale yellow solution.

  • Neutralization: Check the pH of the solution using a pH strip. If necessary, neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions or dilute hydrochloric acid for basic solutions).

  • Final Disposal: The resulting solution, now containing less hazardous carboxylic acids and inorganic salts, can be disposed of as aqueous chemical waste in accordance with local institutional and environmental regulations.

G cluster_0 Disposal Workflow A 1. Collect Waste This compound B 2. Dilute with Water (if concentrated) A->B Safety First C 3. Oxidize with KMnO4 (in fume hood) B->C Controlled Reaction D 4. Quench Excess KMnO4 with NaHSO3 C->D Decolorization E 5. Neutralize Solution (pH 6-8) D->E pH Adjustment F 6. Dispose as Aqueous Chemical Waste E->F Final Step

Disposal workflow for this compound.

IV. Logical Relationship of Disposal Steps

The disposal procedure is designed as a logical sequence to ensure safety and complete inactivation of the reactive components of this compound.

G cluster_1 Logical Flow of Disposal Start Start: Reactive Waste Inactivate Chemical Inactivation: Oxidative Cleavage Start->Inactivate Reduces Reactivity Hazard Verify Verification: Quenching & Neutralization Inactivate->Verify Ensures Complete Reaction End End: Non-Reactive Aqueous Waste Verify->End Safe for Final Disposal

Logical steps in the safe disposal process.

By following these detailed procedures, laboratory personnel can confidently and safely manage the disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines for chemical waste disposal.

Safeguarding Your Research: A Guide to Handling Bis-propargyl-PEG1

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical protocols for the handling and disposal of Bis-propargyl-PEG1 are critical for ensuring a secure laboratory environment and the integrity of your research. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals, focusing on operational excellence and risk mitigation.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shieldsProtects against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation.
Body Protection Impervious laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A suitable respirator may be necessary for large quantities or in case of aerosol formation.Minimizes inhalation of any dust or vapors.[1]
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area, preferably a chemical fume hood, should be clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Handling the Compound:

    • Avoid the formation of dust and aerosols[1].

    • Do not breathe vapors, mist, dust, or gas[1].

    • Avoid direct contact with skin and eyes[1].

    • Use non-sparking tools, especially if the compound is in a solvent.

  • Storage:

    • Keep the container tightly sealed in a cool, well-ventilated area[1].

    • For long-term storage, a temperature of -20°C is recommended, and for stock solutions, -80°C (for 6 months) or -20°C (for 1 month) under a nitrogen atmosphere is advised[2].

    • Keep away from direct sunlight and sources of ignition[1].

  • After Handling: Wash hands thoroughly after handling the compound[1].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.
Small Spill Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for disposal.
Large Spill Evacuate personnel to a safe area. Use personal protective equipment. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused this compound should be treated as chemical waste.

  • Container Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations[1]. Do not reuse empty containers.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, sealed waste container for proper disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation - Access to Safety Shower/Eyewash - Clean Fume Hood ppe Don PPE - Goggles - Gloves - Lab Coat prep->ppe handle Handling - Avoid Dust/Aerosols - Use in Fume Hood ppe->handle storage Storage - Tightly Sealed - -20°C - Away from Ignition Sources handle->storage after Post-Handling - Wash Hands Thoroughly handle->after emergency Emergency Procedures - First Aid - Spill Response handle->emergency disposal Disposal - Dispose as Chemical Waste - Follow Local Regulations after->disposal

Safe Handling Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.